molecular formula C26H42N7O20P3S B15545255 (3R)-Citramalyl-CoA

(3R)-Citramalyl-CoA

Cat. No.: B15545255
M. Wt: 897.6 g/mol
InChI Key: XYGOWHUIVNMEIA-FCVHJOHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-citramalyl-CoA is the (3R)-diastereomer of citramalyl-CoA. It is functionally related to a D-citramalic acid. It is a conjugate acid of a this compound(5-).

Properties

Molecular Formula

C26H42N7O20P3S

Molecular Weight

897.6 g/mol

IUPAC Name

(2R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26-/m1/s1

InChI Key

XYGOWHUIVNMEIA-FCVHJOHKSA-N

Origin of Product

United States

Foundational & Exploratory

(3R)-Citramalyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of (3R)-Citramalyl-CoA. It is intended for researchers, scientists, and drug development professionals working in areas related to metabolism, enzymology, and microbiology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Chemical Structure and Properties

This compound is the (3R)-diastereomer of citramalyl-CoA. It is a key intermediate in the 3-hydroxypropionate (B73278) bicycle, an autotrophic carbon fixation pathway found in some microorganisms.

The chemical structure of this compound is complex, consisting of a citramalyl group attached to coenzyme A via a thioester bond.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (2R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid[1]
Molecular Formula C26H42N7O20P3S[1][2]
Molecular Weight 897.6 g/mol [1][3]
CAS Number 940911-58-0[2][4][5]
ChEBI ID CHEBI:75860[1]
Synonyms (3R)-citramalyl-coenzyme A, D-citramalyl-CoA, (R)-citramalyl-CoA[1][2]

Biochemical Role: The 3-Hydroxypropionate Bicycle

This compound is a crucial intermediate in the 3-hydroxypropionate bicycle, a carbon fixation pathway utilized by certain photoautotrophic and chemoautotrophic bacteria, most notably the green non-sulfur bacterium Chloroflexus aurantiacus. This cycle involves the fixation of bicarbonate (HCO₃⁻) and CO₂.

The pathway is characterized by two interconnected cycles. In the second part of the cycle, a key reaction is the cleavage of this compound into acetyl-CoA and pyruvate (B1213749). This reaction is catalyzed by the enzyme this compound lyase.

3-Hydroxypropionate_Bicycle_Simplified cluster_cycle2 Second Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase glyoxylate Glyoxylate acetyl_coa->glyoxylate ...multiple steps... hydroxypropionate 3-Hydroxypropionate malonyl_coa->hydroxypropionate propionyl_coa Propionyl-CoA hydroxypropionate->propionyl_coa methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa citramalyl_coa This compound succinyl_coa->citramalyl_coa ...multiple steps... citramalyl_coa->acetyl_coa This compound lyase pyruvate Pyruvate citramalyl_coa->pyruvate This compound lyase pyruvate->acetyl_coa Pyruvate dehydrogenase glyoxylate->succinyl_coa ...multiple steps...

Figure 1: Simplified diagram of the 3-Hydroxypropionate Bicycle highlighting the role of this compound.

Key Enzyme: this compound Lyase

The enzyme responsible for the cleavage of this compound is this compound lyase. This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases. In Chloroflexus aurantiacus, this enzyme is highly specific for the (3R)-stereoisomer and plays a pivotal role in the regeneration of acetyl-CoA and the production of pyruvate for biosynthesis.

Table 2: Properties of this compound Lyase from Chloroflexus aurantiacus

PropertyValueSource
Substrate This compound[6]
Products Acetyl-CoA and Pyruvate[6]
Apparent Kₘ for this compound 70 µM[6]
Subunit Molecular Mass 34 kDa[6]
Native Structure Homodimer[6]
Cofactor Requirement None, but stimulated by divalent cations (Mn²⁺, Mg²⁺)[6]

Experimental Protocols

Enzymatic Synthesis of this compound

A detailed protocol for the chemo-enzymatic synthesis of various CoA esters has been described, and a similar approach can be adapted for this compound. A more specific enzymatic synthesis can be achieved using a promiscuous CoA ligase or by the reverse reaction of this compound lyase under specific conditions. A general workflow for enzymatic synthesis is outlined below.

Enzymatic_Synthesis_Workflow start Start: (3R)-Citramalate and Coenzyme A reaction Reaction Mixture: - (3R)-Citramalate - Coenzyme A - ATP - MgCl₂ - Buffer (e.g., Tris-HCl) - CoA Ligase start->reaction incubation Incubation (e.g., 37°C, 2-4 hours) reaction->incubation purification Purification: Solid-Phase Extraction (SPE) or HPLC incubation->purification analysis Analysis: - HPLC - Mass Spectrometry purification->analysis product Product: this compound analysis->product

Figure 2: General workflow for the enzymatic synthesis of this compound.

Methodology Summary: The synthesis is typically carried out in a buffered solution containing (3R)-citramalate, coenzyme A, ATP, and magnesium chloride. A suitable CoA ligase is added to catalyze the reaction. The reaction progress can be monitored by HPLC. Upon completion, the this compound is purified from the reaction mixture using solid-phase extraction or preparative HPLC. The identity and purity of the product are confirmed by analytical HPLC and mass spectrometry.

Assay of this compound Lyase Activity

The activity of this compound lyase can be determined by monitoring the formation of its products, pyruvate or acetyl-CoA. A common method is a coupled spectrophotometric assay.

Principle: The formation of pyruvate from the cleavage of this compound is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the rate of pyruvate formation.

Reaction Scheme:

  • This compound → Pyruvate + Acetyl-CoA (catalyzed by this compound lyase)

  • Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by lactate dehydrogenase)

Experimental Protocol Summary:

  • Reaction Mixture: A typical assay mixture contains buffer (e.g., MOPS-KOH, pH 7.0), a divalent cation (e.g., MnCl₂), NADH, an excess of lactate dehydrogenase, and the enzyme sample.

  • Initiation: The reaction is initiated by the addition of the substrate, this compound.

  • Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.

Lyase_Assay_Workflow prepare Prepare Assay Mixture: - Buffer - MnCl₂ - NADH - Lactate Dehydrogenase - Enzyme Sample pre_incubate Pre-incubate at Assay Temperature prepare->pre_incubate initiate Initiate Reaction with This compound pre_incubate->initiate monitor Monitor Absorbance Decrease at 340 nm initiate->monitor calculate Calculate Enzyme Activity monitor->calculate

Figure 3: Workflow for the coupled spectrophotometric assay of this compound lyase.

Conclusion

This compound is a vital metabolite in the carbon fixation pathway of certain microorganisms. Understanding its chemical properties, its role in the 3-hydroxypropionate bicycle, and the enzymology of its synthesis and degradation is crucial for research in microbial metabolism and bioengineering. The methodologies outlined in this guide provide a foundation for the further study of this important molecule and its associated biochemical pathways.

References

An In-depth Technical Guide to the Enzymatic Synthesis of (3R)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of (3R)-Citramalyl-CoA, a key intermediate in various metabolic pathways. The document details the primary enzymatic routes, presents quantitative data for key enzymes, outlines experimental protocols for their use, and illustrates the biochemical pathways involved. This information is intended to support research and development efforts in metabolic engineering, synthetic biology, and drug discovery.

Core Concepts in this compound Synthesis

The enzymatic synthesis of this compound can be achieved through two primary strategies: the direct condensation of central metabolites or the activation of (3R)-citramalate via a coenzyme A (CoA) transferase.

The most direct route involves the condensation of pyruvate (B1213749) and acetyl-CoA, catalyzed by the enzyme (R)-citramalate synthase (CimA) .[1][2] This pathway is particularly attractive for in vivo applications as it utilizes readily available precursors from central carbon metabolism.

Alternatively, this compound can be synthesized from (3R)-citramalate through the action of a CoA transferase . This reaction requires a CoA donor, such as succinyl-CoA.[3] This approach is often employed for in vitro synthesis or when (3R)-citramalate is readily available as a starting material.

Understanding the reverse reaction, the cleavage of this compound into pyruvate and acetyl-CoA, is also crucial. This reaction is catalyzed by (R)-citramalyl-CoA lyase .[3]

Enzymatic Pathways and Logical Relationships

The following diagrams illustrate the key enzymatic pathways for the synthesis of this compound.

Enzymatic_Synthesis_of_3R_Citramalyl_CoA cluster_direct Direct Synthesis cluster_transferase CoA Transferase Pathway Pyruvate Pyruvate CimA (R)-Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA Acetyl-CoA AcetylCoA->CimA CitramalylCoA This compound CimA->CitramalylCoA Citramalate (B1227619) (3R)-Citramalate CoATransferase Succinyl-CoA:(R)-citramalate CoA transferase Citramalate->CoATransferase SuccinylCoA Succinyl-CoA SuccinylCoA->CoATransferase CitramalylCoA_t This compound CoATransferase->CitramalylCoA_t Succinate Succinate CoATransferase->Succinate

Fig. 1: Enzymatic routes to this compound.

Experimental_Workflow_CimA cluster_expression Gene Expression and Protein Purification cluster_assay Enzyme Activity Assay Gene cimA gene (e.g., from M. jannaschii) Vector Expression Vector (e.g., pET) Gene->Vector Host Expression Host (e.g., E. coli) Vector->Host Culture Cell Culture and Induction (e.g., IPTG) Host->Culture Lysis Cell Lysis Culture->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification PurifiedEnzyme Purified CimA Purification->PurifiedEnzyme Reaction Enzymatic Reaction PurifiedEnzyme->Reaction Substrates Substrates: Pyruvate, Acetyl-CoA Substrates->Reaction Buffer Assay Buffer (e.g., TES buffer) Buffer->Reaction Incubation Incubation (e.g., 30°C) Detection CoA Detection (e.g., DTNB assay) Incubation->Detection Reaction->Incubation Analysis Data Analysis (Absorbance at 412 nm) Detection->Analysis

Fig. 2: Experimental workflow for CimA expression and activity assay.

Quantitative Data

The following tables summarize the kinetic parameters of key enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of (R)-Citramalate Synthase (CimA) from Methanococcus jannaschii

Enzyme VariantSubstrateKm (mM)kcat (s-1)Reference
Wild-type CimAPyruvate0.131.5[1]
Acetyl-CoA0.041.5
CimA3.7 (Evolved)Pyruvate0.344.8
Acetyl-CoA0.114.8

Table 2: Kinetic Parameters of Human Mitochondrial Citramalyl-CoA Lyase (CLYBL)

Activitykcat (s-1)Reference
Citramalate synthase0.08
Malate synthase0.12 - 0.146
β-methylmalate synthase0.09 - 0.135

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant (R)-Citramalate Synthase (CimA)

This protocol is adapted from the methods described for the expression and purification of CimA from Methanococcus jannaschii.

1. Gene Cloning and Expression Vector Construction:

  • The cimA gene is amplified via PCR and cloned into a suitable expression vector, such as a pET vector with an N-terminal His-tag.
  • The construct is then transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight.
  • The starter culture is used to inoculate a larger volume of LB medium.
  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is further incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged CimA is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
  • The purified CimA is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • The purified enzyme is dialyzed against a storage buffer and stored at -80°C.

Protocol 2: Enzymatic Synthesis of this compound using CimA

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:
  • 100 mM TES buffer (pH 7.5)
  • Variable concentrations of pyruvate
  • Variable concentrations of acetyl-CoA
  • Purified CimA enzyme (0.1 µM)

2. Incubation:

  • Incubate the reaction mixture at the desired temperature (e.g., 30°C for the evolved CimA3.7 or higher for the wild-type) for a specified time (e.g., 1 hour).

3. Product Detection and Quantification:

  • The formation of this compound can be monitored by the release of free coenzyme A (CoA-SH).
  • The amount of CoA-SH can be quantified using the 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) assay.
  • Add 50 µl of 10 mM DTNB in 0.1 M Tris-HCl (pH 8.0) to the reaction mixture.
  • Measure the absorbance at 412 nm.
  • The concentration of CoA-SH is determined using the molar extinction coefficient of the TNB2- anion.

Protocol 3: Enzymatic Synthesis of this compound using a CoA Transferase

This protocol is based on the synthesis of (R)- and (S)-citramalyl-CoA using recombinant succinyl-CoA:R-citramalate CoA transferase.

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture (1 ml) containing:
  • 200 mM MOPS-KOH buffer (pH 6.5)
  • 100 mM (R)-citramalate
  • 10 mM succinyl-CoA
  • A suitable amount of recombinant succinyl-CoA:R-citramalate CoA transferase protein fraction (e.g., 1 µmol/min).

2. Incubation:

  • Incubate the reaction mixture at 55°C. The optimal temperature may vary depending on the specific enzyme used.

3. Product Analysis:

  • The formation of this compound can be monitored by analytical techniques such as HPLC or LC-MS.

This guide provides a foundational understanding of the enzymatic synthesis of this compound. For specific applications, further optimization of reaction conditions and enzyme selection will be necessary. The provided protocols and data serve as a starting point for researchers to develop robust and efficient synthesis strategies.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of (3R)-Citramalyl-CoA in the Context of the Ethylmalonyl-CoA Pathway

Abstract

Single-carbon (C1) and two-carbon (C2) compound assimilation is fundamental to the metabolism of many microorganisms, enabling growth on substrates such as methanol (B129727) and acetate. In organisms lacking the glyoxylate (B1226380) cycle, the ethylmalonyl-CoA (EMC) pathway provides a vital mechanism for converting acetyl-CoA into essential biomass precursors. While this compound is not a canonical intermediate of the EMC pathway, it plays a critical role in an interconnected carbon-fixation pathway, the 3-hydroxypropionate (B73278) (3-HP) bicycle, which processes glyoxylate—a key product of the EMC pathway. This technical guide provides an in-depth exploration of the EMC pathway and elucidates the precise enzymatic role of this compound within the broader context of central carbon metabolism. It includes detailed experimental protocols, quantitative enzyme kinetic data, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug discovery.

The Ethylmalonyl-CoA Pathway: An Overview

The ethylmalonyl-CoA (EMC) pathway is an elegant and complex metabolic route for the assimilation of acetyl-CoA, first elucidated in Rhodobacter sphaeroides. It serves as a functional alternative to the glyoxylate cycle for replenishing C4 intermediates. The net result of the pathway is the conversion of two molecules of acetyl-CoA and two molecules of bicarbonate (CO₂) into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] These products can then be channeled into the TCA cycle and other biosynthetic routes. This pathway is central to the carbon metabolism of many α-proteobacteria, such as Methylobacterium extorquens, and actinomycetes.[2]

The core sequence of the EMC pathway involves a series of unique CoA-ester intermediates and novel enzymes.[2] The key steps are initiated by the reductive carboxylation of crotonyl-CoA, a reaction catalyzed by the hallmark enzyme of the pathway, crotonyl-CoA carboxylase/reductase (Ccr).

Ethylmalonyl_CoA_Pathway Core Reactions of the Ethylmalonyl-CoA Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa PhaA hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa CroR ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Ccr methylmalonyl_coa (2R)-Methylmalonyl-CoA ethylmalonyl_coa->methylmalonyl_coa Epi/Ecm methylsuccinyl_coa (2S)-Methylsuccinyl-CoA methylmalonyl_coa->methylsuccinyl_coa Mcm succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Mcm (mutase) mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa Msd methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mch glyoxylate Glyoxylate methylmalyl_coa->glyoxylate Mcl propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Mcl propionyl_coa->methylmalonyl_coa Pcc co2_1 CO₂ co2_2 CO₂

Figure 1. Core Reactions of the Ethylmalonyl-CoA Pathway

The Role of this compound in the 3-Hydroxypropionate Bicycle

While the EMC pathway effectively produces glyoxylate, other metabolic routes are required to process it further for complete carbon assimilation. This compound is not an intermediate of the EMC pathway but is a central player in the glyoxylate assimilation portion of the 3-hydroxypropionate (3-HP) bicycle , a CO₂ fixation pathway found in organisms like the green non-sulfur bacterium Chloroflexus aurantiacus.[3][4]

The 3-HP bicycle consists of two interconnected cycles. The first cycle fixes two molecules of bicarbonate to generate glyoxylate.[5] The second cycle assimilates this glyoxylate, along with propionyl-CoA (an intermediate from the first cycle), to ultimately form pyruvate (B1213749) and regenerate acetyl-CoA.[4] It is in this second cycle that this compound (or its stereoisomer) is formed and consumed.

Synthesis of this compound

This compound is synthesized from its corresponding free acid, (R)-citramalate. This activation to a thioester is catalyzed by a CoA transferase, which utilizes a CoA donor, typically succinyl-CoA.

Reaction: (R)-Citramalate + Succinyl-CoA ⇌ this compound + Succinate Enzyme: Succinyl-CoA:(R)-citramalate CoA-transferase (EC 2.8.3.20)[6]

This enzyme facilitates the transfer of the CoA moiety, activating citramalate (B1227619) for the subsequent cleavage step.

Cleavage of this compound

Once formed, this compound is cleaved in a carbon-carbon bond breaking reaction to yield acetyl-CoA and pyruvate. This reaction is a critical exit point from the cycle, providing a key C3 building block (pyruvate) for biosynthesis and regenerating the C2 unit (acetyl-CoA) needed for other reactions.

Reaction: this compound ⇌ Acetyl-CoA + Pyruvate Enzyme: (R)-Citramalyl-CoA lyase[6]

This lyase belongs to the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase family and is distinct from the (3S)-citramalyl-CoA lyase (EC 4.1.3.25) found in other metabolic contexts.[6][7]

Figure 2. Synthesis and Cleavage of this compound

Data Presentation: Enzyme Properties

Quantitative understanding of metabolic pathways requires detailed knowledge of the enzymes involved. The following tables summarize key enzymes of the EMC pathway and those involved in this compound metabolism.

Table 1: Key Enzymes of the Ethylmalonyl-CoA Pathway

Enzyme NameAbbreviationEC NumberReaction Catalyzed
β-KetothiolasePhaA2.3.1.162 Acetyl-CoA → Acetoacetyl-CoA + CoA
Acetoacetyl-CoA ReductasePhaB1.1.1.36Acetoacetyl-CoA + NAD(P)H → (S)-3-Hydroxybutyryl-CoA + NAD(P)⁺
CrotonaseCroR4.2.1.17(S)-3-Hydroxybutyryl-CoA → Crotonyl-CoA + H₂O
Crotonyl-CoA Carboxylase/ReductaseCcr1.3.1.44Crotonyl-CoA + CO₂ + NADPH → (2S)-Ethylmalonyl-CoA + NADP⁺
Ethylmalonyl-CoA/Methylmalonyl-CoA EpimeraseEpi5.1.99.1(2S)-Ethylmalonyl-CoA ⇌ (2R)-Ethylmalonyl-CoA
Ethylmalonyl-CoA MutaseEcm5.4.99.2(2R)-Ethylmalonyl-CoA → (2S)-Methylsuccinyl-CoA
Methylsuccinyl-CoA DehydrogenaseMsd1.3.8.-(2S)-Methylsuccinyl-CoA → Mesaconyl-C1-CoA
Mesaconyl-CoA HydrataseMch4.2.1.84Mesaconyl-C1-CoA + H₂O → (2R,3S)-β-Methylmalyl-CoA
Malyl-CoA/β-Methylmalyl-CoA LyaseMcl4.1.3.24(2R,3S)-β-Methylmalyl-CoA → Glyoxylate + Propionyl-CoA
Propionyl-CoA CarboxylasePcc6.4.1.3Propionyl-CoA + CO₂ + ATP → (2S)-Methylmalonyl-CoA + ADP + Pi
Methylmalonyl-CoA MutaseMcm5.4.99.2(2R)-Methylmalonyl-CoA → Succinyl-CoA

Table 2: Enzymes of this compound Metabolism and Related Kinetic Data

Enzyme NameEC NumberSubstrate(s)Product(s)KₘSpecific ActivityOrganism/Source
Succinyl-CoA:(R)-citramalate CoA-transferase2.8.3.20(R)-Citramalate, Succinyl-CoAThis compound, SuccinateN/AUpregulated under autotrophic conditionsChloroflexus aurantiacus[6]
(R)-Citramalyl-CoA lyaseN/AThis compoundAcetyl-CoA, PyruvateN/A1.52 µmol min⁻¹ mg⁻¹ (recombinant)[6]Chloroflexus aurantiacus[6]
(S)-Citramalyl-CoA lyase (Human CLYBL)4.1.3.25(3S)-Citramalyl-CoAAcetyl-CoA, Pyruvate23 µM[8]kcat = 14.1 s⁻¹[8]Homo sapiens[8][9]
(S)-Citramalyl-CoA lyase (Human CLYBL)2.3.3.9Glyoxylate, Acetyl-CoA(S)-Malate3.6 mM (Glyoxylate)[8]kcat = 0.146 s⁻¹[8]Homo sapiens[8][9]

Note: Data for the (R)-specific enzymes are limited. Data for the well-characterized human (S)-specific lyase (CLYBL) is included for comparative purposes, highlighting its promiscuous malate (B86768) synthase activity.

Experimental Protocols

Accurate investigation of these pathways requires robust analytical methods. Below are detailed protocols for the quantification of key metabolites and the measurement of enzyme activity.

Quantification of Acyl-CoA Thioesters by LC-MS/MS

This protocol allows for the sensitive and specific quantification of short-chain acyl-CoAs, including intermediates of the EMC and 3-HP pathways.

1. Sample Quenching and Extraction: a. Rapidly quench metabolism by harvesting microbial cells (e.g., from a 50 mL culture) via centrifugation at 4°C. b. Immediately resuspend the cell pellet in 25 mL of ice-cold 25 mM formic acid in 95% acetonitrile (B52724) (-20°C) to precipitate proteins and extract metabolites.[10] c. Vortex thoroughly and incubate on ice for 10-15 minutes. d. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris. e. Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. f. Resuspend the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient:

  • 0-2 min: 5% B
  • 2-15 min: Ramp linearly to 95% B
  • 15-18 min: Hold at 95% B
  • 18-18.5 min: Return to 5% B
  • 18.5-25 min: Re-equilibrate at 5% B e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer in positive ion electrospray ionization (ESI+) mode. g. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for most acyl-CoAs corresponds to the [M+H]⁺ adduct. A common product ion results from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[11] Specific precursor/product ion pairs must be optimized for each analyte.

3. Quantification: a. Generate calibration curves using authentic standards for each acyl-CoA of interest. b. For absolute quantification, spike samples with a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or a structurally similar non-endogenous acyl-CoA like heptadecanoyl-CoA) prior to extraction.[12]

LCMS_Workflow Workflow for Acyl-CoA Analysis by LC-MS/MS start Cell Culture (e.g., 50 mL) quench Quench & Extract (Cold Acetonitrile/Formic Acid) start->quench centrifuge1 Centrifuge (16,000 x g) to Pellet Debris quench->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness (Vacuum Concentrator) supernatant->dry resuspend Resuspend in Mobile Phase A dry->resuspend inject Inject into LC-MS/MS System resuspend->inject analysis Data Acquisition (MRM Mode) inject->analysis quantify Quantification (Calibration Curve) analysis->quantify

Figure 3. Workflow for Acyl-CoA Analysis by LC-MS/MS
Quantification of Organic Acids by GC-MS

This protocol is suitable for analyzing non-volatile organic acids like citramalate from microbial cultures or cell extracts.

1. Sample Preparation and Extraction: a. To 1 mL of cell-free culture supernatant or cell extract, add an internal standard (e.g., a stable isotope-labeled organic acid or a non-endogenous acid like tropic acid). b. Acidify the sample to pH 1-2 with concentrated HCl. c. Extract the organic acids into an organic solvent (e.g., 2 mL of ethyl acetate) by vigorous vortexing for 1-2 minutes. d. Centrifuge to separate the phases and carefully transfer the organic (top) layer to a clean tube. Repeat the extraction twice more, pooling the organic layers. e. Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas.

2. Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Tightly cap the vial and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. Injection: Inject 1 µL in splitless mode. d. Oven Program:

  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: Increase to 200°C at 3°C/min.
  • Ramp 2: Increase to 320°C at 20°C/min, hold for 10 minutes.[13] e. Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 50-600) for identification and selective ion monitoring (SIM) mode for quantification.

4. Quantification: a. Identify compounds by comparing retention times and mass spectra to those of authentic standards. b. Quantify using the peak area ratio of the target analyte to the internal standard against a calibration curve prepared with derivatized standards.[14]

Coupled Enzyme Assay for (R)-Citramalyl-CoA Lyase

Direct measurement of the lyase can be difficult due to the instability and commercial unavailability of this compound. A coupled assay overcomes this by generating the substrate in situ.[6]

1. Reagents:

  • Assay Buffer: 200 mM MOPS-KOH, pH 7.0.

  • 40 mM Dithioerythritol (DTE).

  • 10 mM Succinyl-CoA.

  • 100 mM (R)-Citramalate.

  • Purified recombinant Succinyl-CoA:(R)-citramalate CoA-transferase (coupling enzyme).

  • Cell extract or purified protein fraction containing (R)-Citramalyl-CoA lyase.

2. Assay Procedure: a. Prepare a reaction mixture (0.5 mL final volume) containing:

  • 200 mM MOPS-KOH buffer (pH 7.0)
  • 4 mM DTE
  • 1 mM Succinyl-CoA
  • ~0.5 Units of purified CoA-transferase
  • The enzyme sample to be tested. b. Pre-incubate the mixture at the desired temperature (e.g., 55°C for enzymes from thermophiles) for 5 minutes. c. Initiate the reaction by adding (R)-citramalate to a final concentration of 10 mM. d. At various time points (e.g., 1 and 5 minutes), take an aliquot (e.g., 100 µL) and stop the reaction by adding it to a tube containing a small volume of strong acid (e.g., 3 µL of 25% HCl). e. Centrifuge to remove precipitated protein. f. Analyze the supernatant for the formation of acetyl-CoA using the LC-MS/MS method described in Protocol 4.1.

3. Calculation of Activity: a. Determine the rate of acetyl-CoA formation (µmol/min). b. Calculate the specific activity by dividing the rate by the amount of protein (mg) in the assay (µmol min⁻¹ mg⁻¹).

Conclusion

The ethylmalonyl-CoA pathway and the 3-hydroxypropionate bicycle represent two sophisticated solutions for carbon assimilation in microorganisms lacking the glyoxylate cycle. While distinct, they are functionally linked through the metabolite glyoxylate. This compound, though not a direct participant in the EMC pathway, is the pivotal intermediate in the terminal steps of the 3-HP bicycle, where it is cleaved to produce the essential biosynthetic precursor pyruvate and regenerate acetyl-CoA. Understanding the enzymology, kinetics, and regulation of these interconnected pathways is critical for applications in metabolic engineering, such as the production of value-added chemicals, and for developing novel antimicrobial strategies that target these essential and unique metabolic routes. The protocols and data presented in this guide offer a foundational resource for researchers aiming to dissect and manipulate these complex biochemical networks.

References

The Discovery and History of (3R)-Citramalyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Citramalyl-coenzyme A is a pivotal intermediate in distinct metabolic pathways across different domains of life. In certain autotrophic bacteria, it is a key component of a unique carbon fixation cycle. In mammals, it emerges as a crucial metabolite in the degradation pathway of itaconate, an immunomodulatory molecule. This technical guide provides an in-depth exploration of the discovery, history, and core research findings related to (3R)-Citramalyl-CoA, offering a valuable resource for researchers in metabolism, enzymology, and drug development.

Discovery and Historical Context

The journey to understanding this compound is intertwined with research into itaconate metabolism and unique carbon fixation pathways.

Early Studies in Bacteria (1960s-1970s): The initial clues leading to the discovery of citramalyl-CoA arose from studies on the bacterial degradation of itaconate. In the 1960s, researchers investigating how Pseudomonas species utilize itaconate as a carbon source identified a key enzymatic activity: the cleavage of a citramalate-like molecule into pyruvate (B1213749) and acetyl-CoA. While the exact stereochemistry was not initially defined, these pioneering studies laid the groundwork for the identification of citramalyl-CoA lyase.

Subsequent research in the 1970s on Clostridium tetanomorphum led to the isolation and characterization of citramalate (B1227619) lyase, an enzyme complex that converts citramalate to acetate (B1210297) and pyruvate. This work provided further evidence for the existence of citramalyl-CoA as an enzyme-bound intermediate in this process.

Elucidation of the 3-Hydroxypropionate (B73278) Cycle: A significant leap in understanding the role of a specific stereoisomer of citramalyl-CoA came from the study of the carbon fixation pathway in the green non-sulfur bacterium Chloroflexus aurantiacus. This organism utilizes the 3-hydroxypropionate cycle (or 3-HP bicycle), a unique autotrophic pathway. It was in the context of elucidating the final steps of this cycle that this compound was definitively identified as a key intermediate. Researchers demonstrated that this compound is cleaved by a specific lyase to yield acetyl-CoA and pyruvate, thus regenerating the initial CO2 acceptor and producing a central metabolic precursor.

The Mammalian Connection: Itaconate Metabolism and CLYBL: For a long time, the significance of citramalyl-CoA in mammals was unclear. The discovery of the immunomodulatory metabolite itaconate, produced by macrophages during inflammation, reignited interest in this area. It was found that mammalian cells possess a pathway to degrade itaconate, and this pathway converges on citramalyl-CoA. The key enzyme responsible for the cleavage of (3S)-citramalyl-CoA (the enantiomer of the bacterial intermediate) in mammals was identified as the mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL). This discovery linked itaconate metabolism to central carbon metabolism and also unexpectedly to vitamin B12 metabolism. It was shown that the accumulation of an intermediate in the itaconate degradation pathway, itaconyl-CoA, can inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

Quantitative Data on Citramalyl-CoA Lyases

The enzymatic cleavage of citramalyl-CoA is catalyzed by citramalyl-CoA lyases. These enzymes exhibit different stereospecificities and kinetic properties depending on the organism.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)ActivatorsInhibitorsReference
(R)-Citramalyl-CoA lyase (Ccl)Chloroflexus aurantiacusThis compound701.77.055Mg2+, Mn2+, Dithioerythritol-[1][2]
Citramalyl-CoA Lyase (CLYBL)Homo sapiens(3S)-Citramalyl-CoA~24-----[3]
Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl)Chloroflexus aurantiacus(S)-Malyl-CoA10-7.170Mg2+, Mn2+Oxalate[4]
Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl)Chloroflexus aurantiacus(2R,3S)-β-Methylmalyl-CoA89-7.170Mg2+, Mn2+Oxalate[4]
Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl)Chloroflexus aurantiacusAcetyl-CoA360-7.170Mg2+, Mn2+Oxalate
Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl)Chloroflexus aurantiacusPropionyl-CoA1200-7.170Mg2+, Mn2+Oxalate
Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl)Chloroflexus aurantiacusGlyoxylate (B1226380)2000-7.170Mg2+, Mn2+Oxalate
Citramalyl-CoA Lyase (CLYBL)Homo sapiensGlyoxylate (for malate (B86768) synthase activity)36000.12----
Citramalyl-CoA Lyase (CLYBL)Homo sapiensAcetyl-CoA (for malate synthase activity)740.12----
Citramalyl-CoA Lyase (CLYBL)Homo sapiensGlyoxylate (for β-methylmalate synthase activity)12000.09----
Citramalyl-CoA Lyase (CLYBL)Homo sapiensPropionyl-CoA (for β-methylmalate synthase activity)28.70.135----

Note: The kcat for human CLYBL with (3S)-citramalyl-CoA is not explicitly stated in the provided search results, though its lyase activity is reported to be high.

Experimental Protocols

Expression and Purification of Recombinant this compound Lyase from Chloroflexus aurantiacus

This protocol is adapted from the methods described for the characterization of the C. aurantiacus enzyme.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding this compound lyase (Ccl) is amplified from C. aurantiacus genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and HindIII).

  • The PCR product is digested and ligated into an E. coli expression vector, such as pET-28a, which adds a hexahistidine tag for purification.

  • The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for a prolonged period (e.g., 16-20 hours) to enhance the yield of soluble protein.

3. Cell Lysis and Purification:

  • The cells are harvested by centrifugation and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).

  • The cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • For further purification, if necessary, size-exclusion chromatography can be performed.

Coupled Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This assay measures the production of pyruvate from the cleavage of citramalyl-CoA by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • This compound or (3S)-Citramalyl-CoA (substrate): 0.1-1 mM

  • NADH: 0.2-0.4 mM

  • Lactate Dehydrogenase (LDH): 5-10 units

  • Purified Citramalyl-CoA Lyase enzyme

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.

  • Add the citramalyl-CoA substrate to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C for the human enzyme, 55°C for the C. aurantiacus enzyme).

  • Initiate the reaction by adding a small volume of the purified citramalyl-CoA lyase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Enzymatic Synthesis of this compound: For research purposes, this compound can be synthesized enzymatically. A common method involves using a promiscuous CoA ligase or a specific synthetase. For example, recombinant Chloroflexus aurantiacus malyl-CoA/citramalyl-CoA lyase can be used for the synthesis of citramalyl-CoA. The reaction mixture typically contains:

  • Buffer (e.g., 250 mM Tris, pH 7.5)

  • Citramalate

  • Coenzyme A

  • ATP

  • MgCl2

  • The purified enzyme. The reaction is incubated and the product can be purified using HPLC.

Signaling Pathways and Logical Relationships

The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus

This cycle is a carbon fixation pathway that uses acetyl-CoA and propionyl-CoA as initial substrates. This compound is a key intermediate in the second part of this bicycle, where glyoxylate is assimilated.

3-Hydroxypropionate Cycle cluster_cycle1 Cycle 1: Glyoxylate Formation cluster_cycle2 Cycle 2: Glyoxylate Assimilation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase + HCO3- 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Malonyl-CoA reductase Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Propionyl-CoA synthase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase + HCO3- Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase Malyl-CoA Malyl-CoA Succinyl-CoA->Malyl-CoA Succinyl-CoA: (S)-malate-CoA transferase Malyl-CoA->Acetyl-CoA Glyoxylate Glyoxylate Malyl-CoA->Glyoxylate (S)-Malyl-CoA lyase beta-Methylmalyl-CoA beta-Methylmalyl-CoA Glyoxylate->beta-Methylmalyl-CoA (S)-Malyl-CoA/beta-methylmalyl-CoA lyase + Propionyl-CoA Mesaconyl-CoA Mesaconyl-CoA beta-Methylmalyl-CoA->Mesaconyl-CoA Mesaconyl-CoA hydratase This compound This compound Mesaconyl-CoA->this compound Mesaconyl-CoA hydratase Pyruvate Pyruvate This compound->Pyruvate (R)-Citramalyl-CoA lyase Acetyl-CoA_regen Acetyl-CoA This compound->Acetyl-CoA_regen (R)-Citramalyl-CoA lyase

Caption: The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus.

Itaconate Degradation Pathway in Mammals

In mammals, itaconate produced during inflammation is degraded to central metabolites through a pathway involving (3S)-citramalyl-CoA.

Itaconate Degradation Pathway Itaconate Itaconate Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA Succinyl-CoA: itaconate CoA-transferase Citramalyl-CoA (3S)-Citramalyl-CoA Itaconyl-CoA->Citramalyl-CoA Itaconyl-CoA hydratase Pyruvate Pyruvate Citramalyl-CoA->Pyruvate Citramalyl-CoA lyase (CLYBL) Acetyl-CoA Acetyl-CoA Citramalyl-CoA->Acetyl-CoA Citramalyl-CoA lyase (CLYBL) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: The mammalian itaconate degradation pathway.

Experimental Workflow for Studying Citramalyl-CoA Lyase

A typical workflow for characterizing a citramalyl-CoA lyase involves gene cloning, protein expression and purification, followed by enzymatic assays.

Experimental Workflow Gene_Cloning Gene Cloning (PCR, Ligation, Transformation) Protein_Expression Recombinant Protein Expression (E. coli) Gene_Cloning->Protein_Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Protein_Expression->Purification Enzyme_Assay Enzymatic Activity Assay (Coupled Spectrophotometric Assay) Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis

Caption: Workflow for citramalyl-CoA lyase characterization.

Regulation of Pathways Involving this compound

Regulation of the 3-Hydroxypropionate Cycle: The 3-hydroxypropionate cycle in C. aurantiacus is regulated to coordinate carbon fixation with the metabolic needs of the cell. The expression of the enzymes of the cycle, including (R)-citramalyl-CoA lyase, is upregulated during autotrophic growth compared to heterotrophic growth. This indicates a transcriptional level of control. Allosteric regulation of the key enzymes, such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, by metabolic intermediates is also likely to play a role in fine-tuning the flux through the pathway, although detailed mechanisms are still under investigation.

Regulation of Itaconate Metabolism and CLYBL Expression: The itaconate degradation pathway in mammals is closely linked to the immune response. The synthesis of itaconate is induced by inflammatory stimuli like lipopolysaccharide (LPS) through the upregulation of the enzyme Irg1. The expression of CLYBL, the enzyme that degrades citramalyl-CoA, is also regulated, though the specific signals are less well-defined. The interplay between the synthesis and degradation of itaconate and its intermediates is crucial for modulating the inflammatory response. For instance, itaconate itself can inhibit succinate (B1194679) dehydrogenase, a key enzyme in the TCA cycle, and can also activate the antioxidant transcription factor Nrf2. This intricate regulatory network ensures a balanced immune response.

Conclusion

The study of this compound and its associated enzymes has revealed fascinating aspects of microbial carbon metabolism and mammalian immunometabolism. From its role in a unique carbon fixation pathway to its involvement in the degradation of an important immunomodulator, this compound stands as a metabolite of significant interest. The detailed understanding of the enzymes that produce and consume this molecule, along with the pathways in which it participates, opens up avenues for biotechnological applications, such as the engineering of novel carbon fixation pathways, and for therapeutic interventions in inflammatory diseases. This technical guide provides a solid foundation for researchers to delve deeper into this exciting area of metabolic research.

References

An In-depth Technical Guide on (3R)-Citramalyl-CoA Biosynthesis in Chloroflexus aurantiacus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The filamentous anoxygenic phototrophic bacterium Chloroflexus aurantiacus utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate (B73278) bi-cycle. A key component of this cycle is the assimilation of glyoxylate (B1226380), which involves the biosynthesis of citramalyl-CoA. This technical guide provides a detailed overview of the biosynthesis of (3R)-citramalyl-CoA, a stereoisomer involved in this intricate metabolic network. While the primary pathway leads to (S)-citramalyl-CoA, the presence and characterization of enzymes acting on the (R)-isomer suggest a more complex regulatory and metabolic landscape.

The 3-Hydroxypropionate Bi-Cycle: A Bicyclic Pathway for Carbon Fixation

Chloroflexus aurantiacus fixes inorganic carbon in the form of bicarbonate.[1][2][3] The 3-hydroxypropionate bi-cycle is a distinctive pathway that, unlike the Calvin-Benson-Bassham cycle, does not involve any oxygen-sensitive enzymes.[4] This pathway is organized into two interconnected cycles. The first cycle results in the formation of glyoxylate from two molecules of bicarbonate.[5] The second cycle is responsible for the assimilation of glyoxylate and its conversion into pyruvate (B1213749), a central metabolite for biosynthesis.

The formation of citramalyl-CoA is a critical part of the second cycle, leading to the ultimate generation of pyruvate and the regeneration of acetyl-CoA.

Biosynthesis of Citramalyl-CoA Isomers

The biosynthesis of citramalyl-CoA in C. aurantiacus primarily proceeds through a series of enzymatic reactions that convert glyoxylate and propionyl-CoA into (S)-citramalyl-CoA. However, the bacterium also possesses enzymes that can act on (R)-citramalyl-CoA, indicating the presence of this stereoisomer and a dedicated enzymatic machinery for its metabolism.

The core pathway to (S)-citramalyl-CoA involves the following steps:

  • Condensation of Glyoxylate and Propionyl-CoA: The bifunctional enzyme (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase (Mcl) catalyzes the condensation of glyoxylate with propionyl-CoA to form (2R,3S)-β-methylmalyl-CoA.

  • Dehydration: Mesaconyl-C1-CoA hydratase (β-methylmalyl-CoA dehydratase) then dehydrates β-methylmalyl-CoA to mesaconyl-C1-CoA.

  • Intramolecular CoA Transfer: A key and unusual step is the intramolecular transfer of the CoA moiety from the C1 to the C4 carboxyl group of mesaconate, catalyzed by mesaconyl-CoA C1-C4 CoA transferase, yielding mesaconyl-C4-CoA.

  • Hydration to (S)-Citramalyl-CoA: Mesaconyl-C4-CoA hydratase then hydrates mesaconyl-C4-CoA to form (3S)-citramalyl-CoA.

  • Cleavage of (S)-Citramalyl-CoA: Finally, the same promiscuous Mcl enzyme cleaves (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.

While the main pathway produces the (S)-isomer, extracts of autotrophically grown C. aurantiacus cells have been shown to contain activity for both S- and R-citramalyl-CoA lyases. This indicates that this compound is also metabolized, likely cleaved into acetyl-CoA and pyruvate.

A dedicated (R)-Citramalyl-CoA lyase has been identified and characterized. This enzyme belongs to the 3-hydroxy-3-methylglutaryl-CoA lyase family and is distinct from the Mcl responsible for (S)-citramalyl-CoA cleavage. The gene for this enzyme is located downstream of the succinyl-CoA:R-citramalate CoA transferase (Sct) gene. The upregulation of (R)-citramalyl-CoA lyase under autotrophic conditions suggests its functional importance in the carbon fixation pathway.

The precise pathway for the biosynthesis of the this compound substrate for this lyase is not as clearly elucidated as the (S)-isomer pathway. It may be formed through the action of a racemase or an alternative stereospecific hydratase acting on mesaconyl-CoA.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in citramalyl-CoA metabolism in C. aurantiacus.

Table 1: Properties of (R)-Citramalyl-CoA Lyase

ParameterValueReference
Specific Activity (purified recombinant)1.52 µmol min⁻¹ mg⁻¹
Specific Activity (cell extracts)13 nmol min⁻¹ mg⁻¹
Subunit Molecular Mass34 kDa
Native Molecular MassHomodimer
Apparent Km for (R)-citramalyl-CoA70 µM
Catalytic Number (kcat)1.7 s⁻¹
Stoichiometry (pyruvate formed per substrate)0.97
Stimulation10-fold by Mg²⁺ or Mn²⁺ and dithioerythritol

Table 2: Properties of Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA (Mcl) Lyase

ParameterValueReference
Specific Activity (l-malyl-CoA cleavage, recombinant)2.3 µmol min⁻¹ mg⁻¹ (at 55°C)
Specific Activity (β-methylmalyl-CoA condensation, cell extracts)0.017 µmol min⁻¹ mg⁻¹
Km for (S)-malyl-CoA10 µM
Km for (2R,3S)-β-methylmalyl-CoA89 µM
Km for acetyl-CoA360 µM
Km for propionyl-CoA1200 µM
Km for glyoxylate2000 µM
Optimum pH7.1
Optimum Temperature70 °C
InhibitionInhibited by oxalate

Table 3: Properties of Mesaconyl-CoA Hydratases

EnzymeSpecific ActivitySubstrateReference
Mesaconyl-C1-CoA HydrataseNot specifiederythro-β-methylmalyl-CoA
Mesaconyl-C4-CoA Hydratase1,300 µmol min⁻¹ mg⁻¹ (reversible dehydration of erythro-β-methylmalyl-CoA)3-methylfumaryl-CoA (mesaconyl-C4-CoA)
kcat of Mesaconyl-C4-CoA Hydratase1045 s⁻¹ (hydratase activity with 3-methylfumaryl-CoA at 45°C)3-methylfumaryl-CoA

Table 4: Enzyme Activities under Different Growth Conditions

EnzymeAutotrophic Growth (U mg⁻¹)Heterotrophic Growth (U mg⁻¹)Reference
(S)-Citramalyl-CoA cleavage20.6
Mesaconyl-C4-CoA transformation1.20.5
Malonyl-CoA reductase0.080.03

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical pathway for citramalyl-CoA biosynthesis and a general workflow for the characterization of the enzymes involved.

Citramalyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA (2R,3S)-β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA Glyoxylate Glyoxylate Glyoxylate->beta_Methylmalyl_CoA Mcl Mesaconyl_C1_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl-C1-CoA hydratase Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA Mesaconyl-CoA C1-C4 CoA transferase S_Citramalyl_CoA (3S)-Citramalyl-CoA Mesaconyl_C4_CoA->S_Citramalyl_CoA Mesaconyl-C4-CoA hydratase Acetyl_CoA_S Acetyl-CoA S_Citramalyl_CoA->Acetyl_CoA_S Pyruvate_S Pyruvate S_Citramalyl_CoA->Pyruvate_S Mcl R_Citramalyl_CoA This compound Acetyl_CoA_R Acetyl-CoA R_Citramalyl_CoA->Acetyl_CoA_R Pyruvate_R Pyruvate R_Citramalyl_CoA->Pyruvate_R (R)-Citramalyl-CoA lyase Unknown ? Unknown->R_Citramalyl_CoA

Caption: Biosynthesis pathway of (S)- and (R)-citramalyl-CoA in C. aurantiacus.

Experimental_Workflow Gene_ID Gene Identification (e.g., C. aurantiacus genome) Cloning Cloning and Heterologous Expression (e.g., in E. coli) Gene_ID->Cloning Purification Protein Purification (Heat treatment, Chromatography) Cloning->Purification Characterization Enzyme Characterization Purification->Characterization Assay Enzyme Assay (Spectrophotometric) Characterization->Assay Kinetics Kinetic Analysis (Km, Vmax, kcat) Characterization->Kinetics Properties Biophysical Properties (Molecular weight, Subunit structure) Characterization->Properties

Caption: General experimental workflow for enzyme characterization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature concerning the study of citramalyl-CoA biosynthesis enzymes in C. aurantiacus.

  • Gene Cloning and Expression: The putative (R)-citramalyl-CoA lyase gene from C. aurantiacus is cloned into an expression vector, such as pET16b, and transformed into an expression host, typically E. coli BL21(DE3).

  • Cell Culture and Induction: E. coli cells carrying the expression plasmid are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density. Protein expression is then induced, for example, with IPTG, and the culture is incubated for several more hours at a lower temperature (e.g., 25°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM dithioerythritol), and lysed by methods such as sonication or French press.

  • Heat Precipitation: The cell extract is heated to 70°C for 15 minutes to denature and precipitate heat-labile E. coli proteins. The mixture is then centrifuged to remove the precipitate.

  • Chromatography: The supernatant is subjected to further purification steps, which may include:

    • Anion-exchange chromatography: Using a column such as DEAE-Sepharose Fast Flow.

    • Size-exclusion chromatography: To separate proteins based on their molecular size.

  • Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-PAGE.

The activity of (R)-citramalyl-CoA lyase is determined by measuring the formation of pyruvate from (R)-citramalyl-CoA.

  • Reaction Mixture: A typical assay mixture (0.5 ml) contains 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 2 mM dithioerythritol, and purified (R)-citramalyl-CoA lyase.

  • Substrate: The reaction is initiated by the addition of (R)-citramalyl-CoA.

  • Pyruvate Detection: The formation of pyruvate is monitored continuously by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction. The assay mixture is supplemented with NADH and LDH. The oxidation of NADH to NAD⁺ is followed by the decrease in absorbance at 340 nm.

  • Alternative Pyruvate Detection: Alternatively, the reaction can be stopped after a defined time, and the amount of pyruvate formed can be determined by derivatization with phenylhydrazine, which results in the formation of pyruvate phenylhydrazone that can be quantified spectrophotometrically.

The substrate for the lyase assay, (R)-citramalyl-CoA, can be synthesized from citramalate (B1227619) and coenzyme A using a suitable CoA ligase or chemically.

  • Cell Growth and Lysis: Autotrophically grown C. aurantiacus cells are harvested and lysed as described above.

  • Purification Steps: The purification of the native Mcl enzyme involves several chromatographic steps, which may include:

    • DEAE-Sepharose chromatography

    • Phenyl-Sepharose chromatography

    • Gel filtration chromatography

  • Activity Assay: Throughout the purification process, fractions are assayed for β-methylmalyl-CoA lyase activity by monitoring the condensation of glyoxylate and propionyl-CoA.

  • Enzymatic Generation of Substrate: β-methylmalyl-CoA, the substrate for mesaconyl-CoA hydratase, is generated in situ by incubating propionyl-CoA and glyoxylate with recombinant l-malyl-CoA/β-methylmalyl-CoA lyase.

  • Hydratase Reaction: The extract containing the putative mesaconyl-CoA hydratase is added to the reaction mixture.

  • Detection: The formation of mesaconyl-CoA from β-methylmalyl-CoA is associated with an increase in absorbance at around 284 nm, which can be monitored spectrophotometrically.

Implications for Drug Development

The enzymes of the 3-hydroxypropionate bi-cycle, being unique to certain autotrophic bacteria and absent in humans, represent potential targets for the development of specific inhibitors. Understanding the structure, function, and kinetics of enzymes like (R)-citramalyl-CoA lyase and the multifunctional Mcl is crucial for designing molecules that could selectively disrupt the carbon fixation pathway in these organisms. Such inhibitors could have applications as antimicrobial agents or as tools to study microbial ecology. The unusual intramolecular CoA transferase also presents a novel enzymatic mechanism that could be a target for drug discovery. Further research into the three-dimensional structures of these enzymes would be invaluable for structure-based drug design efforts.

References

An In-depth Technical Guide to the Stereochemistry and Isomers of Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citramalyl-Coenzyme A (citramalyl-CoA) is a pivotal intermediate in several metabolic pathways, playing a crucial role in carbon metabolism, amino acid biosynthesis, and potentially as a therapeutic target. Its significance is intrinsically linked to its stereochemistry, with different isomers exhibiting distinct biological activities and being processed by stereospecific enzymes. This guide provides a comprehensive overview of the stereochemistry of citramalyl-CoA, its isomers, the enzymes responsible for their synthesis and degradation, and their involvement in key metabolic pathways. Detailed experimental protocols for the synthesis and analysis of citramalyl-CoA isomers are also presented, alongside quantitative data and visual representations of the relevant biochemical routes.

Introduction to the Stereochemistry of Citramalyl-CoA

Citramalyl-CoA possesses two chiral centers, at the C2 and C3 positions of the citramalyl moiety, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). However, in biological systems, the predominant forms are the (3S)- and (3R)-diastereomers of 2-hydroxy-2-methylsuccinyl-CoA. The nomenclature can be complex, with "citramalyl-CoA" often used generically. For clarity, this guide will specify the stereochemistry wherever known. The two principal stereoisomers of biological relevance are (3S)-citramalyl-CoA and (3R)-citramalyl-CoA .

These isomers are synthesized from the corresponding stereoisomers of citramalate (B1227619), which are in turn produced by the action of stereospecific citramalate synthases. (R)-citramalate synthase catalyzes the formation of (R)-citramalate, while (S)-citramalate synthase produces (S)-citramalate.[1][2] The subsequent conversion to the CoA thioester and cleavage are also catalyzed by stereospecific enzymes.

Enzymology of Citramalyl-CoA Metabolism

The metabolism of citramalyl-CoA is governed by two main classes of enzymes: citramalate synthases and citramalyl-CoA lyases, each with distinct stereospecificities.

Citramalate Synthases

Citramalate synthases catalyze the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate.

  • (R)-Citramalate Synthase (EC 2.3.1.182): This enzyme produces (R)-citramalate and is involved in an alternative pathway for isoleucine biosynthesis in some bacteria and archaea.[1][3]

  • (S)-Citramalate Synthase: This enzyme generates (S)-citramalate.

Citramalyl-CoA Lyases

Citramalyl-CoA lyases catalyze the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate.

  • (3S)-Citramalyl-CoA Lyase (EC 4.1.3.25): This enzyme is specific for the (3S)-isomer and is involved in pathways such as the ethylmalonyl-CoA pathway.[4]

  • (R)-Citramalyl-CoA Lyase: This enzyme acts on the (R)-isomer of citramalyl-CoA and is a key component of the 3-hydroxypropionate (B73278) cycle in some autotrophic bacteria.

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes involved in citramalyl-CoA metabolism.

Table 1: Kinetic Parameters of Citramalyl-CoA Lyases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
(3S)-Citramalyl-CoA Lyase (CLYBL)Homo sapiens(3S)-Citramalyl-CoA2314.1[5]
(3S)-Citramalyl-CoA Lyase (CLYBL)Homo sapiens(3S)-Citramalyl-CoA221.6[6]
R-Citramalyl-CoA LyaseChloroflexus aurantiacusR-Citramalyl-CoA--[7]

Note: The differing kcat values for human CLYBL may be due to different assay conditions (endpoint vs. continuous assay).[6]

Table 2: Kinetic Parameters of Citramalate Synthases

EnzymeOrganismSubstrateKm (mM)Specific Activity (µmol/min/mg)Reference
(R)-Citramalate Synthase (CimA)Methanococcus jannaschiiPyruvate0.852.9[2]
(R)-Citramalate Synthase (CimA)Methanococcus jannaschiiAcetyl-CoA0.142.9[2]
Citramalate Synthase (MdCMS_1)Malus x domesticaPyruvate190 ± 20 (µM)-[1]
Citramalate Synthase (MdCMS_1)Malus x domesticaAcetyl-CoA40 ± 10 (µM)-[1]

Metabolic Pathways Involving Citramalyl-CoA

Citramalyl-CoA isomers are key intermediates in at least two significant metabolic pathways.

The 3-Hydroxypropionate Cycle

The 3-hydroxypropionate cycle is an autotrophic carbon fixation pathway found in some bacteria, such as Chloroflexus aurantiacus.[8] This cycle utilizes both (S)- and (R)-citramalyl-CoA. In the glyoxylate (B1226380) assimilation part of this cycle, (S)-citramalyl-CoA is cleaved to yield acetyl-CoA and pyruvate.[8] The pathway also involves an R-citramalyl-CoA lyase, suggesting a role for the (R)-isomer as well.[7]

3-Hydroxypropionate Cycle acetyl_coa Acetyl-CoA propionyl_coa Propionyl-CoA b_methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa Mesaconyl-CoA b_methylmalyl_coa->mesaconyl_coa s_citramalyl_coa (3S)-Citramalyl-CoA mesaconyl_coa->s_citramalyl_coa r_citramalyl_coa This compound mesaconyl_coa->r_citramalyl_coa s_citramalyl_coa->acetyl_coa (S)-lyase pyruvate Pyruvate s_citramalyl_coa->pyruvate (S)-lyase r_citramalyl_coa->acetyl_coa (R)-lyase r_citramalyl_coa->pyruvate (R)-lyase glyoxylate Glyoxylate glyoxylate->b_methylmalyl_coa + Propionyl-CoA Ethylmalonyl-CoA Pathway acetyl_coa1 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Enzymatic Synthesis Workflow start Prepare Reaction Mixture (Citramalate, Succinyl-CoA, Buffer, Enzyme) incubate Incubate at 55°C for 10 min start->incubate stop Stop Reaction with HCl (pH 2) incubate->stop centrifuge Centrifuge to Remove Protein stop->centrifuge purify Purify Supernatant by HPLC centrifuge->purify

References

Regulation of (3R)-Citramalyl-CoA in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Citramalyl-CoA is a pivotal metabolic intermediate, strategically positioned at the crossroads of carbon fixation, amino acid biosynthesis, and specialized metabolite production. Its regulation is critical for maintaining metabolic homeostasis and is a key target for metabolic engineering and therapeutic intervention. This technical guide provides an in-depth analysis of the enzymatic and genetic regulation of this compound, focusing on the key enzymes: citramalate (B1227619) synthase and this compound lyase. We present a comprehensive overview of the metabolic pathways in which this compound participates, supported by quantitative data, detailed experimental protocols, and visual diagrams of the regulatory networks. This guide is intended to serve as a valuable resource for researchers in academia and industry, facilitating a deeper understanding of this compound metabolism and informing the development of novel biotechnological and therapeutic applications.

Introduction

This compound is a chiral thioester that plays a crucial role in diverse metabolic contexts across different domains of life. In certain autotrophic bacteria, it is a key intermediate in the 3-hydroxypropionate (B73278) bi-cycle for carbon dioxide fixation. In various microorganisms, it serves as a precursor in the alternative isoleucine biosynthesis pathway. Furthermore, metabolic engineers have harnessed the pathways involving this compound for the production of biofuels and platform chemicals. In mammals, the metabolism of a related compound, itaconate, converges on citramalyl-CoA, linking it to immune response and vitamin B12 metabolism.

The concentration and flux of this compound are tightly controlled through a combination of mechanisms, including:

  • Enzyme kinetics and allosteric regulation: The catalytic efficiency and substrate affinity of the enzymes that produce and consume this compound are key determinants of its steady-state concentration. Allosteric feedback inhibition by downstream metabolites provides a rapid mechanism for modulating pathway flux.

  • Transcriptional regulation: The expression of genes encoding the key enzymes is often regulated in response to environmental cues and the metabolic status of the cell.

  • Substrate availability: The intracellular pools of the precursors for this compound synthesis, primarily acetyl-CoA and pyruvate (B1213749), directly influence its rate of production. Competition with other major metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for these precursors is a critical regulatory node.

This guide will delve into the intricacies of these regulatory mechanisms, providing a detailed examination of the key players and their interplay in controlling the fate of this compound.

Metabolic Pathways Involving this compound

This compound is an intermediate in several distinct metabolic pathways. The regulation of its flux is highly context-dependent, varying with the organism and the specific metabolic network.

The 3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus

The green non-sulfur bacterium Chloroflexus aurantiacus utilizes the 3-hydroxypropionate bi-cycle for autotrophic CO2 fixation.[1][2] In the second cycle of this pathway, this compound is formed and subsequently cleaved to regenerate acetyl-CoA and produce pyruvate, a central building block for biosynthesis. The key enzymes in this segment of the cycle are citramalate synthase and (R)-citramalyl-CoA lyase. The expression of the enzymes involved in this cycle is upregulated under autotrophic growth conditions.[3]

G cluster_3hp 3-Hydroxypropionate Bi-Cycle (Glyoxylate Assimilation) Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-Methylmalyl-CoA Citramalate (3R)-Citramalate beta_Methylmalyl_CoA->Citramalate Citramalyl_CoA This compound Citramalate->Citramalyl_CoA + CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (R)-Citramalyl-CoA lyase (Ccl) Acetyl_CoA_reg Acetyl-CoA Citramalyl_CoA->Acetyl_CoA_reg Glyoxylate (B1226380) Glyoxylate Glyoxylate->beta_Methylmalyl_CoA + Propionyl-CoA

Figure 1. The glyoxylate assimilation portion of the 3-hydroxypropionate bi-cycle.
Alternative Isoleucine Biosynthesis

In some bacteria and archaea, such as Leptospira interrogans and Methanococcus jannaschii, this compound is an intermediate in an alternative pathway for isoleucine biosynthesis that starts from pyruvate and acetyl-CoA.[4][5] This pathway bypasses the typical threonine-dependent route. A key regulatory feature of this pathway is the feedback inhibition of citramalate synthase by the end-product, isoleucine.

G cluster_isoleucine Alternative Isoleucine Biosynthesis Pyruvate_AceCoA Pyruvate + Acetyl-CoA Citramalate_iso (3R)-Citramalate Pyruvate_AceCoA->Citramalate_iso Citramalate Synthase (CimA) Citramalyl_CoA_iso This compound Citramalate_iso->Citramalyl_CoA_iso + CoA alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Citramalyl_CoA_iso->alpha_Keto_beta_methylvalerate Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Isoleucine->Pyruvate_AceCoA Feedback Inhibition

Figure 2. The citramalate-dependent pathway for isoleucine biosynthesis.
Engineered Biosynthetic Pathways

Metabolic engineering has enabled the high-level production of valuable chemicals, such as methacrylic acid and higher alcohols, using this compound as a key intermediate in engineered microbes like Escherichia coli and Saccharomyces cerevisiae. A primary regulatory strategy in these engineered strains is to enhance the precursor supply of acetyl-CoA and pyruvate. This is often achieved by deleting or downregulating competing pathways, such as the TCA cycle (by knocking out or mutating gltA, which encodes citrate (B86180) synthase) and acetate (B1210297) production pathways.

G cluster_engineered Engineered Citramalate Production in E. coli Glucose Glucose Pyruvate_eng Pyruvate Glucose->Pyruvate_eng Acetyl_CoA_eng Acetyl-CoA Pyruvate_eng->Acetyl_CoA_eng Citramalate_eng Citramalate Pyruvate_eng->Citramalate_eng + Acetyl-CoA (CimA overexpression) TCA_cycle TCA Cycle Acetyl_CoA_eng->TCA_cycle Citrate Synthase (gltA) Acetate Acetate Acetyl_CoA_eng->Acetate

Figure 3. Strategy for enhancing citramalate production in engineered E. coli.

Key Enzymes and Their Regulation

The metabolism of this compound is primarily governed by the interplay of two key enzymes: citramalate synthase, which catalyzes its formation from acetyl-CoA and pyruvate, and this compound lyase, which catalyzes its cleavage.

Citramalate Synthase (CimA)

Citramalate synthase (EC 2.3.1.182) catalyzes the condensation of acetyl-CoA and pyruvate to form (3R)-citramalate. This enzyme is subject to several layers of regulation.

The kinetic properties of citramalate synthase vary between organisms. A mutated version of the Methanococcus jannaschii enzyme, CimA3.7, which is resistant to feedback inhibition, has been well-characterized.

Enzyme SourceSubstrateKm (μM)kcat (s-1)Reference
Methanococcus jannaschii (Wild-type)Pyruvate13001.1
Acetyl-CoA110
Methanococcus jannaschii (CimA3.7 mutant)Pyruvate2302.5
Acetyl-CoA36

In the context of isoleucine biosynthesis, citramalate synthase is often subject to feedback inhibition by the final product, isoleucine. For example, the citramalate synthase from Leptospira interrogans is allosterically inhibited by isoleucine, which binds to a regulatory domain at the C-terminus of the enzyme. This binding reduces the affinity of the enzyme for both pyruvate and acetyl-CoA. In contrast, some engineered variants, like CimA3.7, have been selected for their insensitivity to isoleucine feedback inhibition, making them more suitable for production pathways.

In engineered E. coli strains, the cimA gene is typically placed under the control of strong inducible or constitutive promoters to ensure high-level expression. For instance, the constitutive promoter PJ23100 has been shown to be effective for citramalate production from glucose. In its native context, the transcriptional regulation of cimA is less well-understood but is likely controlled by factors that regulate the biosynthesis of branched-chain amino acids.

This compound Lyase (Ccl)

(R)-citramalyl-CoA lyase (EC 4.1.3.46) catalyzes the cleavage of this compound into acetyl-CoA and pyruvate. This enzyme is distinct from the lyase that acts on the (S)-enantiomer.

The kinetic properties of (R)-citramalyl-CoA lyase from Chloroflexus aurantiacus have been determined.

Enzyme SourceSubstrateKm (μM)kcat (s-1)Reference
Chloroflexus aurantiacus(R)-Citramalyl-CoA701.7

The activity of (R)-citramalyl-CoA lyase from C. aurantiacus is stimulated by divalent cations such as Mn2+ or Mg2+ and the reducing agent dithioerythritol (B556865) (DTE).

In C. aurantiacus, the expression of (R)-citramalyl-CoA lyase is upregulated several-fold during autotrophic growth compared to heterotrophic growth, indicating that its expression is controlled by the carbon source and the metabolic mode of the cell. The gene for this lyase (ccl) is located downstream of the gene for succinyl-CoA:(R)-citramalate CoA transferase, suggesting they may be co-regulated as part of an operon.

Mammalian Citramalyl-CoA Lyase (CLYBL)

In mammals, the enzyme citramalyl-CoA lyase (CLYBL) is involved in the catabolism of itaconate, an immunomodulatory metabolite. Itaconate is converted to itaconyl-CoA, which is then hydrated to form citramalyl-CoA. CLYBL then cleaves citramalyl-CoA into acetyl-CoA and pyruvate. This pathway is important for detoxifying itaconate.

Experimental Protocols

Detailed and reliable experimental protocols are essential for studying the regulation of this compound. Below are methodologies for key experiments.

Enzymatic Synthesis of this compound

This compound can be synthesized enzymatically from (3R)-citramalate and succinyl-CoA using succinyl-CoA:(R)-citramalate CoA transferase.

Materials:

  • Morpholinopropanesulfonic acid (MOPS)-KOH buffer (200 mM, pH 6.5)

  • (R)-citramalate (100 mM)

  • Succinyl-CoA (10 mM)

  • Purified recombinant succinyl-CoA:(R)-citramalate CoA transferase

  • HCl

Procedure:

  • Prepare a reaction mixture containing 200 mM MOPS-KOH (pH 6.5), 100 mM (R)-citramalate, and 10 mM succinyl-CoA.

  • Initiate the reaction by adding the succinyl-CoA:(R)-citramalate CoA transferase protein fraction.

  • Incubate the reaction mixture at 55°C for 10 minutes.

  • Stop the reaction by adjusting the pH to 2 with HCl.

  • Remove the precipitated protein by centrifugation.

  • The supernatant containing this compound can be further purified if necessary.

Citramalate Synthase Activity Assay

The activity of citramalate synthase can be measured by monitoring the release of Coenzyme A (CoA) over time using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

  • N-tris(hydroxyl)methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.5)

  • Acetyl-CoA (stock solution, e.g., 10 mM)

  • Pyruvate (stock solution, e.g., 10 mM)

  • Purified citramalate synthase or cell-free extract

  • DTNB solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture in a microplate well or microcentrifuge tube containing TES buffer, acetyl-CoA (final concentration 1 mM), and pyruvate (final concentration 1 mM).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • At regular time intervals (e.g., every 10 minutes), take an aliquot of the reaction mixture.

  • Immediately mix the aliquot with the DTNB solution.

  • Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the CoA-DTNB adduct.

  • Calculate the rate of CoA formation using the molar extinction coefficient of the adduct.

G cluster_assay_cs Citramalate Synthase Assay Workflow Start Prepare Reaction Mixture (Buffer, Acetyl-CoA, Pyruvate) Preincubate Pre-incubate at 37°C Start->Preincubate Add_Enzyme Initiate Reaction (Add CimA) Preincubate->Add_Enzyme Time_Course Incubate and take time-point samples Add_Enzyme->Time_Course Quench_DTNB Quench with DTNB Time_Course->Quench_DTNB Measure_Absorbance Measure Absorbance at 412 nm Quench_DTNB->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 4. Workflow for the citramalate synthase activity assay.
(R)-Citramalyl-CoA Lyase Activity Assay

The activity of (R)-citramalyl-CoA lyase can be measured in a coupled spectrophotometric assay. The formation of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • This compound (substrate)

  • NADH (e.g., 0.2 mM)

  • Lactate dehydrogenase (LDH)

  • Purified (R)-citramalyl-CoA lyase or cell-free extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, this compound, and NADH.

  • Add an excess of lactate dehydrogenase to the mixture.

  • Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm to establish a baseline.

  • Initiate the reaction by adding the (R)-citramalyl-CoA lyase preparation.

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation, which is equivalent to the rate of pyruvate formation and thus the activity of the lyase.

G cluster_assay_ccl (R)-Citramalyl-CoA Lyase Coupled Assay Citramalyl_CoA_assay This compound Pyruvate_assay Pyruvate Citramalyl_CoA_assay->Pyruvate_assay (R)-Citramalyl-CoA lyase (Ccl) Acetyl_CoA_assay Acetyl-CoA Citramalyl_CoA_assay->Acetyl_CoA_assay Lactate Lactate Pyruvate_assay->Lactate Lactate Dehydrogenase NADH NADH (Absorbs at 340 nm) NAD NAD+ (No absorbance at 340 nm) NADH->NAD Lactate Dehydrogenase

Figure 5. Principle of the coupled assay for (R)-citramalyl-CoA lyase activity.

Conclusion and Future Directions

The regulation of this compound is a multifaceted process involving intricate enzymatic and genetic control mechanisms. A thorough understanding of these regulatory networks is paramount for both fundamental biological research and applied biotechnology. The availability of precursors, the kinetic and allosteric properties of citramalate synthase and (R)-citramalyl-CoA lyase, and the transcriptional control of the genes encoding these enzymes all contribute to the precise modulation of this compound flux.

For drug development professionals, the enzymes involved in this compound metabolism, particularly in pathogenic organisms where it is part of essential pathways like isoleucine biosynthesis, represent potential targets for novel antimicrobial agents. For researchers in metabolic engineering, the principles outlined in this guide can inform strategies for optimizing the production of valuable chemicals by fine-tuning the expression and activity of these enzymes and redirecting carbon flux towards desired products.

Future research should focus on elucidating the specific transcriptional regulators of the cimA and ccl genes in various organisms. A deeper understanding of the allosteric regulation of these enzymes, including the identification of novel effectors, will also be crucial. Furthermore, the application of systems biology approaches, such as metabolic flux analysis and quantitative proteomics, will provide a more holistic view of how the regulation of this compound is integrated with the broader metabolic network of the cell. The continued exploration of these areas will undoubtedly unlock new opportunities for innovation in both medicine and biotechnology.

References

Downstream Metabolic Products of (3R)-Citramalyl-CoA Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-Citramalyl-CoA is a key metabolic intermediate in specific biological pathways, including the 3-hydroxypropionate (B73278) bi-cycle in certain bacteria and the C5-dicarboxylate catabolism pathway in humans. The cleavage of this compound is a critical step in these pathways, yielding two fundamental metabolic building blocks: acetyl-CoA and pyruvate (B1213749) . This reaction is catalyzed by the enzyme This compound lyase . This technical guide provides an in-depth analysis of these downstream products, including quantitative data, detailed experimental protocols for their measurement, and visualizations of the associated metabolic and experimental workflows.

The Core Reaction: Cleavage of this compound

The central reaction involves the enzymatic cleavage of this compound into acetyl-CoA and pyruvate. This reaction is essential for the carbon assimilation and energy production processes in organisms that utilize this pathway.

Reaction: this compound <=> Acetyl-CoA + Pyruvate[1]

Enzyme: this compound lyase (EC 4.1.3.46)[1]

This enzyme belongs to the family of oxo-acid-lyases, which specialize in the cleavage of carbon-carbon bonds.

Quantitative Data

While specific quantitative data for the in vivo flux and concentration of acetyl-CoA and pyruvate resulting directly from this compound cleavage is limited in the literature, kinetic parameters for the closely related human mitochondrial (3S)-citramalyl-CoA lyase (CLYBL) provide valuable insights.

EnzymeSubstrateKM (µM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)Source
Human mitochondrial CLYBL(3S)-Citramalyl-CoA2314.16.13 x 105[2]
Recombinant human CLYBLCitramalyl-CoA221.67.27 x 104[3]

Note: The data for human CLYBL pertains to the (3S) isomer. Kinetic parameters for the (3R) specific lyase may vary.

Metabolic Pathway Context: The 3-Hydroxypropionate Bi-Cycle

In organisms like Chloroflexus aurantiacus, the cleavage of citramalyl-CoA is a crucial step in the 3-hydroxypropionate bi-cycle, a carbon fixation pathway. The acetyl-CoA produced can be regenerated for the cycle, while the pyruvate is assimilated into central metabolism.

3_Hydroxypropionate_Bi_Cycle cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 Acetyl_CoA_1 Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA_1->Malonyl_CoA Acetyl-CoA carboxylase 3_Hydroxypropionate 3-Hydroxypropionate Malonyl_CoA->3_Hydroxypropionate Propionyl_CoA Propionyl-CoA 3_Hydroxypropionate->Propionyl_CoA S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA S_Methylmalonyl_CoA->Succinyl_CoA Malyl_CoA Malyl-CoA Succinyl_CoA->Malyl_CoA Glyoxylate Glyoxylate Mesaconyl_C1_CoA Mesaconyl-C1-CoA Glyoxylate->Mesaconyl_C1_CoA Malyl_CoA->Acetyl_CoA_1 Malyl-CoA lyase Malyl_CoA->Glyoxylate S_Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C1_CoA->S_Citramalyl_CoA Citramalyl_CoA This compound S_Citramalyl_CoA->Citramalyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate This compound lyase Acetyl_CoA_2 Acetyl-CoA Citramalyl_CoA->Acetyl_CoA_2 Coupled_Spectrophotometric_Assay 3R_Citramalyl_CoA This compound Products Acetyl-CoA + Pyruvate 3R_Citramalyl_CoA->Products This compound Lyase NADH NADH (Absorbs at 340 nm) Lactate Lactate Products->Lactate NAD NAD+ (Does not absorb at 340 nm) NADH->NAD HPLC_Quantification_Workflow Enzymatic_Reaction Enzymatic Reaction (containing Acetyl-CoA and Pyruvate) Quenching Quench Reaction (e.g., with Perchloric Acid) Enzymatic_Reaction->Quenching Centrifugation Centrifugation to remove protein Quenching->Centrifugation Supernatant_Collection Collect and Neutralize Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Inject sample into HPLC system Supernatant_Collection->HPLC_Injection Separation Separation on Reverse-Phase Column HPLC_Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantify based on Standard Curves Detection->Quantification

References

The Itaconate-Citramalyl-CoA Axis: A Core Metabolic Pathway in Immunity and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged from a metabolic curiosity to a central regulator of immunity and inflammation. Produced in substantial quantities by activated myeloid cells, itaconate and its metabolites exert profound effects on cellular metabolism and signaling pathways. A critical aspect of its function is its catabolism through a dedicated pathway that leads to the formation of citramalyl-CoA. This technical guide provides a detailed exploration of the enzymatic steps, quantitative parameters, and experimental methodologies that define the connection between itaconate metabolism and citramalyl-CoA, offering a comprehensive resource for professionals in biomedical research and drug development.

Core Metabolic Pathway: From Itaconate to Pyruvate (B1213749) and Acetyl-CoA

In mammalian cells, the degradation of itaconate is a mitochondrial process that converts it into central carbon metabolites, thereby linking this immunomodulatory molecule directly back to core cellular metabolism. This pathway consists of three key enzymatic steps that channel itaconate through itaconyl-CoA and citramalyl-CoA intermediates.

  • Activation to Itaconyl-CoA: The first committed step is the activation of itaconate to its coenzyme A (CoA) thioester, itaconyl-CoA. This reaction is catalyzed by Succinyl-CoA:glutarate-CoA Transferase (SUGCT) . This enzyme transfers a CoA moiety from succinyl-CoA to itaconate, producing itaconyl-CoA and succinate.[1][2] While previously attributed to succinyl-CoA synthetase, recent evidence points to SUGCT as the key enzyme for this conversion in mammals.[1]

  • Hydration to (S)-Citramalyl-CoA: Itaconyl-CoA is then hydrated to form (S)-citramalyl-CoA. This reaction is catalyzed by Itaconyl-CoA hydratase , an activity attributed to the enzyme Methylglutaconyl-CoA Hydratase (AUH) .[3][4] This step introduces a hydroxyl group and sets the stage for the subsequent cleavage reaction.

  • Cleavage to Acetyl-CoA and Pyruvate: The final step is the cleavage of (S)-citramalyl-CoA into two key metabolic building blocks: acetyl-CoA and pyruvate. This reaction is catalyzed by Citramalyl-CoA Lyase (CLYBL) . These products can then re-enter the Tricarboxylic Acid (TCA) cycle and other central metabolic pathways, effectively recycling the carbon backbone of itaconate.

Itaconate_Metabolism Itaconate Itaconate SUGCT SUGCT Itaconate->SUGCT Itaconyl_CoA Itaconyl-CoA AUH AUH (Itaconyl-CoA Hydratase) Itaconyl_CoA->AUH Hydration Citramalyl_CoA (S)-Citramalyl-CoA CLYBL CLYBL Citramalyl_CoA->CLYBL Cleavage Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Pyruvate Pyruvate Pyruvate->Acetyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->SUGCT CoA Transfer Succinate Succinate SUGCT->Itaconyl_CoA SUGCT->Succinate AUH->Citramalyl_CoA CLYBL->Acetyl_CoA CLYBL->Pyruvate

Itaconate Catabolic Pathway to Citramalyl-CoA.

Data Presentation: Quantitative Insights

Quantitative analysis of the itaconate-citramalyl-CoA pathway is crucial for understanding its flux and regulatory potential. The following tables summarize key available data on metabolite concentrations and enzyme kinetics.

Table 1: Metabolite Concentrations in Activated Macrophages

MetaboliteCell TypeConditionIntracellular ConcentrationCitation
ItaconateMurine Macrophages (RAW 264.7)LPS-activated~8 mM
ItaconateMurine Bone Marrow-Derived MacrophagesLPS-activated1.5 - 8 mM
ItaconateHuman MacrophagesLPS-activated~60 µM (approx. 50-fold lower than murine)

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)OrganismCitation
CLYBL (3S)-Citramalyl-CoA22 µM0.146 s-16.6 x 103Human
Itaconyl-CoA (Competitive Inhibitor of ALAS2)Ki = 100 ± 20 µM--Human
Itaconate (Competitive Inhibitor of SDH)Ki = 0.22 mM--Murine

Note: Detailed kinetic parameters for human SUGCT with itaconate and human AUH with itaconyl-CoA are not yet well-defined in the literature.

Experimental Protocols

Investigating the itaconate-citramalyl-CoA axis requires a combination of enzymology, metabolomics, and molecular biology techniques. Below are detailed methodologies for key experiments.

Recombinant Enzyme Expression and Purification

Objective: To produce pure, active enzymes (SUGCT, AUH, CLYBL) for in vitro assays.

Protocol:

  • Cloning: Synthesize codon-optimized cDNA for human SUGCT, AUH, and CLYBL (typically excluding mitochondrial transit peptides) and clone into an E. coli expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.

  • Expression:

    • Inoculate a starter culture from a single colony and grow overnight.

    • Use the starter culture to inoculate a large volume of expression media (e.g., Terrific Broth with antibiotic).

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 16-18°C and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG, e.g., 0.2-0.5 mM).

    • Continue to incubate overnight at the lower temperature with shaking.

  • Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).

    • Lyse the cells using sonication or a high-pressure homogenizer on ice.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Purification:

    • Apply the cleared lysate to a Ni-NTA affinity chromatography column.

    • Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • (Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and obtain a highly pure sample.

  • QC: Verify protein purity and size by SDS-PAGE and confirm concentration using a Bradford or BCA assay. Store purified protein in a suitable buffer with glycerol (B35011) at -80°C.

Enzyme Activity Assays

A. SUGCT Activity Assay (HPLC-based)

Objective: To measure the formation of itaconyl-CoA from itaconate and succinyl-CoA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The mixture should contain:

    • Succinyl-CoA (e.g., 200 µM)

    • Itaconate (e.g., 1 mM)

  • Initiation: Start the reaction by adding purified recombinant SUGCT (e.g., 1-5 µg).

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.

  • Analysis:

    • Analyze the reaction products by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Separate CoA species on a C18 column.

    • Monitor the elution of succinyl-CoA and the newly formed itaconyl-CoA by UV absorbance at ~260 nm.

    • Quantify the product peak by comparing its area to a standard curve generated with known concentrations of CoA esters.

B. CLYBL Activity Assay (Spectrophotometric Coupled Assay)

Objective: To measure the cleavage of citramalyl-CoA by coupling pyruvate production to the lactate (B86563) dehydrogenase (LDH) reaction.

Protocol:

  • Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM HEPES, pH 7.5)

    • (3S)-Citramalyl-CoA (substrate, e.g., 0-300 µM for kinetic analysis)

    • MgCl2 (e.g., 2 mM)

    • NADH (e.g., 0.2-0.5 mM)

    • Lactate Dehydrogenase (LDH) (coupling enzyme, e.g., 3-5 U/mL)

  • Initiation: Start the reaction by adding purified recombinant CLYBL (e.g., 200-300 ng).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (A340) at 37°C using a spectrophotometer or plate reader. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by CLYBL.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Metabolite Quantification by LC-MS/MS

Objective: To accurately measure the levels of itaconate, citramalyl-CoA, and other related metabolites in biological samples.

Protocol:

  • Sample Preparation:

    • For cells, aspirate media, wash with cold PBS, and immediately add ice-cold extraction solvent (e.g., 80% methanol/water).

    • Scrape the cells, collect the extract, and vortex vigorously.

    • For tissues, snap-freeze in liquid nitrogen and pulverize. Homogenize the powder in ice-cold 80% methanol.

    • Incubate extracts at -20°C to precipitate proteins.

    • Centrifuge at high speed (e.g., >15,000 x g) at 4°C and collect the supernatant.

  • LC-MS/MS Analysis:

    • Chromatography: Use a liquid chromatography method capable of separating the polar, isomeric compounds. Ion-pairing chromatography (e.g., using tributylamine (B1682462) as the ion-pairing agent) on a C18 or specialized column is often effective.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Define specific precursor-to-product ion transitions for each analyte and a stable-isotope-labeled internal standard (e.g., 13C5-itaconate).

      • Example for Itaconate: Q1: 129.0 m/z -> Q3: 85.0 m/z

  • Quantification: Generate a standard curve using known concentrations of each analyte. Normalize the peak area of the endogenous metabolite to the peak area of the internal standard and quantify using the standard curve.

Experimental_Workflow cluster_0 Cell Culture & Isotope Labeling cluster_1 Metabolite Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Start Culture Cells (e.g., Macrophages) Stimulate Stimulate with LPS or Treat with 13C5-Itaconate Start->Stimulate Harvest Harvest Cells at Time Points Stimulate->Harvest Quench Quench Metabolism (e.g., Cold Methanol) Harvest->Quench Extract Extract Metabolites (80% Methanol) Quench->Extract Clarify Clarify by Centrifugation Extract->Clarify LC_Sep Liquid Chromatography (Separation) Clarify->LC_Sep MS_Detect Tandem Mass Spectrometry (Detection & MRM) LC_Sep->MS_Detect Quant Quantification vs. Standard Curve MS_Detect->Quant Flux Calculate Isotope Enrichment & Metabolic Flux Quant->Flux Interpret Biological Interpretation Flux->Interpret Result Pathway Activity Determined Interpret->Result

Workflow for 13C-Itaconate Isotope Tracing.

Broader Metabolic Context and Signaling Implications

The itaconate-citramalyl-CoA pathway does not operate in isolation. Its intermediates and the enzymes themselves are deeply integrated with other critical cellular processes.

  • TCA Cycle Connection: The pathway begins with a TCA cycle intermediate (cis-aconitate) and its final products (acetyl-CoA and pyruvate) are major entry points back into the TCA cycle. This creates a metabolic loop that can modulate TCA cycle flux and redox balance.

  • Vitamin B12 Metabolism: A crucial consequence of this pathway is the potent inhibition of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) by itaconyl-CoA. MUT is essential for the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, methionine). Inhibition of MUT by itaconyl-CoA leads to the accumulation of methylmalonyl-CoA and disrupts these pathways, providing a direct link between immune activation and the metabolism of amino acids and fatty acids.

  • Heme Synthesis: Itaconyl-CoA has also been identified as a competitive inhibitor of 5-aminolevulinate synthase (ALAS2), the rate-limiting enzyme in heme biosynthesis in erythroid precursors. This suggests that during inflammation, macrophage-derived itaconate can be taken up by developing red blood cells to suppress heme synthesis, potentially contributing to anemia of inflammation.

Metabolic_Context cluster_TCA TCA Cycle Itaconate Itaconate Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA SUGCT Citramalyl_CoA Citramalyl_CoA Itaconyl_CoA->Citramalyl_CoA AUH Methylmalonyl_CoA Methylmalonyl-CoA Itaconyl_CoA->Methylmalonyl_CoA Inhibits MUT ALAS2 ALAS2 Itaconyl_CoA->ALAS2 Inhibits Acetyl_CoA_Pyruvate Acetyl_CoA_Pyruvate Citramalyl_CoA->Acetyl_CoA_Pyruvate CLYBL TCA_Intermediates ... Acetyl_CoA_Pyruvate->TCA_Intermediates Fuels Cis_Aconitate cis-Aconitate Cis_Aconitate->Itaconate IRG1 Succinyl_CoA Succinyl-CoA Succinyl_CoA->Itaconate CoA Donor Succinate Succinate BCAA_Metabolism Amino Acid & Odd-Chain Fatty Acid Catabolism BCAA_Metabolism->Methylmalonyl_CoA Methylmalonyl_CoA->Succinyl_CoA MUT Heme_Synthesis Heme Synthesis ALAS2->Heme_Synthesis

Interplay of Itaconate Metabolism with other Pathways.

Conclusion

The metabolic conversion of itaconate to citramalyl-CoA and subsequently to acetyl-CoA and pyruvate represents a central hub in immunometabolism. This pathway not only serves to catabolize a highly abundant immunometabolite but also generates intermediates like itaconyl-CoA that act as powerful regulators of other essential metabolic routes, including vitamin B12-dependent reactions and heme synthesis. For researchers and drug developers, a thorough understanding of the enzymes, kinetics, and regulatory nodes within this pathway is paramount. Targeting enzymes such as SUGCT or CLYBL could offer novel therapeutic strategies for modulating the downstream effects of itaconate in inflammatory and metabolic diseases. The experimental protocols and quantitative data provided herein serve as a foundational resource for advancing research in this dynamic and clinically relevant area.

References

Methodological & Application

Application Note: Quantification of (3R)-Citramalyl-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3R)-Citramalyl-CoA in biological samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways involving this compound, such as the C5-dicarboxylate catabolism pathway.

Introduction

This compound is a key intermediate in the mitochondrial C5-dicarboxylate metabolic pathway, which is involved in the catabolism of itaconate, an immunomodulatory metabolite.[1] The enzyme citramalyl-CoA lyase (CLYBL) catalyzes the conversion of citramalyl-CoA to acetyl-CoA and pyruvate.[2] Dysregulation of this pathway has been linked to defects in vitamin B12 metabolism.[1] Accurate quantification of this compound is crucial for understanding its physiological roles and its implications in various disease states.

This application note outlines a robust LC-MS/MS method for the targeted quantification of this compound. The method utilizes a simple protein precipitation step for sample extraction, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using Multiple Reaction Monitoring (MRM).

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices such as cell lysates or tissue homogenates.

Reagents:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA) in water

  • LC-MS grade water

  • LC-MS grade acetonitrile

Protocol:

  • For cell pellets or tissue homogenates, add 200 µL of ice-cold 10% TCA or 5% SSA.

  • Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For analysis, dilute the supernatant with an appropriate volume of LC-MS grade water.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
2.0
10.0
12.0
14.0
14.1
18.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are proposed for the quantification of this compound based on its calculated monoisotopic mass and the known fragmentation patterns of acyl-CoA compounds.[3][4][5][6] The primary transition is used for quantification, while the secondary transition serves as a qualifier.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound898.15391.15~35Quantifier
This compound898.15428.04~30Qualifier

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data

The following table summarizes representative quantitative data for citramalyl-CoA obtained from a study on control and CLYBL knockout (KO) 3T3-L1 cells.[5] This data is provided as an example of the expected results.

Cell LineConditionCitramalyl-CoA Concentration (µM)
ControlBasalBelow Limit of Detection
CLYBL-KO1Basal~1.5
CLYBL-KO2Basal~1.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Biological Sample (Cells/Tissue) sp2 Protein Precipitation (TCA/SSA) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect Supernatant sp3->sp4 lc Reversed-Phase LC Separation sp4->lc ms Triple Quadrupole MS (MRM) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: Experimental workflow for the quantification of this compound.

c5_dicarboxylate_pathway Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Succinyl-CoA Ligase Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA AUH Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA CLYBL Pyruvate Pyruvate Citramalyl_CoA->Pyruvate CLYBL

Caption: C5-Dicarboxylate Catabolism Pathway.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and specific tool for the quantification of this compound in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid foundation for researchers investigating the role of this important metabolite in health and disease. The provided workflow and pathway diagrams serve as valuable visual aids for understanding the experimental process and the metabolic context of this compound.

References

Application Notes and Protocols for Developing a Genetically Encoded Biosensor for Real-Time (3R)-Citramalyl-CoA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Citramalyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway and other metabolic routes. The ability to monitor its intracellular concentration in real-time is crucial for understanding and engineering these pathways for applications in biotechnology and drug discovery. This document provides a comprehensive guide to developing a whole-cell, genetically encoded biosensor for the real-time monitoring of this compound. The proposed biosensor is based on an engineered allosteric transcription factor (aTF) that modulates the expression of a fluorescent reporter protein in response to this compound.

The workflow leverages the well-characterized TetR-family of transcriptional repressors as a scaffold for protein engineering.[1][2] These repressors are known for their modular structure, consisting of a conserved DNA-binding domain and a variable ligand-binding domain, making them amenable to engineering for novel ligand specificities.[3][4] Specifically, we propose the use of a TetR-family member known to bind other acyl-CoA esters, such as FadR from Thermus thermophilus, as a starting point for directed evolution.[5][6]

Principle of the Biosensor

The biosensor operates on the principle of allosteric regulation of a transcriptional repressor. In the absence of the target ligand, this compound, the engineered aTF binds to its specific operator sequence on a synthetic promoter, repressing the transcription of a downstream green fluorescent protein (GFP) reporter gene. When this compound is present, it binds to the ligand-binding domain of the aTF, inducing a conformational change that reduces the aTF's affinity for its DNA operator site.[3][7] This derepression allows for the transcription of the GFP gene, resulting in a fluorescent signal that is proportional to the intracellular concentration of this compound.

cluster_0 Low this compound cluster_1 High this compound aTF Engineered aTF Operator Operator DNA aTF->Operator Binds and Represses GFP_gene GFP Gene No_GFP No Fluorescence GFP_gene->No_GFP No Transcription Ligand This compound aTF_bound Engineered aTF Ligand->aTF_bound Binds Operator_free Operator DNA aTF_bound->Operator_free Releases GFP_gene_on GFP Gene GFP Fluorescence GFP_gene_on->GFP Transcription & Translation

Figure 1: Signaling pathway of the this compound biosensor.

Experimental Workflow

The development of the this compound biosensor involves several key stages: the construction of a biosensor plasmid and a mutant aTF library, high-throughput screening of the library to identify responsive variants, and detailed characterization of the best-performing biosensors.

G cluster_1 Plasmid Construction cluster_2 Screening cluster_3 Characterization A Design Biosensor Plasmid (aTF, Operator, GFP) B Generate aTF Mutant Library (Error-Prone PCR) A->B C Assemble Library into Plasmid (Gibson Assembly) B->C D Transform E. coli with Library C->D E Induce with this compound D->E F High-Throughput Screening (FACS) E->F G Isolate & Sequence Hits F->G H Dose-Response Analysis G->H I Specificity Testing H->I J Validate Best Biosensor I->J

Figure 2: Experimental workflow for biosensor development.

Detailed Protocols

Protocol 1: Construction of the Biosensor Plasmid and aTF Mutant Library

This protocol describes the creation of the initial biosensor plasmid and the generation of a library of aTF mutants.

4.1.1. Materials

  • High-fidelity DNA polymerase

  • Taq DNA polymerase (for error-prone PCR)

  • p15A origin plasmid backbone (e.g., pACYC184)

  • Gene fragments for the selected aTF (e.g., fadR from T. thermophilus), a synthetic promoter with the aTF's operator site, and a fluorescent reporter (e.g., sfGFP).

  • Gibson Assembly Master Mix

  • Primers for amplification and mutagenesis

  • DNA purification kits

  • E. coli competent cells (e.g., DH5α for cloning, a strain for screening that can uptake this compound or a precursor).

4.1.2. Procedure

  • Plasmid Design: Design a two-plasmid system. The first plasmid will express the aTF mutant library from a constitutive promoter. The second plasmid will be the reporter plasmid, containing the sfGFP gene under the control of a synthetic promoter regulated by the aTF's operator sequence.

  • Error-Prone PCR for aTF Library Generation:

    • Set up a PCR reaction with the wild-type aTF gene as the template.

    • Use reaction conditions that promote a higher error rate from the Taq polymerase. This can be achieved by:

      • Increasing the MgCl₂ concentration.

      • Adding MnCl₂.

      • Using unequal concentrations of dNTPs.[8][9][10]

    • The number of PCR cycles can be adjusted to control the mutation frequency.[9]

  • Plasmid Backbone and Reporter Gene Amplification:

    • Amplify the plasmid backbones and the sfGFP reporter gene using a high-fidelity DNA polymerase to ensure sequence accuracy.

  • Gibson Assembly:

    • Design primers with 20-40 bp overlaps between adjacent DNA fragments (plasmid backbone and aTF library/reporter gene).[11]

    • Purify all PCR products.

    • Combine the vector backbones and the aTF mutant library/reporter gene insert in a Gibson Assembly reaction.[7][11]

    • Incubate the reaction at 50°C for 1 hour.[7]

  • Transformation:

    • Transform the assembled plasmids into highly competent E. coli cells.

    • Plate on selective media and incubate to generate a library of colonies, each containing a different aTF mutant.

Protocol 2: High-Throughput Screening using FACS

This protocol outlines the screening of the aTF mutant library for variants that respond to this compound.

4.2.1. Materials

  • E. coli strain harboring the aTF mutant library and reporter plasmids.

  • This compound or a cell-permeable precursor.

  • Fluorescence-Activated Cell Sorter (FACS).[12][13]

  • 96-well plates for cell culture and analysis.

4.2.2. Procedure

  • Cell Culture and Induction:

    • Inoculate individual colonies from the mutant library into a 96-well plate containing selective growth medium.

    • Grow the cells to mid-log phase.

    • Split each culture into two wells: one induced with a specific concentration of this compound and a non-induced control.

    • Incubate for a sufficient time to allow for protein expression and fluorescence development.

  • FACS Analysis and Sorting:

    • Analyze the cell populations using a FACS instrument.

    • Identify cells that exhibit a significant increase in fluorescence in the presence of this compound compared to the non-induced control.[12]

    • Sort the top 1-2% of the most fluorescent cells from the induced population into fresh growth medium.[13]

  • Iterative Screening:

    • Repeat the culture, induction, and sorting process for several rounds to enrich for the most responsive biosensor variants.

Protocol 3: Characterization of Biosensor Performance

This protocol details the characterization of the best-performing biosensor variants identified through screening.

4.3.1. Materials

  • Selected E. coli strains with putative biosensor plasmids.

  • This compound standard.

  • Structurally similar molecules for specificity testing (e.g., malyl-CoA, citryl-CoA, acetyl-CoA).

  • Plate reader with fluorescence detection capabilities.

4.3.2. Procedure

  • Dose-Response Curve Generation:

    • Grow cultures of the selected biosensor strains to mid-log phase.

    • Induce the cultures with a range of this compound concentrations.

    • Measure the fluorescence and optical density (OD₆₀₀) of each culture after a set incubation period.

    • Plot the normalized fluorescence (Fluorescence/OD₆₀₀) against the ligand concentration to generate a dose-response curve.

  • Determination of Key Parameters:

    • Calculate the Dynamic Range : The ratio of the maximum fluorescence output to the basal fluorescence output.[14][15]

    • Determine the EC₅₀ : The concentration of this compound that produces 50% of the maximal fluorescence response.[16][17]

  • Specificity Assay:

    • Induce the biosensor strains with other potentially interfering CoA esters and related molecules at a concentration similar to the EC₅₀ of this compound.

    • Measure and compare the fluorescence response to that induced by this compound.

Data Presentation

The quantitative data for the characterized biosensors should be summarized in tables for clear comparison.

Table 1: Hypothetical Performance Characteristics of Engineered this compound Biosensors

Biosensor VariantDynamic Range (Fold Change)EC₅₀ (µM)Basal Fluorescence (a.u.)Max Fluorescence (a.u.)
Cmal-Sensor 1.015501502250
Cmal-Sensor 1.125451203000
Cmal-Sensor 2.040301004000

Table 2: Hypothetical Specificity Profile of Cmal-Sensor 2.0

Compound (at 50 µM)Relative Fluorescence Response (%)
This compound100
Malyl-CoA5
Citryl-CoA2
Acetyl-CoA<1
Propionyl-CoA<1

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the development of a novel, genetically encoded biosensor for the real-time monitoring of this compound. By leveraging the principles of allosteric transcription factor engineering and high-throughput screening, researchers can create a powerful tool for metabolic engineering and drug discovery applications. The successful development of such a biosensor will enable a deeper understanding of the metabolic pathways involving this compound and facilitate the optimization of microbial cell factories for the production of valuable chemicals.

References

Application Notes and Protocols for Metabolic Flux Analysis of the Ethylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope labeling, typically using ¹³C, it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a gold-standard method for elucidating the operational state of metabolic networks. These application notes provide a detailed guide for applying ¹³C-MFA to study the ethylmalonyl-CoA pathway (EMC pathway), an essential carbon assimilation pathway in many microorganisms that lack the glyoxylate (B1226380) cycle, such as the model methylotroph Methylobacterium extorquens and the photosynthetic bacterium Rhodobacter sphaeroides.

The EMC pathway enables the conversion of acetyl-CoA to key metabolic precursors, playing a crucial role in the metabolism of C1 and C2 compounds. Understanding the flux through this pathway and its interaction with central carbon metabolism is vital for applications in metabolic engineering, biotechnology, and the development of novel antimicrobial agents targeting these metabolic routes.

Data Presentation: Quantitative Flux Maps

The following tables summarize quantitative data from ¹³C-MFA studies on organisms utilizing the ethylmalonyl-CoA pathway. Table 1 presents the isotopomer distribution of glycine, a key downstream metabolite, which provides crucial constraints for flux calculations. Table 2 provides a comprehensive map of absolute metabolic fluxes in Methylobacterium extorquens AM1, offering a quantitative snapshot of the central metabolism, including the EMC pathway, during methylotrophic growth.

Table 1: Steady-State Distribution of Glycine Isotopomers in M. extorquens AM1 Grown on [¹³C]Methanol. [1][2][3]

IsotopomerPredicted from EMC Pathway (%)Experimental Data (%)
¹²C₁-¹²C₂39.132.3 ± 1.0
¹³C₁-¹²C₂2.82.0 ± 1.0
¹²C₁-¹³C₂57.160.1 ± 2.9
¹³C₁-¹³C₂1.05.6 ± 2.0

Table 2: Absolute Metabolic Fluxes in the Central Carbon Metabolism of M. extorquens AM1 during Growth on Methanol (B129727). [4] (Fluxes are given in mmol/gCDW/h)

ReactionFlux Value
Methanol Uptake 15.10 ± 0.60
C1 Pathways
Methanol to CO₂12.7 ± 0.6
Serine Cycle
Serine hydroxymethyltransferase11.2 ± 0.5
Serine-glyoxylate aminotransferase11.2 ± 0.5
Malate thiokinase7.9 ± 0.4
Malyl-CoA lyase7.9 ± 0.4
Ethylmalonyl-CoA Pathway
Crotonyl-CoA carboxylase/reductase2.8 ± 0.2
Ethylmalonyl-CoA mutase2.8 ± 0.2
Methylsuccinyl-CoA dehydrogenase2.8 ± 0.2
Mesaconyl-CoA hydratase2.8 ± 0.2
β-Methylmalyl-CoA lyase2.8 ± 0.2
TCA Cycle
Citrate synthase1.5 ± 0.1
Isocitrate dehydrogenase1.5 ± 0.1
2-Oxoglutarate dehydrogenase1.0 ± 0.1
Succinate dehydrogenase1.0 ± 0.1
Malate dehydrogenase1.0 ± 0.1
Anaplerotic Reactions
PEP carboxylase2.1 ± 0.2

Experimental Protocols

This section provides detailed methodologies for conducting ¹³C-MFA to investigate the ethylmalonyl-CoA pathway.

Protocol 1: ¹³C Labeling Experiment

This protocol is adapted from studies on Methylobacterium extorquens AM1 grown on acetate (B1210297).

1. Culture Preparation:

  • Prepare a defined minimal medium appropriate for the organism of interest.

  • Inoculate a starter culture and grow to mid-exponential phase.

2. Isotope Labeling:

  • Prepare the experimental medium containing the ¹³C-labeled substrate. For studying the EMC pathway with acetate as the carbon source, a common labeling strategy is to use 5 mM sodium acetate with the following isotopic composition: 80% [2-¹³C]acetate and 20% [U-¹³C]acetate.

  • Inoculate the experimental cultures with the starter culture to an initial OD₆₀₀ of approximately 0.01.

  • Incubate the cultures under controlled conditions (e.g., temperature, aeration) to allow for balanced exponential growth.

3. Cell Harvesting:

  • Monitor the optical density of the cultures.

  • Harvest cells during the mid-exponential growth phase (e.g., OD₆₀₀ of ~1.0) to ensure metabolic pseudo-steady state.

  • Quench metabolic activity rapidly by, for example, vacuum filtration followed by immediate immersion of the filter in a cold quenching solution (e.g., 60% methanol at -50°C).

  • Pellet the cells by centrifugation at low temperature.

4. Biomass Hydrolysis for Amino Acid Analysis:

  • Wash the cell pellet with a suitable buffer.

  • Hydrolyze the biomass in 6 M HCl at 105°C for 24 hours to break down proteins into their constituent amino acids.

  • Remove the acid by evaporation under a stream of nitrogen or by lyophilization.

Protocol 2: GC-MS Analysis of Amino Acid Isotopomers

1. Derivatization:

  • Resuspend the dried amino acid hydrolysate in a derivatization reagent. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS).

  • Incubate the mixture at 70°C for 1 hour to form tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.

2. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms) for separation of the amino acid derivatives.

  • Employ a temperature gradient to achieve optimal separation.

  • Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acids and their fragments.

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Thioesters

1. Metabolite Extraction:

  • For the analysis of CoA thioesters, a separate, rapid extraction from a quenched cell pellet is required.

  • Resuspend the pellet in a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water.

  • Disrupt the cells using methods like bead beating or sonication while maintaining low temperatures.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Employ a reversed-phase column (e.g., C18) for the separation of the highly polar CoA thioesters. The use of an ion-pairing reagent in the mobile phase may be necessary for good chromatographic resolution.

  • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each CoA thioester based on its unique precursor-to-product ion transition. This provides high sensitivity and selectivity.

Protocol 4: Flux Calculation and Analysis

1. Data Correction:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes in both the metabolites and the derivatization reagents.

2. Metabolic Modeling:

  • Construct a stoichiometric model of the organism's central metabolism, including the ethylmalonyl-CoA pathway, the TCA cycle, the serine cycle (if applicable), and biosynthetic pathways for biomass components.

3. Flux Estimation:

  • Use specialized software (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes.

  • The software iteratively adjusts the flux values in the metabolic model to minimize the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model.

4. Statistical Analysis:

  • Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit of the estimated fluxes to the experimental data.

  • Calculate confidence intervals for the estimated fluxes to determine the precision of the flux estimates.

Mandatory Visualizations

The following diagrams illustrate the ethylmalonyl-CoA pathway and the experimental workflow for ¹³C-metabolic flux analysis.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA (S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA CO2_in1 CO2 CO2_in1->EthylmalonylCoA CO2_in2 CO2 CO2_in2->MethylmalonylCoA

Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Culture 1. Cell Culture with ¹³C-labeled Substrate Harvest 2. Quenching and Cell Harvesting Culture->Harvest Hydrolysis 3a. Biomass Hydrolysis (for Amino Acids) Harvest->Hydrolysis Extraction 3b. Metabolite Extraction (for CoA Esters) Harvest->Extraction GCMS 4a. GC-MS Analysis of Amino Acid Isotopomers Hydrolysis->GCMS LCMS 4b. LC-MS/MS Analysis of Acyl-CoA Thioesters Extraction->LCMS DataProcessing 5. Data Correction and Isotopomer Distribution GCMS->DataProcessing LCMS->DataProcessing FluxCalculation 6. Flux Estimation (Metabolic Modeling) DataProcessing->FluxCalculation StatisticalAnalysis 7. Statistical Analysis and Model Validation FluxCalculation->StatisticalAnalysis FluxMap 8. Metabolic Flux Map StatisticalAnalysis->FluxMap

Caption: Experimental Workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols: (3R)-Citramalyl-CoA as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Citramalyl-CoA is a key intermediate in the mitochondrial C5-dicarboxylate catabolism pathway. Recent scientific findings have highlighted its potential as a biomarker for certain metabolic disorders, particularly those related to vitamin B12 metabolism. The enzyme Citramalyl-CoA Lyase (CLYBL) is responsible for the cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[1] A deficiency in CLYBL, which can be caused by genetic polymorphisms, leads to the accumulation of citramalyl-CoA.[2] This accumulation has been shown to be associated with a reduction in circulating vitamin B12 levels, establishing a direct link between this compound levels and a specific metabolic perturbation.[2][3][4] These application notes provide a comprehensive overview of the role of this compound as a biomarker and detailed protocols for its quantification in biological samples.

Metabolic Pathway and Biomarker Rationale

The C5-dicarboxylate catabolism pathway is crucial for the breakdown of itaconate, an immunomodulatory metabolite.[4] In this pathway, itaconyl-CoA is converted to citramalyl-CoA. Subsequently, CLYBL catalyzes the final step, converting citramalyl-CoA to acetyl-CoA and pyruvate, which then enter central carbon metabolism.

A loss-of-function in the CLYBL enzyme disrupts this pathway, leading to the accumulation of its substrate, citramalyl-CoA.[4] This accumulation is not an isolated event; it has been demonstrated to cause a cell-autonomous defect in mitochondrial vitamin B12 metabolism.[3] Specifically, the accumulation of itaconyl-CoA, an upstream metabolite, can inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT).[3] This inhibition can lead to a phenotype mimicking vitamin B12 deficiency and related metabolic disorders like methylmalonic aciduria. Therefore, the quantification of this compound can serve as a valuable biomarker for identifying individuals with CLYBL deficiency and assessing the downstream metabolic consequences.

Data Presentation

The following table summarizes the quantitative data from a study on murine brown adipocytes with a knockout (KO) of the Clybl gene, demonstrating the significant accumulation of citramalyl-CoA. This data underscores the potential of this compound as a biomarker for CLYBL deficiency.

Table 1: Quantification of Citramalyl-CoA in Control and Clybl KO Brown Adipocytes

Cell LineCitramalyl-CoA Concentration (Normalized Peak Area)Fold Change (KO vs. Control)
ControlUndetectable-
Clybl KO~150Significant Accumulation

Data adapted from a study on murine brown adipocytes. The exact values are represented as a normalized peak area from LC-HRMS analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Mammalian Cells by LC-HRMS

This protocol details the methodology for the extraction and quantification of this compound from cultured mammalian cells, based on established methods for acyl-CoA analysis.

1. Sample Preparation (Cell Culture)

  • Culture control and experimental (e.g., CLYBL knockout) mammalian cells to 80-90% confluency in appropriate cell culture plates.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of LC-MS grade water or a compatible mobile phase for analysis.

2. LC-HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive) coupled to a high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column suitable for polar metabolite analysis (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B (linear gradient)

    • 15-18 min: 98% B

    • 18-18.1 min: 98% to 2% B

    • 18.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative

    • Scan Range: m/z 70-1000

    • Resolution: 70,000

    • Data Acquisition: Full scan mode with subsequent targeted MS/MS for confirmation.

    • This compound [M-H]-: m/z 896.1341

3. Data Analysis

  • Process the raw data using appropriate software (e.g., Xcalibur, Compound Discoverer).

  • Identify the this compound peak based on its accurate mass and retention time, confirmed by comparison to an analytical standard if available.

  • Quantify the peak area of the extracted ion chromatogram for m/z 896.1341.

  • Normalize the peak area to an internal standard and/or total ion current or cell number/protein content for relative quantification.

Visualizations

Signaling Pathway

cluster_pathway C5-Dicarboxylate Catabolism Pathway cluster_disorder Metabolic Disorder Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA ACSL Citramalyl_CoA This compound (Biomarker) Itaconyl_CoA->Citramalyl_CoA ECH Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA CLYBL Pyruvate Pyruvate Citramalyl_CoA->Pyruvate CLYBL Accumulation Accumulation of This compound CLYBL_deficiency CLYBL Deficiency CLYBL_deficiency->Citramalyl_CoA CLYBL_deficiency->Accumulation B12_defect Vitamin B12 Metabolism Defect Accumulation->B12_defect

Caption: C5-Dicarboxylate Pathway and Impact of CLYBL Deficiency.

Experimental Workflow

cluster_workflow Quantification of this compound start Biological Sample (e.g., Cells, Plasma) extraction Metabolite Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-HRMS Analysis reconstitution->lcms data_analysis Data Analysis (Peak Integration, Normalization) lcms->data_analysis biomarker_quant Biomarker Quantification data_analysis->biomarker_quant

Caption: Workflow for this compound Quantification.

Conclusion

This compound is an emerging biomarker with significant potential for the diagnosis and monitoring of metabolic disorders associated with CLYBL deficiency and downstream effects on vitamin B12 metabolism. The provided protocols offer a robust framework for the accurate quantification of this metabolite in a research setting. Further studies in human populations are warranted to fully validate its clinical utility. The methodologies and information presented here are intended to empower researchers and drug development professionals to explore the role of this compound in their respective fields of study.

References

Application Notes & Protocols for Enhanced (3R)-Citramalyl-CoA Production through Genetic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3R)-Citramalyl-CoA is a key intermediate in various metabolic pathways and holds potential as a building block for the synthesis of valuable chemicals and pharmaceuticals. This document provides a comprehensive guide to genetically engineering Escherichia coli for the enhanced production of this compound. The strategies outlined focus on a three-pronged approach: increasing the flux towards the precursor (3R)-citramalate, efficiently converting citramalate (B1227619) to this compound, and preventing the degradation of the final product.

Metabolic Pathway for this compound Production

The engineered metabolic pathway for the production of this compound in E. coli from glucose is depicted below. The pathway begins with the conversion of the central metabolites pyruvate (B1213749) and acetyl-CoA into (3R)-citramalate, catalyzed by the heterologously expressed citramalate synthase (CimA). Subsequently, (3R)-citramalate is converted to this compound by the action of succinyl-CoA:(R)-citramalate CoA-transferase (Sct), which is also expressed from a heterologous gene. To ensure the accumulation of this compound, the gene encoding the downstream enzyme, (R)-citramalyl-CoA lyase (Ccl), which degrades the product, is knocked out.

Metabolic Pathway for this compound Production Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citramalate (3R)-Citramalate Pyruvate->Citramalate + CimA3.7 (overexpressed) Acetyl_CoA->Citramalate + CimA3.7 (overexpressed) Acetate (B1210297) Acetate Acetyl_CoA->Acetate ackA-pta, poxB (knockout) Citramalyl_CoA This compound Citramalate->Citramalyl_CoA + Sct (overexpressed) Succinate_out Succinate Citramalate->Succinate_out + Sct (overexpressed) Degradation_Products Pyruvate + Acetyl-CoA Citramalyl_CoA->Degradation_Products - Ccl (knockout) Succinyl_CoA_in Succinyl-CoA Succinyl_CoA_in->Citramalyl_CoA + Sct (overexpressed) Succinyl_CoA_in->Succinate_out + Sct (overexpressed)

Caption: Engineered metabolic pathway for this compound production.

Quantitative Data Summary

The following table summarizes the impact of various genetic modifications on the production of citramalate, the direct precursor to this compound. These values, gathered from multiple studies, demonstrate the effectiveness of the proposed upstream engineering strategies.

Strain BackgroundGenetic ModificationTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliOverexpression of CimA3.7440.330.70[1]
E. coliOverexpression of CimA, deletion of gltA, leuC, ackA-pta, poxB54.10.640.62[2]
E. coli BW25113Overexpression of MjcimA3.7, deletion of acetate pathway, engineered non-oxidative glycolysis110.20.401.40[3]
E. coliEngineered citrate (B86180) synthase (GltA[F383M]), overexpression of cimA>600.53~0.45[4]

Experimental Protocols

Protocol 1: Construction of the this compound Production Strain

This protocol outlines the steps for the genetic modification of E. coli to introduce the this compound production pathway.

1.1. Gene Synthesis and Plasmid Construction:

  • Codon Optimization: Codon-optimize the sequences of citramalate synthase (cimA3.7) from Methanococcus jannaschii and succinyl-CoA:(R)-citramalate CoA-transferase (sct) from Chloroflexus aurantiacus for expression in E. coli.

  • Gene Synthesis: Synthesize the codon-optimized genes commercially.

  • Plasmid Backbone: Choose a suitable expression vector with a strong inducible promoter (e.g., T7 or araBAD promoter) and a selectable marker. For example, pETDuet-1 can be used for co-expression of both genes.

  • Cloning: Clone the synthesized cimA3.7 and sct genes into the expression vector using standard restriction enzyme digestion and ligation or Gibson assembly.

1.2. Knockout of the (R)-citramalyl-CoA lyase gene (ccl):

  • CRISPR/Cas9-mediated gene editing is a recommended method for efficient gene deletion.

  • Design guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the ccl gene in the E. coli genome.

  • Construct gRNA plasmid: Clone the designed gRNAs into a gRNA expression plasmid.

  • Prepare donor DNA: Prepare a donor DNA template containing homologous arms flanking the ccl gene, but lacking the gene itself.

  • Co-transformation: Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the donor DNA into the desired E. coli strain.

  • Selection and Verification: Select for transformants and verify the deletion of the ccl gene by colony PCR and Sanger sequencing.

1.3. Optional: Deletion of Acetate Production Pathways:

  • To further enhance the precursor supply, knockout genes involved in acetate formation, such as ackA-pta and poxB, using the same CRISPR/Cas9-based method described in step 1.2.

Experimental Workflow for Strain Construction start Start codon_optimization Codon Optimize cimA3.7 & sct genes start->codon_optimization knockout_design Design gRNAs for ccl (and optional acetate genes) start->knockout_design gene_synthesis Gene Synthesis codon_optimization->gene_synthesis cloning Clone into Expression Vector gene_synthesis->cloning plasmid Expression Plasmid (pET-cimA3.7-sct) cloning->plasmid transformation Transform E. coli plasmid->transformation knockout_construction Construct gRNA Plasmid & Donor DNA knockout_design->knockout_construction knockout_construction->transformation verification Verify Gene Deletions (PCR & Sequencing) transformation->verification final_strain Engineered Strain for This compound Production verification->final_strain

Caption: Workflow for constructing the engineered E. coli strain.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes a fed-batch fermentation process to achieve high-density cell growth and induce the production of this compound.

2.1. Media and Culture Conditions:

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking at 250 rpm.

  • Bioreactor Culture: Inoculate a 1 L bioreactor containing a defined mineral medium with the overnight seed culture to an initial OD600 of 0.1.

  • Batch Phase: Grow the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >30% saturation).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated glucose solution to maintain a growth-limiting condition.

  • Induction: When the OD600 reaches a desired level (e.g., 20-30), induce the expression of cimA3.7 and sct by adding the appropriate inducer (e.g., IPTG for the T7 promoter) to the bioreactor.

  • Production Phase: Continue the fed-batch fermentation for 48-72 hours post-induction, collecting samples periodically for analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a method for the extraction and quantification of intracellular this compound.

3.1. Sample Preparation and Extraction:

  • Quenching: Rapidly quench the metabolism of a known volume of cell culture by mixing with a cold (-20°C) 60% methanol (B129727) solution.

  • Cell Lysis and Extraction: Centrifuge the quenched cells, discard the supernatant, and resuspend the cell pellet in a cold extraction solution (e.g., 5% sulfosalicylic acid). Lyse the cells by sonication or bead beating on ice.

  • Deproteinization: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Solid-Phase Extraction (Optional but Recommended): Use a reversed-phase solid-phase extraction (SPE) column to purify and concentrate the acyl-CoAs from the supernatant.

3.2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The m/z of this compound.

      • Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the fragment corresponding to the CoA moiety).

  • Quantification: Generate a standard curve using a commercially available or synthesized this compound standard. Spike the standard into a matrix similar to the sample extract to account for matrix effects.

Quantification Workflow sampling Cell Culture Sampling quenching Metabolic Quenching (-20°C Methanol) sampling->quenching extraction Cell Lysis & Extraction (e.g., Sulfosalicylic Acid) quenching->extraction spe Solid-Phase Extraction (Optional) extraction->spe lcms LC-MS/MS Analysis (C18, ESI+, MRM) extraction->lcms Direct Injection spe->lcms quantification Quantification using Standard Curve lcms->quantification

Caption: Workflow for the quantification of this compound.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as plasmid copy number, promoter strength, induction conditions, and fermentation parameters, may be necessary to achieve maximal production of this compound in your specific experimental setup.

References

Application Notes & Protocols: Separation of (3R)- and (3S)-Citramalyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citramalyl-CoA is a key intermediate in the metabolism of itaconate, a metabolite with immunomodulatory functions. The stereochemistry of citramalyl-CoA is critical, as enzymes often exhibit high stereospecificity. For instance, the human mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) specifically processes the (3S)-isomer.[1][2] Therefore, the ability to separate and analyze the (3R)- and (3S)-enantiomers of citramalyl-CoA is essential for studying its metabolic fate, enzyme kinetics, and for the development of potential therapeutic agents targeting this pathway. This document provides detailed protocols for two primary techniques for separating these isomers: Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Resolution.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Proposed Experimental Protocol: Chiral HPLC-UV

This protocol is adapted from a method for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers and is proposed for the separation of (3R)- and (3S)-Citramalyl-CoA.[3]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak AD-H or a similar column known for separating hydroxy acids)[4]

  • Mobile phase solvents: Hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA) (HPLC grade)

  • Sample: A mixture of (3R)- and (3S)-Citramalyl-CoA isomers dissolved in the mobile phase.

Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm (for the adenine (B156593) base of CoA)
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample of citramalyl-CoA isomers onto the column.

  • Elution and Detection: Elute the isomers isocratically. The differential interaction with the chiral stationary phase will result in the separation of the (3R)- and (3S)-enantiomers, which will be detected by their UV absorbance at 260 nm.

  • Data Analysis: The two enantiomers should appear as distinct peaks. The peak with the shorter retention time can be tentatively assigned to one isomer and the later-eluting peak to the other, based on elution orders observed for similar compounds. Absolute configuration assignment would require the use of pure standards.

Workflow for Chiral HPLC Separation:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_results Data Analysis racemic_mix Racemic (3R/3S)-Citramalyl-CoA dissolved_sample Dissolve in Mobile Phase racemic_mix->dissolved_sample injection Inject Sample dissolved_sample->injection separation Separation on Chiral Column (e.g., Chiralpak AD-H) injection->separation detection UV Detection at 260 nm separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantify Peak Areas chromatogram->quantification

Caption: Workflow for the separation of citramalyl-CoA isomers by chiral HPLC.

Technique 2: Enzymatic Resolution

Enzymatic resolution is an indirect method for separating enantiomers. It utilizes an enzyme that selectively acts on one enantiomer in a racemic mixture, converting it to a product. The unreacted enantiomer can then be separated from the product(s) of the enzymatic reaction. For citramalyl-CoA, (S)-citramalyl-CoA lyase is an ideal enzyme as it specifically cleaves (3S)-citramalyl-CoA into acetyl-CoA and pyruvate, while leaving the (3R)-isomer untouched.

Experimental Protocol: Enzymatic Resolution using (S)-Citramalyl-CoA Lyase

Enzyme and Substrate:

  • (S)-Citramalyl-CoA Lyase (e.g., human CLYBL): Can be recombinantly expressed and purified.

  • Racemic (3R/3S)-Citramalyl-CoA: The starting material to be resolved.

Reaction Conditions:

ParameterRecommended Setting
Buffer 50 mM Tris-HCl, pH 8.0
Cofactor 5 mM MgCl₂
Substrate Concentration 0.1 - 1 mM Racemic Citramalyl-CoA
Enzyme Concentration 1 - 5 µg/mL (to be optimized)
Temperature 37°C
Reaction Time 30 - 60 minutes (monitor for ~50% conversion)

Kinetic Parameters for Human CLYBL:

SubstrateK_M (mM)k_cat (s⁻¹)
(3S)-Citramalyl-CoA0.0221.6

Data from a study on recombinant human CLYBL.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, MgCl₂, and racemic citramalyl-CoA. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add (S)-citramalyl-CoA lyase to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C. It is crucial to monitor the reaction progress to stop it at approximately 50% completion to maximize the yield of the (3R)-isomer. This can be monitored by taking aliquots at different time points and analyzing them by standard reversed-phase HPLC to measure the disappearance of the citramalyl-CoA peak and the appearance of the acetyl-CoA peak.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid to a final concentration of 1 M) or by heat inactivation.

  • Separation of (3R)-Isomer: The resulting mixture will contain the unreacted (3R)-citramalyl-CoA, acetyl-CoA, pyruvate, and the denatured enzyme. The this compound can be purified from the smaller product molecules using standard reversed-phase HPLC.

Workflow for Enzymatic Resolution:

G cluster_reaction Enzymatic Reaction cluster_products Reaction Products cluster_purification Purification racemic_mix Racemic (3R/3S)-Citramalyl-CoA enzyme_add Add (S)-Citramalyl-CoA Lyase + MgCl₂ racemic_mix->enzyme_add incubation Incubate at 37°C enzyme_add->incubation isomer_3R This compound (unreacted) incubation->isomer_3R cleavage_products Acetyl-CoA + Pyruvate (from (3S)-isomer) incubation->cleavage_products rp_hplc Reversed-Phase HPLC isomer_3R->rp_hplc cleavage_products->rp_hplc purified_3R Purified this compound rp_hplc->purified_3R

Caption: Workflow for the enzymatic resolution of citramalyl-CoA isomers.

Summary and Comparison of Techniques:

FeatureChiral HPLCEnzymatic Resolution
Principle Direct separation based on differential interaction with a chiral stationary phase.Indirect separation via selective enzymatic conversion of one enantiomer.
Advantages - Direct analysis of both enantiomers in a single run.- Can be used for both analytical and preparative purposes.- High stereoselectivity.- Can produce a high yield of one enantiomer.
Disadvantages - Requires specialized and often expensive chiral columns.- Method development can be challenging.- Requires a highly specific enzyme.- The reaction must be carefully monitored and stopped at ~50% conversion.- Requires a subsequent purification step.
Best For Analytical quantification of enantiomeric excess and preparative separation of both isomers.Preparative production of one enantiomer in high purity.

The choice of method for separating (3R)- and (3S)-citramalyl-CoA isomers depends on the specific research goal. Chiral HPLC offers a direct and analytical approach suitable for determining the enantiomeric composition of a mixture. In contrast, enzymatic resolution is a powerful preparative technique for obtaining one of the enantiomers in high purity. The protocols and data presented here provide a strong foundation for researchers to successfully separate and analyze these critical metabolic intermediates.

References

Troubleshooting & Optimization

optimizing buffer conditions for citramalyl-CoA lyase enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and performing successful citramalyl-CoA lyase enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for citramalyl-CoA lyase activity?

The optimal pH for R-citramalyl-CoA lyase activity is 7.0. The enzyme retains half of its maximum activity at pH 6.3 and 7.6[1].

Q2: Which buffers are recommended for the assay?

Based on studies, the following buffers can be used to maintain the optimal pH range:

  • 200 mM MOPS-KOH buffer for a pH range of 6.0 to 8.0.

  • 200 mM MES-KOH buffer for a pH range of 5.5 to 6.0[1].

Q3: Does citramalyl-CoA lyase require any cofactors?

Yes, the activity of citramalyl-CoA lyase is significantly stimulated by divalent cations. It is recommended to include Mg²⁺ or Mn²⁺ ions in the assay buffer[1]. For S-citramalyl-CoA lyase activity, Mg²⁺ is required, while R-citramalyl-CoA lyase activity is dependent on Mn²⁺[1].

Q4: Should a reducing agent be included in the assay buffer?

Yes, the addition of a reducing agent like dithioerythritol (B556865) (DTE) has been shown to stimulate enzyme activity by 10-fold[1].

Quantitative Data Summary

ParameterValueSource
Optimal pH 7.0[1]
Apparent Km for R-citramalyl-CoA 70 µM[1]
Cofactors Mg²⁺ or Mn²⁺[1]
Stimulating Additive Dithioerythritol (DTE)[1]

Experimental Protocols

Coupled Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This protocol measures the cleavage of citramalyl-CoA to pyruvate (B1213749) and acetyl-CoA. The formation of pyruvate is monitored.

Materials:

  • Purified citramalyl-CoA lyase enzyme

  • R-citramalyl-CoA or S-citramalyl-CoA (substrate)

  • 200 mM MOPS-KOH buffer, pH 7.0

  • MgCl₂ or MnCl₂ stock solution (e.g., 100 mM)

  • Dithioerythritol (DTE) stock solution (e.g., 100 mM)

  • Phenylhydrazine

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the following components (example volumes for a 1 ml final volume):

    • 200 mM MOPS-KOH buffer, pH 7.0

    • MgCl₂ or MnCl₂ to a final concentration of 1-5 mM

    • DTE to a final concentration of 1-2 mM

    • Phenylhydrazine to monitor the formation of pyruvate phenylhydrazone.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 55°C for the enzyme from Chloroflexus aurantiacus) for 5 minutes to ensure temperature equilibration[1].

  • Initiate the Reaction: Add the substrate, R-citramalyl-CoA or S-citramalyl-CoA, to the reaction mixture to start the reaction. The final concentration should be optimized, but a starting point could be around the Km value (70 µM for R-citramalyl-CoA)[1].

  • Monitor the Reaction: Immediately place the cuvette in the spectrophotometer and monitor the formation of pyruvate phenylhydrazone by measuring the increase in absorbance at an appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Troubleshooting Guide

Q1: Why am I getting no or very low enzyme activity?

  • A1: Check your buffer pH. The enzyme has a narrow optimal pH range around 7.0. Prepare fresh buffer and verify the pH.

  • A2: Ensure the presence of divalent cations. Citramalyl-CoA lyase activity is stimulated by Mg²⁺ or Mn²⁺. Add one of these cations to your reaction mixture[1].

  • A3: Add a reducing agent. The presence of DTE can significantly enhance enzyme activity[1].

  • A4: Verify substrate integrity. Citramalyl-CoA can be unstable. Ensure it has been stored correctly and has not degraded.

  • A5: Check enzyme concentration and activity. Ensure you are using an adequate concentration of active enzyme. If possible, run a positive control with a known active enzyme lot.

Q2: Why is my background signal high or noisy?

  • A1: Substrate instability. The non-enzymatic hydrolysis of citramalyl-CoA could contribute to the background. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

  • A2: Contaminants in the enzyme preparation. Impurities in the enzyme stock could interfere with the assay. If possible, use a more purified enzyme preparation.

  • A3: Spectrophotometer issues. Ensure the spectrophotometer is properly calibrated and the lamp is stable.

Q3: My results are not reproducible. What could be the cause?

  • A1: Inconsistent pipetting. Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.

  • A2: Temperature fluctuations. Maintain a constant and optimal temperature throughout the assay. Pre-incubate all solutions at the reaction temperature.

  • A3: Reagent instability. Prepare fresh buffers and substrate solutions for each experiment to avoid degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers & Reagents mix Prepare Reaction Mixture reagent_prep->mix enzyme_prep Prepare Enzyme Dilution enzyme_prep->mix substrate_prep Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) substrate_prep->initiate pre_incubate Pre-incubate at Optimal Temperature mix->pre_incubate pre_incubate->initiate monitor Monitor Absorbance Change initiate->monitor analyze Calculate Initial Velocity monitor->analyze

Caption: Experimental workflow for a citramalyl-CoA lyase spectrophotometric assay.

troubleshooting_flowchart start Low/No Enzyme Activity check_ph Is buffer pH optimal (7.0)? start->check_ph check_ions Are Mg2+ or Mn2+ present? check_ph->check_ions Yes adjust_ph Adjust pH or prepare fresh buffer check_ph->adjust_ph No check_dte Is a reducing agent (DTE) present? check_ions->check_dte Yes add_ions Add appropriate divalent cations check_ions->add_ions No check_substrate Is substrate intact? check_dte->check_substrate Yes add_dte Add DTE to the reaction mixture check_dte->add_dte No check_enzyme Is enzyme active? check_substrate->check_enzyme Yes new_substrate Use fresh, properly stored substrate check_substrate->new_substrate No new_enzyme Use new enzyme aliquot or positive control check_enzyme->new_enzyme No success Problem Resolved check_enzyme->success Yes adjust_ph->check_ions add_ions->check_dte add_dte->check_substrate new_substrate->check_enzyme new_enzyme->success

Caption: Troubleshooting flowchart for low or no citramalyl-CoA lyase activity.

References

Technical Support Center: Enzymatic (3R)-Citramalyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the enzymatic synthesis of (3R)-Citramalyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and key data to help researchers, scientists, and drug development professionals improve their experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for synthesizing this compound?

A1: The synthesis is primarily achieved through the condensation of pyruvate (B1213749) and acetyl-CoA. This reaction is catalyzed by the enzyme (R)-citramalate synthase (CimA). The reaction is as follows: Pyruvate + Acetyl-CoA → this compound + CoA-SH

Q2: Which enzyme is central to this synthesis, and are there different versions available?

A2: The key enzyme is (R)-citramalate synthase (CimA, EC 2.3.1.182). Enzymes from different organisms, such as the thermophilic bacterium Methanococcus jannaschii, have been successfully expressed in hosts like E. coli.[1] Furthermore, directed evolution has been used to create mutant versions of CimA with improved activity and kinetic parameters at moderate temperatures.[1]

Q3: What are the main factors that can limit the yield of this compound?

A3: Several factors can impact the final yield:

  • Enzyme Activity: The specific activity and stability of the citramalate (B1227619) synthase used.

  • Substrate Availability: The concentrations of acetyl-CoA and pyruvate.

  • Competing Pathways: Native enzymes in the host organism, such as citrate (B86180) synthase (GltA), can compete for the acetyl-CoA substrate, diverting it away from citramalyl-CoA production.[2][3]

  • Reaction Conditions: Temperature, pH, and the presence of necessary cofactors (like Mg²⁺ or Mn²⁺ ions for some related lyases) can significantly influence enzyme performance.[4]

  • Product Degradation: The stability of the this compound product in the reaction mixture.

Q4: How can I accurately measure the amount of this compound synthesized?

A4: A common and reliable method is to measure the production of the co-product, Coenzyme A (CoA-SH). This is typically done using a colorimetric assay with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the free sulfhydryl group of CoA-SH to produce a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Very Low or No Product Yield

  • Question: My reaction has produced very little or no this compound. What are the most likely causes and how can I fix them?

  • Answer:

    • Inactive Enzyme:

      • Cause: The citramalate synthase may have been improperly purified, stored, or handled, leading to denaturation. Thermophilic enzymes, while often more stable, may exhibit low activity if used at suboptimal temperatures.[1]

      • Solution: Verify the activity of your enzyme stock with a standard assay. Ensure it is stored at the correct temperature (typically -80°C) in a suitable buffer. When using a thermophilic enzyme, perform a temperature optimization experiment to find its ideal operating temperature.[1]

    • Substrate Degradation:

      • Cause: Acetyl-CoA is susceptible to hydrolysis, especially at neutral or alkaline pH.

      • Solution: Prepare substrate solutions fresh before each experiment. Store acetyl-CoA stocks at low temperatures (-20°C or -80°C) and on ice during experimental setup.

    • Competing Reactions:

      • Cause: If using a cell-free extract or an in vivo system, native enzymes like citrate synthase will compete for the acetyl-CoA pool.[3]

      • Solution: For in vivo production, consider using an engineered E. coli strain where the gene for citrate synthase (gltA) is deleted or its activity is reduced through point mutations.[2][3] For in vitro reactions, using a purified enzyme system will eliminate this competition.

Issue 2: High Variability Between Experimental Repeats

  • Question: I am observing significant differences in yield across identical experiments. What could be causing this inconsistency?

  • Answer:

    • Inaccurate Pipetting:

      • Cause: Small volumes of concentrated enzyme or substrate solutions can be difficult to pipette accurately.

      • Solution: Use calibrated pipettes and prepare master mixes for substrates and buffers to reduce pipetting errors.

    • Enzyme Stock Instability:

      • Cause: Repeated freeze-thaw cycles of the enzyme stock can lead to a gradual loss of activity.

      • Solution: Aliquot your purified enzyme into single-use vials to avoid multiple freeze-thaw cycles.

    • Reaction Timing:

      • Cause: Inconsistent incubation times can lead to variable product formation, especially if the reaction is not allowed to proceed to completion.

      • Solution: Use a precise timer and ensure that all samples are incubated for the exact same duration. For kinetic studies, confirm that the reaction is linear over the chosen time period.[1]

Issue 3: Yield Plateaus or Decreases Over Time

  • Question: My reaction starts well, but the yield stops increasing or even drops after a certain point. Why is this happening?

  • Answer:

    • Product Inhibition:

      • Cause: The enzyme may be inhibited by the product, this compound, or the co-product, CoA-SH, as their concentrations increase.

      • Solution: Investigate the enzyme's kinetics to determine if product inhibition occurs. If so, consider strategies for in situ product removal or operating the reaction in a continuous flow setup.

    • Enzyme Instability Under Reaction Conditions:

      • Cause: The enzyme may not be stable for extended periods at the optimal reaction temperature or pH.

      • Solution: Test enzyme stability over time at the desired reaction conditions. If instability is an issue, consider immobilizing the enzyme or using a more robust variant, such as one developed through directed evolution.[1]

    • Substrate Depletion:

      • Cause: One of the substrates (pyruvate or acetyl-CoA) is being fully consumed.

      • Solution: Ensure substrate concentrations are not limiting. A fed-batch approach, where substrates are added incrementally, can help maintain optimal concentrations and improve the final titer.[3]

Data and Parameters

For successful synthesis, understanding the kinetic properties of the enzyme is crucial. Directed evolution has been shown to significantly improve the performance of citramalate synthase from M. jannaschii (CimA) for use at moderate temperatures.

Table 1: Kinetic Parameters of Wild-Type and Evolved Citramalate Synthase (CimA3.7) [1]

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·mM⁻¹)
Wild-Type CimA Acetyl-CoA0.09 ± 0.013.3 ± 0.137
Pyruvate0.10 ± 0.013.3 ± 0.133
CimA3.7 (Evolved) Acetyl-CoA0.03 ± 0.019.1 ± 0.4303
Pyruvate0.34 ± 0.049.1 ± 0.427

Note: The evolved CimA3.7 shows a threefold improvement in affinity (lower K_m) and catalytic rate (higher k_cat) for acetyl-CoA.

Table 2: Effect of Temperature on Specific Activity of Citramalate Synthase [1]

Temperature (°C)Wild-Type CimA Specific Activity (U/mg)CimA3.7 Specific Activity (U/mg)
30~2.5~8.0
37~4.0~12.0
50~7.5~18.0
60~12.5~25.0
70~20.0~30.0

Note: The evolved CimA3.7 mutant exhibits higher specific activity across all tested temperatures compared to the wild type.

Experimental Protocols

Protocol 1: Citramalate Synthase Activity Assay [1][5]

This protocol measures enzyme activity by quantifying the release of Coenzyme A (CoA-SH) using DTNB.

Materials:

  • Purified citramalate synthase enzyme

  • TES buffer (0.1 M, pH 7.5)

  • Acetyl-CoA solution (e.g., 10 mM stock)

  • Pyruvate solution (e.g., 10 mM stock)

  • DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube or microplate well. For a 150 µL final volume:

    • TES buffer (0.1 M, pH 7.5)

    • Desired concentration of acetyl-CoA (e.g., final concentration of 1 mM)

    • Desired concentration of pyruvate (e.g., final concentration of 1 mM)

    • Purified enzyme (e.g., 0.1 µM final concentration)

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for a set period (e.g., 60 minutes). Ensure the reaction time is within the linear range of product formation.

  • Stop the reaction.

  • To measure the released CoA-SH, add 50 µL of 10 mM DTNB solution to the reaction mixture.

  • Add 70 µL of 1 M Tris-HCl (pH 8.0) and 780 µL of ddH₂O to dilute the sample (adjust volumes as needed for cuvette-based readings).[5]

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of CoA-SH using a standard curve or the molar extinction coefficient of the DTNB-CoA adduct. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute under the specified conditions.[5]

Protocol 2: Purification of Recombinant (R)-Citramalate Synthase

This is a general protocol for purifying a His-tagged citramalate synthase expressed in E. coli.

Materials:

  • E. coli cell pellet expressing the His-tagged enzyme

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme (B549824), DNase I

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Add lysozyme and DNase I and incubate on ice to facilitate lysis.

  • Lyse the cells completely using sonication. Keep the sample on ice to prevent overheating.

  • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Collect the elution fractions and analyze them using SDS-PAGE to identify fractions containing the pure protein.

  • Pool the pure fractions and dialyze against a storage buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme in aliquots at -80°C.

Visualizations

Diagram 1: Enzymatic Synthesis of this compound

Enzymatic_Synthesis AcetylCoA Acetyl-CoA sub_join AcetylCoA->sub_join Pyruvate Pyruvate Pyruvate->sub_join CimA (R)-Citramalate Synthase (CimA) CitramalylCoA This compound CimA->CitramalylCoA CoASH CoA-SH CimA->CoASH sub_join->CimA

Caption: The enzymatic reaction pathway for this compound synthesis.

Diagram 2: Competing Pathways for Acetyl-CoA

Competing_Pathways AcetylCoA Acetyl-CoA Pool enzyme_target Citramalate Synthase (Desired Pathway) AcetylCoA->enzyme_target enzyme_compete Citrate Synthase (Competing Pathway) AcetylCoA->enzyme_compete sub_target Pyruvate sub_target->enzyme_target prod_target This compound enzyme_target->prod_target sub_compete Oxaloacetate sub_compete->enzyme_compete prod_compete Citrate (TCA Cycle) enzyme_compete->prod_compete

Caption: Competition for Acetyl-CoA between desired and native pathways.

Diagram 3: Workflow for Optimizing Synthesis Yield

Optimization_Workflow start Start: Low Yield check_enzyme 1. Verify Enzyme Activity (DTNB Assay) start->check_enzyme check_substrates 2. Check Substrate Integrity (Prepare Fresh) check_enzyme->check_substrates optimize_conditions 3. Optimize Reaction Conditions (Temp, pH) check_substrates->optimize_conditions troubleshoot_competition 4. Address Competing Pathways (e.g., use gltA- strain) optimize_conditions->troubleshoot_competition scale_up 5. Scale-Up Reaction (Fed-batch) troubleshoot_competition->scale_up end End: Improved Yield scale_up->end

Caption: A logical workflow for troubleshooting and improving reaction yield.

References

Technical Support Center: Resolving Co-eluting Peaks in (3R)-Citramalyl-CoA Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (3R)-Citramalyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common chromatographic challenges. The guidance herein is based on established methods for separating short-chain acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in this compound analysis?

A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent challenge.[1][2] For this compound, the primary causes include:

  • Presence of Stereoisomers: The (3S)-Citramalyl-CoA isomer is a common co-eluting species. These enantiomers have identical physical and chemical properties in an achiral environment, making them difficult to separate on standard columns.[3]

  • Structurally Similar Acyl-CoAs: Metabolites from related pathways, such as acetyl-CoA, succinyl-CoA, malyl-CoA, and itaconyl-CoA, can have similar retention times depending on the chromatographic conditions.[4][5]

  • Poor Method Selectivity: The chosen combination of mobile phase and stationary phase may not have sufficient chemical differences to distinguish between this compound and other compounds in the sample matrix.

  • Suboptimal Method Parameters: An overly steep gradient, incorrect mobile phase pH, or inappropriate column temperature can all lead to poor resolution.

Q2: How can I confirm if I have a co-elution problem?

A2: Detecting co-elution is the first critical step. Look for the following signs:

  • Asymmetric Peak Shapes: The presence of a "shoulder" or a "tail" on your main peak is a strong indicator of a hidden, co-eluting peak.

  • Peak Purity Analysis: If using a Diode Array Detector (DAD), perform a peak purity analysis. The software can compare UV-Vis spectra across the peak; if the spectra are not identical, the peak is impure.

  • Mass Spectrometry (MS) Data: When using an LC-MS system, inspect the mass spectra at different points across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge indicates the presence of multiple compounds.

Q3: My this compound peak is broad and tailing. What should I check first?

A3: Poor peak shape often exacerbates co-elution issues. Before making significant changes to your method, verify your system's health:

  • Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing it with a strong solvent or, if the problem persists, replace the column.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.

  • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. For silica-based columns, this can occur with residual silanol (B1196071) groups. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase or using a modern, high-purity silica (B1680970) column can mitigate this.

Q4: Is it possible to separate the (3R) and (3S) enantiomers of Citramalyl-CoA?

A4: Yes, but it requires specialized techniques as standard reverse-phase columns cannot distinguish between enantiomers. The two primary approaches are:

  • Chiral Stationary Phases (CSPs): Use an HPLC column specifically designed for chiral separations. These columns have a chiral selector immobilized on the stationary phase that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Derivatization: Chemically react the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This is an indirect method and is less commonly used than chiral HPLC.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When facing co-eluting peaks, a systematic approach to method development is crucial. The goal is to manipulate the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

Step 1: Optimize Retention Factor (k)

Your analyte must interact with the stationary phase for a separation to occur. If peaks are eluting too early (near the void volume), they will not be resolved.

  • Action: Weaken the mobile phase. In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).

  • Target: Aim for a retention factor (k) between 1 and 5 for good chromatographic behavior.

Step 2: Improve Selectivity (α)

Selectivity is the most powerful tool for resolving co-eluting peaks. It involves changing the chemistry of the separation.

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

  • Adjust Mobile Phase pH: this compound and potential interferences are charged molecules. Adjusting the pH of the aqueous mobile phase with a buffer can change the ionization state of the analytes, significantly altering their retention and improving selectivity.

  • Modify Ion-Pairing Agent: For acyl-CoA analysis, ion-pair reversed-phase chromatography is common. Varying the concentration or type of the ion-pairing reagent (e.g., hexylamine, tributylamine, N,N-dimethylbutylamine) can have a profound impact on selectivity.

  • Change Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation. Switching to a column with a different bonded phase (e.g., from a C18 to a Phenyl-Hexyl or an embedded polar group column) can provide the necessary change in selectivity.

Step 3: Increase Efficiency (N)

Higher efficiency results in sharper, narrower peaks, which are easier to resolve.

  • Decrease Gradient Slope: For gradient separations, use a shallower gradient, especially in the region where the target peaks elute. This gives more time for the peaks to separate.

  • Lower the Flow Rate: Reducing the flow rate can increase efficiency, although it will lengthen the analysis time.

  • Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks. Temperature can also affect selectivity.

  • Use a High-Efficiency Column: Employ columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or core-shell particles to generate significantly higher plate counts and better resolution.

Data Presentation

Table 1: Comparison of HPLC Columns for Acyl-CoA Separation

Stationary Phase Particle Type Typical Use Case Advantages Disadvantages
C18 (ODS) Fully Porous General purpose, widely used for acyl-CoAs. High hydrophobicity, robust, well-characterized. May have insufficient selectivity for isomers; potential for peak tailing with polar analytes.
C8 Fully Porous Less hydrophobic analytes. Reduced retention compared to C18, may elute polar compounds faster. Lower hydrophobic selectivity.
Phenyl-Hexyl Fully Porous Aromatic or moderately polar compounds. Offers alternative selectivity (π-π interactions). May not be suitable for all acyl-CoAs.
C18 Core-Shell Superficially Porous High-throughput, high-resolution analysis. Higher efficiency than fully porous particles at lower backpressure. Higher cost, potentially lower loading capacity.

| Chiral Phases (e.g., Cellulose-based) | Fully Porous | Separation of enantiomers. | Enables direct separation of stereoisomers like (3R) and (3S)-Citramalyl-CoA. | Requires specific mobile phases (often normal phase), higher cost. |

Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes

Parameter Adjusted Action Expected Outcome on Resolution Potential Side Effect
Organic Modifier % Decrease Increase retention, may improve separation of early eluting peaks. Increased analysis time.
Gradient Slope Decrease (make shallower) Increase separation between closely eluting peaks. Increased analysis time, broader peaks.
pH Adjust (e.g., from 4.5 to 6.5) Change selectivity by altering analyte ionization. Can affect peak shape and column stability.
Ion-Pairing Reagent Conc. Increase or Decrease Alter retention and selectivity. May increase system equilibration time and cause MS suppression.
Temperature Increase Decrease viscosity, leading to sharper peaks (higher efficiency). May also change selectivity. Can alter elution order or degrade labile compounds.
Flow Rate Decrease Increase efficiency and resolution. Increased analysis time.

| Column Chemistry | Switch (e.g., C18 to Phenyl) | Major change in selectivity, likely to resolve difficult co-elutions. | Requires re-optimization of the entire method. |

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase UHPLC-MS Method for Acyl-CoA Analysis

This protocol provides a robust starting point for the separation of short-chain acyl-CoAs, including this compound. Optimization will be required based on your specific sample matrix and co-eluting species.

  • Sample Preparation:

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

    • Centrifuge the extract at a high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube and dry under vacuum or nitrogen.

    • Reconstitute the dried extract in the initial mobile phase (e.g., 95% Mobile Phase A). Using glass vials is recommended to decrease signal loss.

  • Chromatographic Conditions:

    • HPLC System: A UHPLC system capable of handling high pressures is recommended.

    • Column: High-purity C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate and 15 mM N,N-dimethylbutylamine (DMBA) in water, pH adjusted as needed.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 5
      2.0 5
      12.0 40
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as short-chain acyl-CoAs are efficiently ionized under these conditions.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or Orbitrap mass spectrometer for high selectivity and sensitivity.

    • Typical Transition: Monitor the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion.

Visual Guides and Workflows

G cluster_start cluster_assess cluster_optimize cluster_end start Co-elution Observed (Peak Shoulder or Tailing) check_ms Check MS/DAD Data for Peak Purity start->check_ms is_isomer Is Co-eluting Peak an Isomer? check_ms->is_isomer weaken_mp 1. Weaken Mobile Phase (Decrease %B) is_isomer->weaken_mp No chiral_column Use Chiral Column (CSP) is_isomer->chiral_column Yes change_selectivity 2. Change Selectivity (Switch ACN/MeOH, Adjust pH) weaken_mp->change_selectivity adjust_gradient 3. Adjust Gradient (Decrease Slope) change_selectivity->adjust_gradient change_column 4. Change Column Chemistry (e.g., to Phenyl-Hexyl) adjust_gradient->change_column end_node Peaks Resolved change_column->end_node chiral_column->end_node

Caption: Troubleshooting workflow for resolving co-eluting peaks.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing quench Cell Quenching extract Metabolite Extraction quench->extract dry Dry Down extract->dry reconstitute Reconstitution dry->reconstitute lc Ion-Pair RP-UHPLC Separation reconstitute->lc ms Tandem MS Detection (SRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Standard experimental workflow for LC-MS analysis of Acyl-CoAs.

References

Technical Support Center: Quantification of CoA Esters in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Coenzyme A (CoA) esters in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of CoA esters during extraction?

Low recovery of CoA esters is often due to their inherent instability. The main factors include:

  • Enzymatic degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1] It is crucial to immediately inactivate these enzymes.

  • Chemical instability: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH (above 8).[1]

  • Thermal degradation: Both enzymatic and chemical degradation are accelerated at higher temperatures.[1]

Q2: What is the optimal pH for extracting and storing CoA esters?

Aqueous solutions of CoA and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] Many extraction protocols for acyl-CoAs utilize buffers with a pH around 4.9.[1]

Q3: How critical is temperature control during sample preparation?

Temperature control is extremely critical. All steps, including cell harvesting, lysis, and extraction, should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. For long-term storage, CoA ester samples should be kept at -80°C.

Q4: I am trying to measure both short-chain acyl-CoAs and CoA biosynthetic precursors. Why is this challenging?

The primary challenge lies in the differing polarities of these molecules. Short-chain acyl-CoAs are relatively hydrophobic and show good chromatography on reverse-phase columns (like C18). In contrast, hydrophilic species like free CoA and its precursors exhibit poor retention and peak shape under the same conditions. This makes developing a single method for extraction and analysis difficult.

Q5: What are the advantages of using LC-MS/MS for CoA ester quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying CoA esters due to its high selectivity and sensitivity. This allows for the accurate measurement of low-abundance species in complex biological samples. The use of multiple reaction monitoring (MRM) enhances the specificity of detection.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for CoA Esters in LC-MS/MS Analysis
  • Potential Cause 1: Degradation during Sample Preparation.

    • Solution: Ensure rapid and effective quenching of all enzymatic activity immediately upon cell lysis. This can be achieved by using acidic extraction solvents or by flash-freezing the cell pellet in liquid nitrogen. Maintain ice-cold conditions (0-4°C) throughout the entire sample preparation process. Use pre-chilled tubes, buffers, and solvents.

  • Potential Cause 2: Inefficient Extraction.

    • Solution: The choice of extraction solvent is critical and depends on the specific CoA esters of interest. A common approach for short-chain acyl-CoAs is an acetonitrile/methanol/water mixture. For a broader range of CoA species, including more hydrophobic long-chain acyl-CoAs, different solvent systems may be required. Solid-phase extraction (SPE) can be used for cleanup, but care must be taken as recovery can be variable for different CoA species.

  • Potential Cause 3: Poor Chromatographic Resolution.

    • Solution: For issues with hydrophilic CoA species on C18 columns, consider using a different column chemistry, such as one designed for polar analytes, or employing hydrophilic interaction liquid chromatography (HILIC). Optimizing the mobile phase, including the use of ion-pairing reagents, can also improve peak shape and retention.

Issue 2: High Variability Between Replicates
  • Potential Cause 1: Inconsistent Sample Handling.

    • Solution: Standardize every step of the sample preparation workflow, from cell counting and harvesting to the timing of each extraction step. Automation can help to reduce variability. Ensure complete and consistent inactivation of enzymes across all samples.

  • Potential Cause 2: Matrix Effects in the Mass Spectrometer.

    • Solution: Biological matrices are complex and can cause ion suppression or enhancement, leading to variability. To mitigate this, improve sample cleanup using techniques like SPE. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to correct for matrix effects and variations in extraction efficiency.

Issue 3: Difficulty in Quantifying Low-Abundance CoA Esters
  • Potential Cause 1: Insufficient Sample Amount.

    • Solution: Increasing the starting amount of biological material (e.g., cell number) can help to bring the concentration of low-abundance CoA esters above the limit of detection. However, be aware that this can also lead to more viscous lysates that are difficult to process.

  • Potential Cause 2: Insufficient Sensitivity of the Analytical Method.

    • Solution: Optimize the mass spectrometer settings for maximum sensitivity for the target analytes. This includes optimizing parameters such as spray voltage, gas flows, and collision energies for each specific CoA ester. A highly sensitive and selective method involves derivatization to fluorescent acyl etheno-CoA esters followed by HPLC with fluorescence detection, which can detect concentrations as low as 6 fmol.

Experimental Protocols

Protocol 1: Sample Preparation for Short-Chain Acyl-CoA Analysis

This protocol is adapted from a method for the extraction of short-chain acyl-CoAs and CoA biosynthetic intermediates.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 1 mL of ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1% formic acid) to the cell culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Deproteinization: Vortex the lysate vigorously and incubate on ice for 10 minutes. Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube for LC-MS/MS analysis.

Protocol 2: Derivatization for Enhanced Detection by HPLC

This protocol describes the derivatization of acyl-CoAs to their fluorescent acyl etheno-CoA esters.

  • Extraction: Extract acyl-CoAs from the biological sample using a suitable method.

  • Derivatization Reaction: To the extracted acyl-CoA sample, add a solution of chloroacetaldehyde. The reaction is typically carried out at a controlled temperature and pH.

  • Separation: The resulting fluorescent acyl etheno-CoA esters are then separated by ion-paired reversed-phase HPLC.

  • Detection: The separated derivatives are detected using a fluorescence detector.

Data Presentation

Table 1: Stability of CoA Esters under Different Conditions

CoA EsterStorage TemperaturepHStability (t½)
Acetyl-CoA4°C4.9> 24 hours
Acetyl-CoA25°C7.0< 1 hour
Acetyl-CoA4°C8.5~ 2 hours
Malonyl-CoA-20°C6.0Several months
Free CoA-80°C6.0Several months

Note: The stability data presented is illustrative and can vary based on the specific buffer composition and presence of other molecules.

Table 2: Comparison of Analytical Methods for CoA Ester Quantification

MethodPrincipleSensitivityThroughputComments
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry.High (pmol to fmol)HighHigh selectivity and can measure multiple analytes simultaneously.
HPLC-UV Separation by HPLC, detection by UV absorbance.Moderate (nmol)ModerateLess sensitive and selective than LC-MS/MS.
HPLC-Fluorescence Separation by HPLC, detection of fluorescent derivatives.High (fmol)ModerateRequires a derivatization step.
Enzymatic Assays Spectrophotometric or fluorometric measurement based on specific enzyme reactions.ModerateLowCan be prone to interference from other molecules.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest 1. Cell Harvesting (Wash with ice-cold PBS) quenching 2. Quenching & Lysis (Acidic extraction solvent) cell_harvest->quenching Immediate processing deproteinization 3. Deproteinization (Vortex & Centrifuge at 4°C) quenching->deproteinization supernatant 4. Supernatant Collection deproteinization->supernatant lc_separation 5. LC Separation (e.g., C18 column) supernatant->lc_separation Injection ms_detection 6. MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis 7. Data Analysis & Quantification ms_detection->data_analysis troubleshooting_guide start Low or No Signal for CoA Esters cause1 Degradation during Sample Prep? start->cause1 cause2 Inefficient Extraction? cause1->cause2 No solution1 Ensure rapid quenching & maintain 4°C cause1->solution1 Yes cause3 Poor Chromatographic Resolution? cause2->cause3 No solution2 Optimize extraction solvent & consider SPE cause2->solution2 Yes solution3 Try different column (e.g., HILIC) or optimize mobile phase cause3->solution3 Yes

References

strategies to prevent non-enzymatic degradation of (3R)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the non-enzymatic degradation of (3R)-Citramalyl-CoA during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key metabolic intermediate in the C5-dicarboxylate pathway, which is involved in the detoxification of itaconate.[1][2][3] As a thioester, it possesses a high-energy bond that makes it reactive and essential for biochemical transformations, but also susceptible to non-enzymatic degradation.[4][5] Maintaining its integrity in vitro is crucial for accurate enzymatic assays, metabolic studies, and drug development applications.

Q2: What are the primary mechanisms of non-enzymatic degradation for this compound?

While specific studies on this compound are limited, based on the known chemistry of other acyl-CoA thioesters, the primary degradation pathways are:

  • Hydrolysis: The thioester bond can be cleaved by water, yielding citramalic acid and free Coenzyme A (CoA-SH). This reaction is highly dependent on pH and temperature. Thioesters are generally stable at neutral pH but become more labile under acidic or, particularly, alkaline conditions.

  • Intramolecular Rearrangement: Depending on the structure of the acyl group, intramolecular reactions can occur. For acyl-CoAs with a terminal carboxylic acid, this can involve the formation of a reactive cyclic anhydride (B1165640) intermediate, which is highly susceptible to hydrolysis or reaction with other nucleophiles.[6]

  • Transthioesterification: In the presence of other thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT), glutathione), the citramalyl group can be transferred from CoA to the other thiol, leading to a loss of the specific this compound molecule.

Q3: What are the ideal storage conditions for this compound solutions?

To maximize stability, this compound should be stored under the following conditions:

  • Temperature: Store stock solutions at -80°C. For short-term storage (hours to a few days), -20°C may be acceptable. Avoid repeated freeze-thaw cycles.

  • pH: Solutions should be prepared and stored in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis.

  • Format: Store as a lyophilized powder or in small, single-use aliquots of a buffered solution to prevent degradation of the entire stock.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Decreased concentration of this compound over time in solution. Hydrolysis: The pH of the buffer may be too high (alkaline) or too low (strongly acidic). The solution may have been stored at too high a temperature.Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution at pH 4.0-6.0 and store at -80°C in single-use aliquots.
Inconsistent results in enzymatic assays. Degradation during experiment: The experimental conditions (e.g., buffer pH, temperature) may be promoting degradation. The presence of other nucleophiles or thiols in the assay mix could be causing transthioesterification.Optimize assay buffer pH to be as close to neutral as possible while maintaining enzyme activity and substrate stability (typically pH 6.5-7.5). Minimize incubation times at elevated temperatures (e.g., 37°C).[7][8] Avoid unnecessary thiol-containing reagents like DTT if not required for enzyme function.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation Products: Peaks corresponding to free Coenzyme A, citramalic acid, or cyclic byproducts may be present.Confirm the identity of the peaks using appropriate standards. If degradation is confirmed, review storage and handling procedures as outlined above.

Experimental Protocols & Data

Protocol 1: Spectrophotometric Assay for Monitoring Thioester Hydrolysis

This protocol uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the free CoA-SH released upon hydrolysis of the thioester bond.

Materials:

  • This compound solution

  • DTNB solution (e.g., 10 mM in potassium phosphate (B84403) buffer)

  • Assay buffer (e.g., 100 mM Tris-HCl or HEPES at various pH values)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare reaction mixtures containing the assay buffer at the desired pH and temperature.

  • Add a known concentration of this compound to initiate the degradation monitoring.

  • At various time points, take an aliquot of the reaction mixture.

  • Add the aliquot to the DTNB solution. The free CoA-SH will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free CoA-SH using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

  • Plot the concentration of released CoA-SH over time to determine the rate of hydrolysis.

Stability Data of a Related Thioester
Incubation TemperatureRemaining trans-3MGC CoA (relative %)
4°C~95%
20°C~85%
37°C~60%
55°C~30%
70°C<10%
Data is estimated from published graphs showing non-enzymatic conversion after a 4-hour incubation. The primary degradation route in this case was intramolecular cyclization.[8] This highlights the critical importance of maintaining low temperatures during experiments.

Visualizations

Logical Flow for Troubleshooting this compound Instability

start Problem: Inconsistent Results or Loss of Compound check_storage Review Storage Conditions: - Temp (-80°C)? - pH (4-6)? - Single-use aliquots? start->check_storage check_protocol Review Experimental Protocol: - Buffer pH (6.5-7.5)? - Incubation Time/Temp? - Thiol reagents present? start->check_protocol storage_ok Storage OK check_storage->storage_ok protocol_ok Protocol OK check_protocol->protocol_ok adjust_storage Action: Adjust storage to recommended conditions. Prepare fresh stock. storage_ok->adjust_storage No re_run Re-run Experiment storage_ok->re_run Yes adjust_protocol Action: Optimize buffer pH. Minimize incubation time/temp. Remove unnecessary thiols. protocol_ok->adjust_protocol No protocol_ok->re_run Yes adjust_storage->re_run adjust_protocol->re_run

Caption: Troubleshooting workflow for this compound degradation issues.

Potential Non-Enzymatic Degradation Pathway of this compound

sub This compound prod1 Citramalic Acid sub->prod1 Hydrolysis (H₂O, pH dependent) prod2 Coenzyme A (CoA-SH) sub->prod2 prod3 Citramalyl-Thiol Adduct sub->prod3 Transthioesterification (R-SH)

Caption: Key non-enzymatic degradation routes for this compound.

References

enhancing the efficiency of the ethylmalonyl-CoA pathway for production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficiency of the ethylmalonyl-CoA (EMC) pathway for the production of valuable chemicals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at engineering and optimizing the EMC pathway.

Issue 1: Low Product Titer Despite Pathway Engineering

Question: We have overexpressed key enzymes of the ethylmalonyl-CoA pathway, but the final product titer remains low. What are the potential causes and how can we troubleshoot this?

Answer:

Low product titers after initial pathway engineering are a common challenge. The issue often lies in precursor supply, pathway balancing, or metabolic burden. Here’s a step-by-step troubleshooting approach:

  • Assess Precursor Availability (Acetyl-CoA and Crotonyl-CoA): The EMC pathway's output is highly dependent on the intracellular pools of acetyl-CoA and crotonyl-CoA.

    • Troubleshooting:

      • Quantify intracellular acyl-CoA pools using HPLC-MS/MS to determine if there is a bottleneck in precursor supply.

      • If precursor levels are low, consider engineering strategies to increase their availability. This could involve redirecting carbon flux towards acetyl-CoA or supplementing the media with precursors like ethylmalonate.[1]

  • Identify and Address Competing Pathways: Native metabolic pathways can divert intermediates away from your engineered pathway, reducing the overall yield.

    • Troubleshooting:

      • A primary competing pathway is often the synthesis of polyhydroxyalkanoates (PHAs), such as polyhydroxybutyrate (B1163853) (PHB).

      • Consider knocking out key genes in these competing pathways, for example, phaC, which encodes PHA synthase.[2]

  • Evaluate Enzyme Expression and Activity: The introduced enzymes may not be expressing at optimal levels or may have low specific activity in the host organism.

    • Troubleshooting:

      • Verify protein expression using SDS-PAGE or Western blotting.

      • Perform in vitro enzyme assays with cell-free extracts to confirm catalytic activity.

  • Consider Metabolic Burden: Overexpression of multiple genes can place a significant metabolic burden on the host, leading to reduced growth and productivity.[3][4]

    • Troubleshooting:

      • Use promoters of varying strengths to fine-tune the expression levels of pathway enzymes.

      • Consider chromosomal integration of the expression cassettes to ensure stable, moderate expression.

Issue 2: Accumulation of a Pathway Intermediate and Growth Inhibition

Question: Our engineered strain is accumulating a specific intermediate of the ethylmalonyl-CoA pathway (e.g., crotonyl-CoA), and we are observing significant growth inhibition. What is the likely cause and solution?

Answer:

The accumulation of a specific metabolic intermediate, often coupled with growth inhibition, points to a downstream bottleneck in the pathway or the toxicity of the accumulated compound.

  • Identify the Bottleneck: The step immediately following the accumulated intermediate is likely the rate-limiting step in your engineered pathway.

    • Troubleshooting:

      • Quantify the intracellular concentrations of all pathway intermediates using HPLC-MS/MS to confirm the point of accumulation.

      • Overexpress the enzyme responsible for converting the accumulated intermediate. For instance, if crotonyl-CoA is accumulating, increasing the expression of crotonyl-CoA carboxylase/reductase (Ccr) may resolve the issue.

  • Address Intermediate Toxicity: Some acyl-CoA esters can be toxic to cells at high concentrations, leading to growth inhibition.

    • Troubleshooting:

      • Dynamic regulation of gene expression can be employed. Use inducible promoters to turn on the pathway only after a certain cell density has been reached, minimizing the impact of toxic intermediates on the growth phase.

      • Ensure that the downstream enzyme has a high affinity (low Km) and high catalytic efficiency (kcat) for the accumulating substrate.

  • Balance Redox Cofactors: The EMC pathway involves both reductive and oxidative steps. An imbalance in the supply of NAD(P)H/NAD(P)+ can lead to pathway stalls.

    • Troubleshooting:

      • Analyze the cofactor requirements of your pathway enzymes.

      • If a redox imbalance is suspected, consider co-expressing enzymes that can regenerate the required cofactor.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for enhancing the ethylmalonyl-CoA pathway?

A1: Several strategies have been successfully employed:

  • Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes such as crotonyl-CoA carboxylase/reductase (Ccr) is a common starting point.

  • Deletion of Competing Pathways: Knocking out genes involved in pathways that consume key precursors, such as phaC for PHB synthesis, can significantly increase flux through the EMC pathway.[2]

  • Blocking Intermediate Diversion: Deleting genes that convert EMC pathway intermediates into other metabolites, such as meaA (encoding ethylmalonyl-CoA mutase), can prevent flux leakage.[1]

  • Precursor Supply Enhancement: Engineering the host to produce more acetyl-CoA or supplementing the growth medium with precursors like ethylmalonate can boost pathway output.[1]

  • Optimization of Culture Conditions: For pathways involving cobalt-dependent enzymes like ethylmalonyl-CoA mutase, fine-tuning the concentration of cobalt in the medium can increase the pool of product precursors.

Q2: How can I analyze the intermediates of the ethylmalonyl-CoA pathway in my engineered strains?

A2: The most powerful technique for this is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the sensitive and specific quantification of various acyl-CoA esters. 13C Metabolic Flux Analysis (13C-MFA) is another advanced technique that can provide detailed insights into the carbon flow through the pathway and help identify bottlenecks.[5][6]

Q3: My engineered strain shows significantly reduced growth compared to the wild-type. What could be the cause?

A3: This is likely due to metabolic burden or the toxicity of an accumulated intermediate. Overexpressing multiple heterologous genes can drain cellular resources (ATP, amino acids, etc.), leading to slower growth.[3][4] Additionally, high concentrations of certain pathway intermediates can be toxic. To mitigate this, try using weaker promoters, integrating genes into the chromosome for more stable and moderate expression, or using inducible expression systems to separate the growth phase from the production phase.

Q4: Is it better to express the pathway genes on a plasmid or integrate them into the chromosome?

A4: Both approaches have their pros and cons:

  • Plasmids: Offer high copy numbers, which can lead to high levels of enzyme expression. They are also easier and faster to construct and transform. However, they can be unstable and impose a significant metabolic burden.

  • Chromosomal Integration: Provides greater stability and lower, more consistent gene expression, which can reduce metabolic burden. However, the process of integration is typically more time-consuming and may result in lower overall enzyme levels. The best approach often depends on the specific host, the pathway being engineered, and the desired level of production.

Data Presentation

Table 1: Summary of Genetic Engineering Strategies and Their Impact on Production

Host OrganismTarget ProductGenetic ModificationFold Increase in ProductionReference
Streptomyces venezuelaeTylactoneDeletion of meaA and overexpression of pikD~10[1]
Streptomyces hygroscopicusAscomycinOverexpression of hcd and ccr1.43[7]
Methylobacterium extorquensMesaconic and (2S)-methylsuccinic acidsKnockout of phaC5
Methylobacterium extorquensMesaconic and (2S)-methylsuccinic acidsGrowth under cobalt-deficient conditions6

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

This protocol provides a general workflow for deleting a target gene in Streptomyces using the CRISPR/Cas9 system.

  • Design and Synthesize Guide RNA (gRNA):

    • Identify a 20-bp target sequence in your gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 5'-NGG-3'.[8][9]

    • Design and synthesize two complementary oligonucleotides encoding the gRNA sequence.

  • Construct the CRISPR/Cas9 Editing Plasmid:

    • Clone the annealed gRNA oligonucleotides into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).[10]

    • Amplify the upstream and downstream homology arms (typically ~1 kb each) flanking the target gene from the wild-type genomic DNA.

    • Clone the homology arms into the gRNA-containing CRISPR/Cas9 plasmid. This will serve as the repair template for homology-directed repair after Cas9-mediated DNA cleavage.

  • Transformation into Streptomyces:

    • Introduce the final CRISPR/Cas9 editing plasmid into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

    • Conjugate the plasmid from E. coli into your target Streptomyces strain. Plate the conjugation mixture on a medium containing antibiotics for selecting Streptomyces exconjugants (e.g., nalidixic acid) and the plasmid marker (e.g., apramycin).[11]

  • Screen for Deletion Mutants:

    • Isolate individual Streptomyces colonies that have undergone the second crossover event (loss of the plasmid). This can often be identified by screening for the loss of the plasmid's antibiotic resistance.

    • Confirm the gene deletion by colony PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than the product from the wild-type.[8]

    • Further verify the deletion by Sanger sequencing of the PCR product.

Protocol 2: Overexpression of a Target Gene in Rhodobacter sphaeroides

This protocol describes a general method for overexpressing a gene of interest in Rhodobacter sphaeroides using a broad-host-range expression vector.

  • Gene Amplification and Vector Construction:

    • Amplify the coding sequence of the gene to be overexpressed from a suitable template (e.g., genomic DNA or a plasmid) using PCR with primers that add appropriate restriction sites.

    • Digest both the PCR product and a suitable broad-host-range expression vector (e.g., pIND4, which is inducible) with the corresponding restriction enzymes.[12]

    • Ligate the digested gene into the expression vector.

  • Transformation into E. coli and Conjugation into R. sphaeroides:

    • Transform the ligation mixture into an E. coli strain suitable for cloning (e.g., DH5α).

    • Isolate the plasmid from a positive E. coli clone and transform it into a conjugation-competent E. coli strain (e.g., S17-1).[13]

    • Perform a biparental or triparental mating to transfer the expression plasmid from E. coli to R. sphaeroides.

    • Select for R. sphaeroides transconjugants on a minimal medium that does not support the growth of the E. coli donor and contains an antibiotic corresponding to the resistance marker on the expression plasmid.

  • Induction and Verification of Overexpression:

    • Grow a culture of the R. sphaeroides transconjugant to the desired cell density.

    • If using an inducible vector, add the appropriate inducer (e.g., IPTG for pIND4-based vectors).[12]

    • After a suitable induction period, harvest the cells.

    • Verify the overexpression of the target protein by SDS-PAGE and/or Western blot analysis.

Visualizations

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa phaA hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa phaB crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa ccr phb PHB crotonyl_coa->phb Competing Pathway (e.g., via phaC) methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa ecm product Desired Product ethylmalonyl_coa->product mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa msd methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa mch glyoxylate Glyoxylate methylmalyl_coa->glyoxylate mcl propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa mcl tca_cycle TCA Cycle propionyl_coa->tca_cycle

Caption: The core enzymatic steps of the ethylmalonyl-CoA pathway.

Troubleshooting_Workflow start Low Product Titer or Growth Inhibition Observed check_intermediates Quantify Pathway Intermediates (HPLC-MS/MS) start->check_intermediates no_accumulation No Intermediate Accumulation check_intermediates->no_accumulation accumulation Intermediate Accumulation (e.g., Crotonyl-CoA) check_intermediates->accumulation check_precursors Assess Precursor Supply (Acetyl-CoA, Crotonyl-CoA) no_accumulation->check_precursors upregulate_downstream Action: Overexpress Downstream Enzyme (e.g., ccr) accumulation->upregulate_downstream low_precursors Low Precursors check_precursors->low_precursors sufficient_precursors Sufficient Precursors check_precursors->sufficient_precursors upregulate_supply Action: Upregulate Precursor Biosynthesis low_precursors->upregulate_supply check_competing Action: Identify & Knock Out Competing Pathways (e.g., phaC) sufficient_precursors->check_competing check_burden Assess Metabolic Burden (Growth Rate, Viability) upregulate_supply->check_burden check_competing->check_burden upregulate_downstream->check_burden high_burden High Burden check_burden->high_burden tune_expression Action: Tune Expression Levels (e.g., weaker promoters, integration) high_burden->tune_expression

Caption: A logical workflow for troubleshooting common issues.

Strain_Engineering_Workflow start Define Target Product & Host design Design Genetic Constructs (Overexpression cassettes, gRNAs) start->design assembly Assemble Plasmids (Cloning, Gibson Assembly) design->assembly transformation Transform into Host (Conjugation, Electroporation) assembly->transformation verification Verify Genetic Modifications (PCR, Sequencing) transformation->verification phenotype Phenotypic Analysis (Growth, Productivity) verification->phenotype optimization Iterative Optimization phenotype->optimization

Caption: A generalized workflow for engineering production strains.

References

overcoming feedback inhibition in (3R)-Citramalyl-CoA synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to overcome feedback inhibition in (3R)-Citramalyl-CoA synthesis pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound synthesis and what is its mechanism?

A1: The key enzyme is (R)-Citramalyl-CoA synthase (CimA), which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound.[1] This reaction is the first step in a synthetic pathway designed to produce valuable chemicals like 1-propanol (B7761284) and 1-butanol (B46404), bypassing the native threonine biosynthesis route.[2]

Q2: What is the main cause of feedback inhibition in this pathway?

A2: The primary cause of feedback inhibition is the allosteric regulation of Citramalate (B1227619) Synthase (CimA) by L-isoleucine, the end product of the natural biosynthetic pathway where citramalate is an intermediate. The binding of isoleucine to a regulatory site on the enzyme reduces its catalytic activity, thereby limiting the overall flux through the pathway.

Q3: What are the common strategies to overcome isoleucine-mediated feedback inhibition of CimA?

A3: The most effective strategies involve protein engineering of the CimA enzyme. These include:

  • Directed Evolution: This involves generating random mutations in the cimA gene and screening for variants that exhibit higher activity in the presence of isoleucine. This approach has successfully produced CimA variants with significantly improved activity and insensitivity to feedback inhibition.

  • Site-Directed Mutagenesis: By identifying the specific amino acid residues in the isoleucine-binding pocket, targeted mutations can be introduced to reduce the inhibitor's binding affinity without compromising the enzyme's catalytic function. Key residues forming the hydrophobic pocket for isoleucine in Leptospira interrogans CimA include Tyr430, Leu451, Tyr454, Ile458, and Val468.

  • Domain Deletion: In some cases, the entire L-isoleucine-binding domain can be deleted to completely remove feedback inhibition.

Q4: Besides modifying CimA, are there other metabolic engineering strategies to improve product yield?

A4: Yes, optimizing the host strain's metabolism is crucial. Key strategies include:

  • Deleting Competing Pathways: Knocking out genes for competing pathways, such as those for lactate (B86563) (ldhA) and acetate (B1210297) (pflB, ackA) production, can redirect the carbon flux from pyruvate and acetyl-CoA toward citramalate synthesis.

  • Managing Citrate (B86180) Synthase Activity: The native citrate synthase (gltA) competes with CimA for the acetyl-CoA substrate. While a complete knockout of gltA can be effective, it may necessitate glutamate (B1630785) supplementation for cell growth. A more nuanced approach is to engineer the citrate synthase to have a lower affinity for acetyl-CoA, thereby channeling more substrate to the citramalate pathway without abolishing essential TCA cycle function.

  • Optimizing Fermentation Conditions: Using a fed-batch process with a continuous, growth-limiting glucose feed can prevent the accumulation of inhibitory byproducts like acetate and significantly enhance the final product titer and yield.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low or no this compound product detected. 1. Inactive CimA enzyme.2. Severe feedback inhibition by isoleucine.3. Substrate limitation (acetyl-CoA or pyruvate).4. Incorrect assay conditions.1. Verify protein expression and purify the enzyme. Confirm activity with an in vitro assay.2. Use a feedback-resistant CimA variant (e.g., CimA3.7) or perform directed evolution to create one.3. Delete competing pathways (ackA, gltA) to increase acetyl-CoA availability.4. Ensure the enzyme assay is performed at the optimal temperature and pH (e.g., 37°C, pH 7.5-8.0).
Product yield decreases over time in fermentation. 1. Accumulation of isoleucine leading to feedback inhibition of wild-type CimA.2. Accumulation of toxic byproducts (e.g., acetate) due to overflow metabolism.3. Plasmid instability or loss of CimA expression.1. Switch to a feedback-insensitive CimA mutant.2. Implement a fed-batch fermentation strategy with controlled glucose feeding to limit acetate production.3. Use a stable expression system or integrate the cimA gene into the host chromosome. Monitor protein expression throughout the fermentation.
Engineered CimA variant shows low specific activity. 1. Mutations introduced to reduce feedback inhibition have negatively impacted the catalytic site.2. Improper protein folding or instability of the mutant enzyme.3. Sub-optimal assay conditions for the mutant enzyme.1. Use rational design or saturation mutagenesis at key residues in the allosteric site rather than the active site.2. Express the enzyme at a lower temperature (e.g., 30°C) to improve folding. Co-express molecular chaperones if needed.3. Re-characterize the enzyme to determine its optimal pH, temperature, and substrate concentrations.
High levels of acetate are detected, reducing cell growth and product formation. 1. High glucose concentration leading to overflow metabolism.2. Insufficient oxygen supply in aerobic fermentation.1. Use a fed-batch process to maintain glucose limitation.2. Increase aeration and agitation in the fermenter. Consider deleting genes in the acetate production pathway like ackA.

Data and Protocols

Data Presentation

Table 1: Comparison of Wild-Type vs. Engineered CimA Performance

Enzyme VariantKey CharacteristicsEffect on ProductionReference
Wild-Type CimA (M. jannaschii)Thermophilic; Sensitive to isoleucine feedback inhibition.Baseline production; severely limited by isoleucine accumulation.
CimA3.7 (Engineered Variant)Mesophilic; 5 amino acid substitutions; Insensitive to isoleucine feedback inhibition.Enabled 9-fold higher 1-propanol and 22-fold higher 1-butanol production compared to wild-type.
GltA[F383M] (Engineered Host)E. coli with mutated citrate synthase (lower acetyl-CoA affinity).Improved citramalate production by 125% compared to the control with native citrate synthase.

Table 2: Production Titers in Engineered E. coli Strains

Strain / ConditionTiter AchievedYieldFermentation TimeReference
Engineered E. coli with fed-batch (continuous glucose feed)82 g/L citramalate0.48 g/g glucose65 h
Engineered E. coli with fed-batch (exponential feed)> 60 g/L citramalate0.53 g/g glucose132 h
Phage-resistant E. coli with NOG pathway and fed-batch110.2 g/L citramalate0.4 g/g glucose80 h

Experimental Protocols

Protocol 1: Citramalate Synthase (CimA) Activity Assay

This protocol is adapted from methods used to characterize CimA activity by monitoring the release of Coenzyme A (CoA).

Principle: The release of the free thiol group (-SH) on CoA upon the condensation of acetyl-CoA and pyruvate is quantified by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB²⁻) measured at 412 nm.

Materials:

  • TES Buffer (0.1 M, pH 7.5)

  • Acetyl-CoA solution (e.g., 10 mM stock)

  • Pyruvate solution (e.g., 10 mM stock)

  • Purified CimA enzyme or cell-free extract

  • DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reaction Mixture: In a microplate well, prepare a 150 µL reaction mixture containing:

    • TES Buffer (to final volume)

    • Acetyl-CoA (final concentration 1 mM)

    • Pyruvate (final concentration 1 mM)

    • Purified enzyme or cell-free extract (e.g., 0.1 µM final concentration)

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C for mesophilic variants) for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Stop and Develop: Stop the reaction by adding 50 µL of 10 mM DTNB solution.

  • Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.

  • Quantification: Calculate the amount of CoA released using a standard curve of known CoA concentrations or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.

For feedback inhibition studies, include varying concentrations of L-isoleucine (e.g., 0-10 mM) in the initial reaction mixture.

Visualizations

Pathway and Logic Diagrams

Feedback_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Glucose->AcetylCoA CimA Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA->CimA CitramalylCoA This compound CimA->CitramalylCoA Pathway Downstream Pathway CitramalylCoA->Pathway Isoleucine L-Isoleucine Pathway->Isoleucine Isoleucine->CimA

Caption: Feedback inhibition of Citramalate Synthase (CimA) by L-isoleucine.

Troubleshooting_Workflow Start Low Product Yield CheckEnzyme Is CimA active and expressed? Start->CheckEnzyme CheckInhibition Is feedback inhibition occurring? CheckEnzyme->CheckInhibition Yes Sol_Expression Troubleshoot protein expression/purification CheckEnzyme->Sol_Expression No CheckMetabolism Are competing pathways active? CheckInhibition->CheckMetabolism No Sol_Mutate Use feedback-resistant CimA variant CheckInhibition->Sol_Mutate Yes Sol_Knockout Delete competing pathway genes (gltA, ackA) CheckMetabolism->Sol_Knockout Yes Success Yield Improved CheckMetabolism->Success No Sol_Expression->Success Sol_Mutate->Success Sol_Knockout->Success

Caption: Troubleshooting workflow for low this compound yield.

Directed_Evolution_Workflow Start Wild-Type cimA Gene Mutagenesis Create Gene Library (e.g., error-prone PCR) Start->Mutagenesis Transformation Transform into Host Strain Mutagenesis->Transformation Screening Screen/Select for Growth in presence of inhibitor Transformation->Screening Isolation Isolate Best Performing Mutants Screening->Isolation Loop Repeat Cycle Screening->Loop Characterization Characterize Mutant Enzyme (Kinetics, Inhibition Assay) Isolation->Characterization Loop->Mutagenesis

Caption: Experimental workflow for directed evolution of Citramalate Synthase.

References

minimizing interference in spectrophotometric assays for lyase activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference in your spectrophotometric assays for lyase activity.

Frequently Asked Questions (FAQs)

Q1: My spectrophotometric lyase assay is showing high background absorbance. What are the common causes and how can I troubleshoot this?

A1: High background absorbance in lyase assays, particularly when working with crude extracts from plant or tissue samples, is a frequent issue. The primary causes include:

  • Interfering substances in the sample: Compounds that absorb light at the same wavelength as your substrate or product can artificially inflate the absorbance reading. Common culprits include phenolic compounds, flavonoids, and pigments naturally present in the extracts.[1][2][3]

  • Precipitation in the cuvette: Proteins or other components in your sample may precipitate over time, causing light scattering that is read as absorbance.

  • Contamination: Contamination of your reagents or samples with particles or colored substances can also lead to high background.

Troubleshooting Steps:

  • Run a proper blank: Instead of a simple buffer blank, use a "sample blank" that contains everything in your reaction mixture, including your sample extract, but excludes the substrate. This will help to subtract the absorbance from interfering compounds in your sample.

  • Sample preparation: Consider pre-treating your sample to remove interfering substances. Techniques like solid-phase extraction (SPE) or precipitation with agents like polyvinylpyrrolidone (B124986) (PVPP) can help remove phenolics.

  • Centrifugation: Before taking a reading, centrifuge your reaction mixture at high speed to pellet any precipitate.

  • Wavelength selection: If possible, choose a wavelength for your assay where the interference from sample components is minimal. This may require running an absorbance spectrum of your sample extract.

Q2: I am working with a coupled enzyme assay for my lyase, and the results are inconsistent. What could be the problem?

A2: Coupled enzyme assays are powerful but can be prone to artifacts and errors.[4] Common issues include:

  • The coupling enzyme is rate-limiting: If the activity of your coupling enzyme is too low, the overall rate you are measuring will reflect the activity of the coupling enzyme, not your lyase. To address this, ensure the coupling enzyme is in sufficient excess.

  • Interference with the coupling reaction: Components in your sample may inhibit the coupling enzyme. Run a control reaction where you add the product of the lyase reaction directly to see if the coupling reaction proceeds as expected in the presence of your sample.

  • Substrate for the coupling enzyme is present in the sample: Your sample extract may contain the substrate for the coupling enzyme, leading to a background reaction. Run a control without the lyase substrate to check for this.

Q3: My enzyme activity seems to be inhibited, but I haven't added any known inhibitors. What could be the cause?

A3: Unexplained inhibition can arise from several sources:

  • Endogenous inhibitors in the sample: Many biological extracts contain natural enzyme inhibitors. For example, plant extracts are rich in phenolic compounds and flavonoids that can inhibit various enzymes, including lyases.[5]

  • Buffer components: Certain buffer components can chelate metal ions that may be required for your lyase's activity. For instance, phosphate (B84403) buffers can precipitate divalent cations.

  • Incorrect pH or ionic strength: The pH and ionic strength of your assay buffer can significantly impact enzyme activity. Ensure your buffer is at the optimal pH for your lyase and that the ionic strength is appropriate.

Troubleshooting Steps:

  • Dilute the sample: If the inhibition is due to an endogenous inhibitor, diluting your sample may alleviate the effect.

  • Optimize buffer conditions: Experiment with different buffer systems and pH values to find the optimal conditions for your enzyme.

  • Sample cleanup: As mentioned in A1, use techniques like SPE or dialysis to remove potential inhibitors from your sample.

Troubleshooting Guides

Guide 1: High Variability in Kinetic Data

High variability in enzyme kinetics data can obscure the true behavior of your enzyme.

Potential Cause Troubleshooting Suggestion
Pipetting Errors Use calibrated pipettes and proper technique. For small volumes, use of positive displacement pipettes is recommended.
Temperature Fluctuations Ensure all reagents and the spectrophotometer are equilibrated to the assay temperature. Use a temperature-controlled cuvette holder.
Incomplete Mixing Mix the reaction components thoroughly but gently by inverting the cuvette or by using a vortex mixer at a low setting.
Substrate or Enzyme Instability Prepare fresh substrate and enzyme solutions for each experiment. Keep stock solutions on ice.
Assay Not in Linear Range Ensure that you are measuring the initial velocity of the reaction where the rate is linear with time and enzyme concentration.[6]
Guide 2: Issues Specific to Plant Extracts

Working with plant extracts presents unique challenges due to the complex mixture of molecules.

Issue Potential Cause Troubleshooting Suggestion
Browning of the extract Oxidation of phenolic compounds by polyphenol oxidase (PPO).Add antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the extraction buffer. Include PVPP in the extraction buffer to adsorb phenolics.
Low enzyme activity Presence of endogenous inhibitors (e.g., phenolics, flavonoids).[5]Use sample cleanup methods like ammonium (B1175870) sulfate (B86663) precipitation, gel filtration, or affinity chromatography to partially purify the enzyme and remove inhibitors.
Assay interference Pigments like chlorophyll (B73375) or anthocyanins absorbing at the assay wavelength.Select a wavelength where pigment absorbance is minimal. Use a sample blank that contains the extract but no substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Pectate Lyase

This protocol is adapted from a method used for bacterial pectate lyase.[7][8][9]

Principle: Pectate lyase cleaves polygalacturonic acid via a β-elimination reaction, resulting in the formation of unsaturated products that have a strong absorbance at 235 nm.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM CaCl₂.

  • Substrate: 0.24% (w/v) polygalacturonic acid (PGA) dissolved in the buffer.

  • Enzyme: A suitably diluted solution of the pectate lyase-containing sample.

Procedure:

  • Prepare the reaction mixture by adding 2 ml of the substrate solution to a cuvette.

  • Equilibrate the cuvette at the desired assay temperature (e.g., 50°C).

  • Initiate the reaction by adding 0.5 ml of the enzyme solution and mix immediately.

  • Monitor the increase in absorbance at 235 nm for a set period (e.g., 10 minutes) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance, using a molar extinction coefficient of 4600 M⁻¹ cm⁻¹ for the unsaturated product.[7]

Protocol 2: Coupled Spectrophotometric Assay for Argininosuccinate (B1211890) Lyase

This protocol is based on a coupled assay where the product of the argininosuccinate lyase reaction, arginine, is converted to urea (B33335), which is then measured.[4]

Principle: Argininosuccinate lyase cleaves argininosuccinate to produce arginine and fumarate. In this coupled assay, arginase is added to convert the newly formed arginine into ornithine and urea. The urea produced is then quantified.

Reagents:

  • Buffer: 66.7 mM phosphate buffer, pH 7.5.

  • Substrate: 34 mM argininosuccinate.

  • Coupling Enzyme: Arginase (50 units).

  • Enzyme Sample: Cell or tissue extract containing argininosuccinate lyase.

Procedure:

  • In a reaction tube, combine 100 µl of the argininosuccinate solution and 100 µl of the arginase solution in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of the enzyme sample.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the amount of urea produced using a suitable colorimetric method (e.g., diacetyl monoxime method).

  • The activity of argininosuccinate lyase is proportional to the amount of urea produced.

Data Presentation

Table 1: Common Interfering Substances in Spectrophotometric Lyase Assays

Interfering SubstanceSourceWavelength of InterferenceMitigation Strategy
Phenolic Compounds Plant extractsBroad UV range (250-350 nm)Addition of PVPP during extraction, Solid-Phase Extraction (SPE)
Flavonoids Plant extractsBroad UV-Vis range (240-400 nm)Sample dilution, Chromatographic separation prior to assay
Hemoglobin Hemolyzed blood samplesSoret band (~415 nm) and Q bands (~540-580 nm)Use of non-hemolyzed samples, Correction using multi-wavelength measurements
Bilirubin Samples from jaundiced subjectsBroad absorbance around 450 nmSample blanking, Use of alternative assays
Lipids Lipemic samplesLight scattering at all wavelengthsSample clarification by high-speed centrifugation or delipidation

Table 2: Comparison of Buffer Systems for Lyase Assays

Buffer SystempH RangeAdvantagesDisadvantages
Tris-HCl 7.0 - 9.0Good buffering capacity in the alkaline range, commonly used.pH is temperature-dependent, can interact with some enzymes.
Phosphate (Sodium/Potassium) 6.0 - 8.0pH is relatively stable with temperature changes.Can precipitate divalent cations (e.g., Ca²⁺, Mg²⁺) which may be required for enzyme activity.
HEPES 6.8 - 8.2Good buffering capacity at physiological pH, low metal ion binding.More expensive than Tris or phosphate buffers.
Glycine-NaOH 8.6 - 10.6Suitable for assays requiring high pH.Can act as an inhibitor for some enzymes.

Visualizations

TroubleshootingWorkflow start High Background or Inconsistent Results check_blank Is a proper sample blank being used? start->check_blank blank_yes Yes check_blank->blank_yes Yes blank_no No check_blank->blank_no No check_precipitation Is there visible precipitation? blank_yes->check_precipitation implement_blank Implement a sample blank (contains everything except substrate) blank_no->implement_blank implement_blank->check_precipitation end_good Problem Resolved implement_blank->end_good precipitation_yes Yes check_precipitation->precipitation_yes Yes precipitation_no No check_precipitation->precipitation_no No centrifuge_sample Centrifuge sample before reading precipitation_yes->centrifuge_sample check_interference Suspect chemical interference? precipitation_no->check_interference centrifuge_sample->check_interference centrifuge_sample->end_good interference_yes Yes check_interference->interference_yes Yes interference_no No check_interference->interference_no No sample_cleanup Perform sample cleanup (e.g., SPE, dialysis) interference_yes->sample_cleanup optimize_assay Optimize assay conditions (pH, buffer, temperature) interference_no->optimize_assay sample_cleanup->optimize_assay sample_cleanup->end_good optimize_assay->end_good end_bad Consult further literature or technical support optimize_assay->end_bad

Caption: A decision tree for troubleshooting common issues in spectrophotometric lyase assays.

CoupledAssay cluster_reaction1 Lyase Reaction cluster_reaction2 Coupling Reaction Lyase Lyase Substrate Substrate Product1 Product1 Substrate->Product1 Lyase Product2 Product2 Product1->Product2 Coupling Enzyme CouplingEnzyme CouplingEnzyme Measurement Measurement Product2->Measurement Spectrophotometric Detection

Caption: Workflow of a coupled spectrophotometric enzyme assay.

References

Validation & Comparative

A Comparative Guide to Validating the Chemical Structure of (3R)-Citramalyl-CoA: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with two powerful alternatives, Mass Spectrometry (MS) and X-ray Crystallography, for the structural validation of (3R)-Citramalyl-CoA, a key intermediate in various metabolic pathways.

At a Glance: Comparison of Analytical Techniques for this compound Structure Validation

ParameterNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Sample Phase SolutionGas Phase (after ionization)Solid (single crystal)
Information Obtained Detailed atom connectivity (¹H, ¹³C), stereochemistry, solution-state conformationMolecular weight, elemental composition, fragmentation patternPrecise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry
Sample Amount mg scaleµg to ng scalemg scale (for crystal screening)
Data Acquisition Time Minutes to hours per experimentSeconds to minutesHours to days
Key Advantages Non-destructive, provides detailed structural information in solutionHigh sensitivity, accurate mass determinationUnambiguous 3D structure determination
Key Limitations Lower sensitivity, complex spectra for large molecules, requires soluble sampleProvides limited connectivity information, isomers can be difficult to distinguishRequires a high-quality single crystal, which can be difficult to obtain

In-Depth Analysis: NMR Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Predicted NMR Data for this compound

Due to the lack of publicly available experimental NMR spectra for this compound, the following ¹H and ¹³C chemical shifts have been predicted using computational methods. These predictions provide a valuable reference for expected spectral features.

Predicted ¹H NMR Chemical Shifts (D₂O, 500 MHz)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H₂' (citramalyl)2.85d
H₂'' (citramalyl)2.75d
H₃' (citramalyl)1.40s
Adenosine H88.55s
Adenosine H28.25s
Ribose H1'6.15d
Pantothenate & Cysteamine CH₂ groups2.4 - 4.2m

Predicted ¹³C NMR Chemical Shifts (D₂O, 125 MHz)

CarbonPredicted Chemical Shift (ppm)
C=O (Thioester)~198
C=O (Carboxyl)~180
C₃ (Citramalyl)~75
C₂ (Citramalyl)~50
C₄ (Citramalyl)~25
Adenosine & Ribose carbons118 - 155
Pantothenate & Cysteamine carbons20 - 60
Experimental Protocol: NMR Spectroscopy of a CoA Ester
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

  • Data Analysis: Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Synthesized this compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D₂O) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D Spectra (¹H, ¹³C) NMR_Spec->OneD TwoD 2D Spectra (COSY, HSQC, HMBC) NMR_Spec->TwoD Analysis Spectral Analysis (Peak Picking, Integration, Assignment) OneD->Analysis TwoD->Analysis Structure Final Chemical Structure of This compound Analysis->Structure

Figure 1. A generalized workflow for the structural validation of this compound using NMR spectroscopy.

Alternative Validation Techniques

While NMR provides a wealth of structural information, other techniques offer complementary data that can be crucial for a comprehensive validation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the precise molecular weight of a compound, which is a fundamental confirmation of its identity.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ is a key identifier.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can provide structural information by breaking the molecule into smaller fragments. For acyl-CoA esters, a characteristic neutral loss of the CoA moiety (or parts of it) is often observed. The fragmentation of the remaining citramalyl portion would provide further structural confirmation.

Comparison with NMR:

FeatureNMR SpectroscopyMass Spectrometry
Isomer Differentiation Excellent at distinguishing constitutional isomers and stereoisomers.Can be challenging; often requires chromatographic separation.
Stereochemistry Can determine relative and sometimes absolute stereochemistry.Generally does not provide stereochemical information.
Throughput LowerHigher
Experimental Protocol: LC-MS/MS of a CoA Ester
  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with liquid chromatography (e.g., water/acetonitrile).

  • Liquid Chromatography (LC): Inject the sample onto an LC system to separate it from any impurities.

  • Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer.

    • Full Scan MS: Acquire a full scan to determine the mass of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation to generate a fragmentation spectrum.

  • Data Analysis: Compare the observed molecular weight and fragmentation pattern with the expected values for this compound.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation_ms Data Interpretation Sample_MS Synthesized this compound in Solution LC_System Liquid Chromatography System Sample_MS->LC_System Mass_Spec Mass Spectrometer LC_System->Mass_Spec Full_Scan Full Scan MS (Molecular Weight) Mass_Spec->Full_Scan MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) Mass_Spec->MS_MS Interpretation_MS Molecular Formula and Substructural Information Full_Scan->Interpretation_MS MS_MS->Interpretation_MS

Figure 2. A generalized workflow for the structural validation of this compound using LC-MS/MS.
X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Challenges and Considerations for this compound:

  • Crystallization: The primary challenge for small, flexible molecules like CoA esters is obtaining a high-quality single crystal suitable for X-ray diffraction. These molecules often have many rotatable bonds and may not pack into a well-ordered crystal lattice.

  • Protein-Ligand Co-crystallization: An alternative approach is to crystallize a protein that binds to this compound. This can provide a high-resolution structure of the ligand in its bound conformation, confirming its identity and stereochemistry.

Comparison with NMR:

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (crystal)
Conformational Information Provides information about the ensemble of conformations in solution.Provides a single, static structure in the solid state.
Success Rate High for soluble molecules.Highly dependent on successful crystallization.
Experimental Protocol: X-ray Crystallography
  • Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature) to find conditions that yield single crystals of this compound or a protein-(3R)-Citramalyl-CoA complex.

  • Crystal Harvesting and Cryo-protection: Carefully mount a suitable crystal and treat it with a cryo-protectant to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Expose the crystal to a focused beam of X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.

  • Structure Validation: Analyze the final structure to confirm the atomic connectivity, stereochemistry, and overall conformation.

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Purified_Sample Purified this compound Screening Crystallization Screening Purified_Sample->Screening Crystal Single Crystal Screening->Crystal XRay_Source X-ray Source Crystal->XRay_Source Diff_Pattern Diffraction Pattern XRay_Source->Diff_Pattern Data_Processing Data Processing Diff_Pattern->Data_Processing Electron_Density Electron Density Map Data_Processing->Electron_Density Model_Building Model Building & Refinement Electron_Density->Model_Building Final_Structure 3D Atomic Structure Model_Building->Final_Structure

Figure 3. A generalized workflow for the structural validation of a small molecule like this compound using X-ray crystallography.

Conclusion

The structural validation of this compound is best achieved through a multi-faceted approach that leverages the strengths of different analytical techniques. NMR spectroscopy, even with predicted data as a guide, provides an unparalleled level of detail regarding the solution-state structure and connectivity. Mass spectrometry offers a rapid and highly sensitive method for confirming the molecular weight and elemental composition. X-ray crystallography, while challenging, provides the ultimate proof of structure in the solid state. For a comprehensive and unambiguous structural assignment of this compound, a combination of NMR and high-resolution mass spectrometry is highly recommended. If a crystal can be obtained, X-ray crystallography would provide the definitive atomic-level structure.

Comparative Kinetic Analysis of (3R)- vs. (3S)-Citramalyl-CoA Lyase Activity: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinetic properties of (3R)- and (3S)-citramalyl-CoA lyases, enzymes crucial in distinct metabolic pathways. We present a synthesis of available quantitative data, detailed experimental protocols for activity assessment, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Citramalyl-CoA lyases are enzymes that catalyze the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate (B1213749). These enzymes exist as stereoisomers, acting on either the (3R) or (3S) form of citramalyl-CoA. In the bacterium Chloroflexus aurantiacus, these two activities are carried out by distinct enzymes that participate in the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation.[1][2] The (S)-citramalyl-CoA lyase activity is attributed to the promiscuous enzyme L-malyl-CoA lyase/β-methylmalyl-CoA lyase, while the (R)-citramalyl-CoA lyase is a novel enzyme belonging to the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase family.[1][3] In humans, a mitochondrial citramalyl-CoA lyase (CLYBL) has been identified that specifically acts on (3S)-citramalyl-CoA and is involved in the catabolism of itaconate, a metabolite linked to vitamin B12 metabolism.[4] Understanding the kinetic differences between these stereospecific enzymes is essential for elucidating their physiological roles and for potential therapeutic applications.

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for (3R)- and (3S)-citramalyl-CoA lyase activities from different organisms. A direct comparison of all kinetic parameters for both isoforms from a single organism is limited in the current literature.

Enzyme/OrganismSubstrateKm (μM)kcat (s-1)Specific Activity (μmol min-1 mg-1)Divalent Cation RequirementReference
(R)-Citramalyl-CoA Lyase (Chloroflexus aurantiacus)(3R)-Citramalyl-CoANot ReportedNot Reported0.32 (in crude extract), up to 31 with purified enzymeMn2+ or Mg2+
(S)-Citramalyl-CoA Lyase (L-malyl-CoA lyase) (Chloroflexus aurantiacus)(3S)-Citramalyl-CoANot ReportedNot Reported31Mg2+
Human Mitochondrial Citramalyl-CoA Lyase (CLYBL) (3S)-Citramalyl-CoA2314.1Not ReportedMg2+

Experimental Protocols

The determination of citramalyl-CoA lyase activity can be performed using several established methods. The choice of assay depends on the purity of the enzyme and the specific research question.

Coupled Spectrophotometric Assay

This continuous assay is suitable for purified enzymes and for determining kinetic parameters. The production of pyruvate is coupled to the activity of lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Principle: (3R)- or (3S)-Citramalyl-CoA → Acetyl-CoA + Pyruvate (catalyzed by Citramalyl-CoA Lyase) Pyruvate + NADH + H+ → Lactate + NAD+ (catalyzed by Lactate Dehydrogenase)

Reagents:

  • Assay Buffer (e.g., 200 mM MOPS-KOH, pH 7.0)

  • Dithiothreitol (DTE) or other reducing agent

  • Divalent cations (e.g., MgCl2 or MnCl2)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • (3R)- or (3S)-Citramalyl-CoA (substrate)

  • Purified Citramalyl-CoA Lyase

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DTE, divalent cations, NADH, and LDH in a cuvette.

  • Add the citramalyl-CoA lyase to the mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, (3R)- or (3S)-citramalyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Coupled HPLC Assay

This discontinuous assay is suitable for both crude cell extracts and purified enzymes. It directly measures the consumption of the substrate and the formation of the products.

Principle: The reaction is initiated and allowed to proceed for a specific time, after which it is stopped. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the CoA thioesters.

Reagents:

  • Assay Buffer (e.g., 200 mM MOPS-KOH, pH 7.0)

  • DTE

  • Divalent cations (e.g., MgCl2 or MnCl2)

  • (3R)- or (3S)-Citramalyl-CoA

  • Enzyme preparation (crude extract or purified)

  • Stopping solution (e.g., 25% HCl)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DTE, and divalent cations.

  • Add the enzyme preparation to the mixture.

  • Initiate the reaction by adding the substrate, (3R)- or (3S)-citramalyl-CoA.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 1 and 5 minutes).

  • Stop the reaction by adding the stopping solution.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with UV detection (typically at 260 nm) to quantify the amounts of citramalyl-CoA, acetyl-CoA, and pyruvate.

Signaling Pathways and Experimental Workflows

3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus

The (3R)- and (3S)-citramalyl-CoA lyases are key enzymes in the 3-hydroxypropionate bi-cycle, a pathway for carbon fixation in some autotrophic bacteria. The diagram below illustrates the final steps of this cycle, where both lyases play a role in regenerating acetyl-CoA and producing pyruvate as a carbon precursor.

3_Hydroxypropionate_Bi-Cycle Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA + Glyoxylate Glyoxylate Glyoxylate Citramalate Citramalate beta_Methylmalyl_CoA->Citramalate Citramalyl_CoA (3S)-Citramalyl-CoA This compound Citramalate->Citramalyl_CoA + CoA S_Lyase (3S)-Citramalyl-CoA Lyase Citramalyl_CoA->S_Lyase R_Lyase This compound Lyase Citramalyl_CoA->R_Lyase Pyruvate Pyruvate (Carbon Precursor) Acetyl_CoA Acetyl-CoA (CO2 Acceptor) S_Lyase->Pyruvate S_Lyase->Acetyl_CoA R_Lyase->Pyruvate R_Lyase->Acetyl_CoA

Caption: Final steps of the 3-hydroxypropionate bi-cycle in C. aurantiacus.

General Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for the comparative kinetic analysis of (3R)- and (3S)-citramalyl-CoA lyase activity.

Kinetic_Analysis_Workflow Start Start: Enzyme Source (e.g., Cell Lysate or Purified Protein) Assay_Setup Assay Setup (Buffer, Cofactors, Substrates) Start->Assay_Setup Spectrophotometric_Assay Coupled Spectrophotometric Assay (Continuous) Assay_Setup->Spectrophotometric_Assay HPLC_Assay Coupled HPLC Assay (Discontinuous) Assay_Setup->HPLC_Assay Data_Acquisition Data Acquisition (Absorbance vs. Time or Peak Area vs. Time) Spectrophotometric_Assay->Data_Acquisition HPLC_Assay->Data_Acquisition Data_Analysis Data Analysis (Michaelis-Menten Kinetics) Data_Acquisition->Data_Analysis Results Results: Km, Vmax, kcat Data_Analysis->Results

Caption: General workflow for determining the kinetic parameters of citramalyl-CoA lyases.

Conclusion

The available data indicate that (3R)- and (3S)-citramalyl-CoA lyase activities are catalyzed by distinct enzymes with different properties, including their divalent cation requirements. While the (S)-isoform activity in C. aurantiacus is a function of a promiscuous L-malyl-CoA lyase, the (R)-isoform is catalyzed by a dedicated enzyme. The human mitochondrial CLYBL is specific for the (3S)-substrate. Further research is needed to perform a direct and comprehensive comparative kinetic analysis of both isoforms from the same organism to fully understand their catalytic efficiencies and regulatory mechanisms. The experimental protocols and workflows described in this guide provide a solid foundation for conducting such investigations.

References

A Researcher's Guide to Confirming the Identity of (3R)-Citramalyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, biochemistry, and drug development, the unambiguous identification of metabolites is paramount. This guide provides a comparative framework for confirming the identity of (3R)-Citramalyl-CoA in complex biological samples using liquid chromatography-mass spectrometry (LC-MS). By leveraging a combination of chromatographic behavior, accurate mass measurement, and tandem mass spectrometry (MS/MS) fragmentation patterns, scientists can confidently distinguish this compound from other acyl-CoA species and isomeric forms.

This guide outlines the expected analytical characteristics of a this compound standard and provides detailed experimental protocols for its analysis. The information presented here is essential for researchers studying metabolic pathways involving this key intermediate, such as the ethylmalonyl-CoA pathway or pathways engineered for the production of biofuels and specialty chemicals.

Comparative Data for this compound Identification

The confirmation of a suspected this compound peak in an experimental sample relies on the comparison of its analytical properties to those of an authentic reference standard. The following table summarizes the key identification parameters.

ParameterExpected Value for this compound StandardExperimental Sample PeakConfirmation Status
Precursor Ion (m/z) [M+H]⁺ 898.1497User-definedMatch/Mismatch
Retention Time (RT) Dependent on LC conditions (See Protocol)User-definedMatch/Mismatch
MS/MS Fragmentation Ions (m/z) Primary Fragments: User-definedMatch/Mismatch
* 391.08 (Predicted [M-507+H]⁺)
* 428.0365 (Adenosine 3',5'-diphosphate)
Secondary Fragments:
* Compound-specific fragments
Co-elution with Standard N/AYes/NoConfirmed/Not Confirmed

Experimental Protocols

Confident identification of this compound necessitates a well-defined and reproducible analytical workflow. Below are detailed protocols for sample preparation, LC-MS/MS analysis, and the preparation of a this compound standard.

Sample Preparation for Acyl-CoA Analysis

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from cellular samples.

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., acetonitrile (B52724):methanol:water 40:40:20 with 0.1 M formic acid) to the cell pellet or tissue sample.

    • Homogenize the sample on ice using a probe sonicator or bead beater.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted metabolites.

    • For targeted analysis of low-abundance species like citramalyl-CoA, a concentration step may be necessary.[1] This can be achieved by vacuum centrifugation.

  • Final Preparation:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates.

LC-MS/MS Analysis

The following is a representative reversed-phase LC-MS/MS method for the analysis of acyl-CoAs.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended (e.g., 100 mm x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate.

    • Gradient: A linear gradient from 2-5% B to 50-95% B over 10-20 minutes, followed by a wash and re-equilibration step. The optimal gradient should be empirically determined.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Scan for the precursor ion of this compound ([M+H]⁺) at an m/z of 898.1497.[2][3]

    • MS/MS Fragmentation:

      • Isolate the precursor ion (m/z 898.1497) and subject it to collision-induced dissociation (CID).

      • Monitor for the characteristic product ions of acyl-CoAs, including the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (resulting in a fragment at m/z ~391 for citramalyl-CoA) and the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.

Preparation of a this compound Standard

An authentic standard is crucial for definitive identification.

  • Commercial Sourcing: this compound is commercially available from various suppliers. It is recommended to obtain a certificate of analysis to confirm purity.

  • Enzymatic Synthesis: For laboratories equipped for biocatalysis, this compound can be synthesized enzymatically. A general chemo-enzymatic method for the synthesis of acyl-CoA esters can be adapted. This typically involves the activation of the corresponding carboxylic acid (in this case, (3R)-citramalic acid) and subsequent enzymatic ligation to Coenzyme A.

Visualizing the Confirmation Workflow

The logical flow of confirming the identity of an LC-MS peak as this compound can be represented as a workflow diagram.

A Putative this compound Peak Detected in Sample B Acquire High-Resolution MS1 Data A->B C Compare Experimental m/z to Theoretical m/z (898.1497) B->C D Acquire MS/MS Fragmentation Data C->D m/z Match J Identity Not Confirmed C->J m/z Mismatch E Compare Experimental Fragments to Predicted Fragments (e.g., m/z 391, 428) D->E F Analyze Authentic this compound Standard E->F Fragment Match E->J Fragment Mismatch G Compare Retention Time of Sample Peak and Standard F->G H Compare MS/MS Spectra of Sample Peak and Standard F->H I Identity Confirmed G->I RT Match G->J RT Mismatch H->I Spectrum Match H->J Spectrum Mismatch Pyruvate Pyruvate Citramalate (S)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate CitramalylCoA (3S)-Citramalyl-CoA Citramalate->CitramalylCoA MesaconylCoA Mesaconyl-CoA CitramalylCoA->MesaconylCoA PropionylCoA Propionyl-CoA MesaconylCoA->PropionylCoA EthylmalonylCoA Ethylmalonyl-CoA MesaconylCoA->EthylmalonylCoA

References

Unraveling the Metabolic Maze: A Comparative Guide to Wild-Type vs. CLYBL Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that occur with genetic modifications is paramount. This guide provides an objective comparison of the metabolic profiles of wild-type (WT) cells versus those with a knockout (KO) of the Citrate Lyase Beta-Like (CLYBL) gene, supported by experimental data and detailed methodologies.

The loss of CLYBL, a mitochondrial enzyme, triggers a cascade of metabolic reprogramming. This guide synthesizes findings from key research to illuminate these changes, offering a clear, data-driven comparison for investigators in the field.

Key Metabolic Derangements in CLYBL Knockout Cells

The primary consequence of CLYBL knockout is a disruption in the catabolism of itaconate and related metabolites. This leads to the accumulation of specific upstream intermediates and a subsequent impact on vitamin B12 metabolism.

A pivotal study by Shen et al. (2017) in Cell elucidated the metabolic phenotype of Clybl knockout in murine brown adipocytes. Untargeted metabolomics of cell extracts revealed significant alterations in several key metabolites.[1]

Table 1: Comparison of Key Metabolite Levels in Wild-Type vs. CLYBL Knockout Brown Adipocytes

MetaboliteFold Change (KO vs. WT)p-valuePutative Role/Pathway
Citramalyl-CoAAccumulated-Itaconate catabolism intermediate
Methylmalonate (MMA)Increased< 0.05Indicator of impaired MUT activity
Propionyl-CoAIncreased< 0.05Precursor to methylmalonyl-CoA
Coenzyme B12Decreased< 0.05Essential cofactor for MUT

Data synthesized from Shen et al., 2017. Note: "Accumulated" indicates the metabolite was detected in KO cells but not in WT cells.

The accumulation of citramalyl-CoA is a direct consequence of the non-functional CLYBL enzyme, which is responsible for its cleavage. This buildup leads to a subsequent increase in methylmalonate (MMA), a clinical marker for vitamin B12 deficiency. The underlying mechanism involves the inhibition of the vitamin B12-dependent enzyme, methylmalonyl-CoA mutase (MUT), by itaconyl-CoA, a precursor to citramalyl-CoA.[1]

While comprehensive lipidomics data for CLYBL KO cells is not as readily available in the literature, the profound impact on mitochondrial metabolism suggests that alterations in lipid profiles, particularly those related to mitochondrial membrane composition and fatty acid oxidation, are likely. Further investigation in this area is warranted.

Mitochondrial Respiration Remains Uncompromised

Interestingly, despite the significant metabolic perturbations, the overall mitochondrial respiratory capacity in Clybl knockout brown adipocytes appears to be unaffected under basal conditions.

Table 2: Seahorse Assay Data Summary for Wild-Type vs. CLYBL Knockout Brown Adipocytes

ParameterObservation
Basal Oxygen Consumption Rate (OCR)Normal
Maximal RespirationNormal

Data summarized from qualitative statements in Shen et al., 2017.

This finding suggests that cells can compensate for the loss of CLYBL to maintain their overall energy production, at least under standard cell culture conditions. However, it is plausible that under specific metabolic stressors, differences in respiratory function might become apparent.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Metabolite Extraction and LC-MS Analysis

This protocol is adapted from the methods described for untargeted metabolomics of brown adipocytes.

  • Cell Culture and Harvest: Differentiated brown adipocytes from WT and Clybl KO mice are cultured in standard DMEM with 10% FBS. For metabolite extraction, cells are washed with ice-cold saline.

  • Metabolite Extraction: An ice-cold extraction solvent (e.g., 80% methanol) is added to the cells. The cells are scraped and the lysate is transferred to a microcentrifuge tube.

  • Protein and Lipid Removal: The lysate is centrifuged at high speed to pellet protein and cell debris. The supernatant, containing polar metabolites, is collected.

  • LC-MS Analysis: The metabolite-containing supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS). An Agilent 1290 Infinity LC system coupled to a Q-Exactive Plus mass spectrometer is a suitable platform. A C18 column is typically used for reverse-phase separation.

  • Data Analysis: Raw data is processed using software such as Progenesis QI for peak picking, alignment, and normalization. Metabolite identification is performed by matching against a standard library based on accurate mass and retention time.

Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of mitochondrial respiration in brown adipocytes.

  • Cell Seeding: Differentiated WT and Clybl KO brown adipocytes are seeded into a Seahorse XF24 or XF96 cell culture microplate.

  • Assay Medium: On the day of the assay, the culture medium is replaced with Seahorse XF DMEM medium, supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator.

  • Drug Loading: The mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are loaded into the injection ports of the Seahorse sensor cartridge.

  • Seahorse Assay: The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Normalization and Analysis: After the assay, OCR values are normalized to cell number or protein content. Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated.

Visualizing the Impact of CLYBL Knockout

To better understand the metabolic consequences of CLYBL knockout, the following diagrams illustrate the key affected pathway and a typical experimental workflow.

CLYBL_Pathway cluster_knockout CLYBL Knockout Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Citramalyl_CoA Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibition CLYBL CLYBL Citramalyl_CoA->CLYBL Pyruvate_AcetylCoA Pyruvate + Acetyl-CoA CLYBL->Pyruvate_AcetylCoA Cleavage Succinyl_CoA Succinyl-CoA MUT->Succinyl_CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl_CoA->MUT Vitamin_B12 Vitamin B12 (Coenzyme B12) Vitamin_B12->MUT Cofactor

Caption: Impact of CLYBL knockout on itaconate and vitamin B12 metabolism.

Experimental_Workflow start Start: Culture WT and CLYBL KO Cells metabolomics Metabolomics (LC-MS) start->metabolomics seahorse Mitochondrial Respiration (Seahorse Assay) start->seahorse lipidomics Lipidomics (LC-MS/MS) start->lipidomics data_analysis Data Analysis and Comparison metabolomics->data_analysis seahorse->data_analysis lipidomics->data_analysis end Conclusion: Metabolic Profile Comparison data_analysis->end

Caption: A typical experimental workflow for comparing metabolic profiles.

References

Unraveling the Role of (3R)-Citramalyl-CoA in Vitamin B12 Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

New evidence points to malyl-CoA, a previously overlooked metabolite, as a key player in the vitamin B12 deficiency observed in individuals with impaired (3R)-citramalyl-CoA metabolism. This guide compares the established itaconate-centric pathway with the emerging role of malyl-CoA, providing researchers, scientists, and drug development professionals with the latest experimental data and protocols to validate the central role of the enzyme Citrate Lyase Beta-Like (CLYBL) in maintaining vitamin B12 homeostasis.

The mitochondrial enzyme CLYBL has been identified as a crucial component in a pathway linking itaconate metabolism to vitamin B12.[1][2] Loss-of-function variants in the CLYBL gene are strongly associated with decreased levels of circulating vitamin B12.[3][4] The established understanding has been that in the absence of CLYBL, the accumulation of itaconyl-CoA, a precursor to this compound, leads to the inactivation of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM).[1] However, recent findings suggest a more complex mechanism, proposing that malyl-CoA, a side-product of the TCA cycle, is a more potent inhibitor of MCM and that CLYBL's primary role may be to "repair" or detoxify this metabolite.

Comparative Analysis of Key Metabolites

The validation of this compound's metabolic role hinges on the enzymatic activities of CLYBL and the inhibitory effects of accumulating metabolites on the essential vitamin B12-dependent enzyme, MCM. The following tables summarize the key quantitative data from recent studies.

Table 1: Kinetic Parameters of CLYBL and Related Enzymes

This table compares the enzymatic efficiency of CLYBL towards its different substrates and the off-target activity of Citrate Synthase (CS).

EnzymeSubstrateActivityKM (mM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)
Human CLYBL This compoundLyase0.0221.67.27 x 104
Human CLYBL Malyl-CoAThioesterase0.0071.21.71 x 105
Human CS Malyl-CoAThioesterase0.28310.33.64 x 104

Data compiled from a 2024 study by Conrotte, et al.

The data reveals that while CLYBL does function as a citramalyl-CoA lyase, it is significantly more efficient as a malyl-CoA thioesterase, suggesting malyl-CoA is a primary physiological substrate.

Table 2: Metabolite Accumulation in CLYBL Knockout (KO) Cells

This table quantifies the accumulation of key metabolites in 3T3-L1 adipocyte cells lacking a functional CLYBL enzyme, demonstrating the direct consequences of its absence.

Cell LineMalyl-CoA (pmol/mg protein)This compound (pmol/mg protein)
Control Not DetectedNot Detected
CLYBL KO ~150~25

Data derived from experiments on 3T3-L1 adipocytes.

The significant accumulation of malyl-CoA, and to a lesser extent citramalyl-CoA, in CLYBL KO cells, even without the addition of external itaconate, provides strong evidence for an itaconate-independent source of these metabolites.

Signaling Pathways and Metabolic Intersections

The interplay between itaconate metabolism, the TCA cycle, and the vitamin B12-dependent propionyl-CoA catabolism pathway is complex. The following diagrams illustrate these connections.

Itaconate_Pathway Established Itaconate-Dependent Pathway of MCM Inhibition Itaconate Itaconate (from activated macrophages) Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Itaconyl_CoA->Inhibition CLYBL CLYBL Citramalyl_CoA->CLYBL Products Acetyl-CoA + Pyruvate CLYBL->Products MCM Methylmalonyl-CoA Mutase (MCM) (B12-Dependent) Inhibition->MCM Inhibition Malyl_CoA_Pathway Emerging Role of Malyl-CoA as a Potent MCM Inhibitor cluster_TCA TCA Cycle TCA_enzymes Promiscuous TCA Cycle Enzymes Malyl_CoA Malyl-CoA (Metabolic Side-Product) TCA_enzymes->Malyl_CoA Side-activity Malate Malate CLYBL CLYBL (Metabolite Repair) Malyl_CoA->CLYBL Thioesterase Activity Malyl_CoA->Inhibition Potent Inhibition CLYBL->Malate Repair MCM Methylmalonyl-CoA Mutase (MCM) (B12-Dependent) AdoCbl Adenosylcobalamin (Active B12) MCM->AdoCbl Requires Inhibition->MCM Experimental_Workflow Workflow for Validating CLYBL Function cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation Recombinant_Protein Produce Recombinant Human CLYBL Enzyme_Assays Enzymatic Assays (Spectrophotometric) Recombinant_Protein->Enzyme_Assays Kinetics Determine Kinetic Parameters (KM, kcat) Enzyme_Assays->Kinetics Quantification Quantify Malyl-CoA & Citramalyl-CoA Levels Kinetics->Quantification Compare & Correlate CRISPR Generate CLYBL KO Cell Line (e.g., CRISPR) Cell_Culture Culture Control & KO Cells CRISPR->Cell_Culture Metabolomics Metabolite Extraction & LC-MS Analysis Cell_Culture->Metabolomics Metabolomics->Quantification

References

A Comparative Guide to Citramalyl-CoA Lyase and Citrate Synthase: Function, Kinetics, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering, drug development, and fundamental biochemistry, understanding the precise roles and functional distinctions of enzymes is paramount. Citramalyl-CoA lyase and citrate (B86180) synthase, while both acting on acyl-CoA thioesters, represent a fascinating case of divergent evolution in enzyme function, participating in distinct metabolic contexts. Citrate synthase is a cornerstone of central carbon metabolism, initiating the universally conserved citric acid cycle.[1][2][3] In contrast, citramalyl-CoA lyase is involved in more specialized pathways, including bacterial carbon fixation and human metabolite detoxification.[4][5]

This guide provides an in-depth comparison of their functional differences, supported by quantitative kinetic data and detailed experimental protocols for their characterization.

Core Functional Differences: A Head-to-Head Comparison

The primary distinction between these two enzymes lies in the reactions they catalyze and their corresponding metabolic roles.

  • Citrate Synthase (EC 2.3.3.1): This enzyme performs an aldol (B89426) condensation reaction. It catalyzes the joining of a two-carbon unit from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. This is the first and often rate-limiting step of the citric acid cycle (TCA cycle), a central pathway for energy production in aerobic organisms. The reaction is essentially irreversible under physiological conditions, committing the acetyl group to oxidation or biosynthesis.

  • Citramalyl-CoA Lyase (EC 4.1.3.25): This enzyme is a lyase, meaning it breaks a carbon-carbon bond without hydrolysis or oxidation. It catalyzes the reversible cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate (B1213749). This function is critical in pathways like the 3-hydroxypropionate (B73278) bi-cycle for carbon dioxide assimilation in some bacteria and in the catabolism of itaconate, an immunomodulatory metabolite, in humans. The human mitochondrial version is known as Citrate Lyase Beta-Like (CLYBL).

G

Quantitative Data Presentation

The kinetic parameters of an enzyme provide crucial insights into its efficiency and substrate affinity. The table below summarizes key values for human mitochondrial citramalyl-CoA lyase (CLYBL) and representative values for citrate synthase.

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)Source
Citramalyl-CoA Lyase (Human CLYBL) (3S)-Citramalyl-CoA22 - 231.6 - 14.1*
Citrate Synthase (Rat Liver) Acetyl-CoA16-
Oxaloacetate2-

*Note: The reported kcat for human CLYBL varies, potentially due to differences between continuous and end-point assay methodologies.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for research. Below are standard protocols for assaying each enzyme.

1. Citrate Synthase Activity Assay (DTNB-based)

This is the most common method, which measures the rate of Coenzyme A (CoA) release. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.1.

    • Substrate Solution: 10 mM Acetyl-CoA.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Initiating Substrate: 10 mM Oxaloacetate.

  • Assay Procedure:

    • In a 1 mL cuvette, combine 810 µL of water, 100 µL of assay buffer, 50 µL of Acetyl-CoA solution, and 10 µL of DTNB solution.

    • Add 10-20 µL of the sample (e.g., mitochondrial lysate).

    • Mix by inversion and place in a spectrophotometer set to 412 nm.

    • Initiate the reaction by adding 20 µL of oxaloacetate solution.

    • Immediately begin recording the absorbance at 412 nm every 15 seconds for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA412/min).

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert this rate into µmol of product formed per minute.

2. Citramalyl-CoA Lyase Activity Assay (LDH-coupled)

This assay measures activity by quantifying pyruvate production. The pyruvate is used as a substrate by lactate (B86563) dehydrogenase (LDH) in a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂.

    • NADH Solution: 10 mM NADH in assay buffer.

    • LDH: A commercial suspension of lactate dehydrogenase (e.g., 5 U/µL).

    • Substrate: 10 mM (3S)-Citramalyl-CoA.

  • Assay Procedure:

    • In a 1 mL cuvette, combine assay buffer, 20 µL of NADH solution, and 1 µL of LDH.

    • Add 10-50 µL of purified enzyme or cell extract.

    • Mix and incubate for 2-3 minutes to establish a baseline.

    • Initiate the reaction by adding 20 µL of the (3S)-Citramalyl-CoA substrate.

    • Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to determine the rate of NADH consumption, which is stoichiometric to the rate of pyruvate production.

G cluster_notes Notes prep 1. Prepare Reagent Mix (Buffer, Substrates*, Reporter**) add_sample 2. Add Enzyme Sample (e.g., cell lysate, purified protein) prep->add_sample mix 3. Mix and Equilibrate add_sample->mix measure 4. Initiate Reaction & Place in Spectrophotometer mix->measure record 5. Record Absorbance vs. Time at λmax measure->record analyze 6. Calculate Rate (ΔAbs/min) & Determine Activity record->analyze note1 *One substrate may be omitted to initiate the reaction. note2 **Reporter e.g., DTNB for CS assay, or NADH/LDH for CCL assay.

References

A Comparative Analysis of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of microbial metabolic pathways is paramount for applications ranging from biofuel production to the development of novel antimicrobial agents. This guide provides a detailed, objective comparison of two key acetyl-CoA assimilation pathways: the ethylmalonyl-CoA pathway and the glyoxylate (B1226380) cycle.

The assimilation of two-carbon compounds, such as acetate, is a critical metabolic capability for many microorganisms, enabling them to thrive on non-fermentable carbon sources. The glyoxylate cycle has long been considered the primary pathway for this purpose. However, a growing number of bacteria, particularly those lacking the key glyoxylate cycle enzyme isocitrate lyase, utilize an alternative route: the ethylmalonyl-CoA pathway. This guide will dissect the key differences and similarities between these two pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding.

Core Functional Comparison

The primary function of both the ethylmalonyl-CoA pathway and the glyoxylate cycle is to enable the net conversion of acetyl-CoA into four-carbon intermediates, such as succinate (B1194679) and malate (B86768), which can then be used for gluconeogenesis and other biosynthetic processes.[1] This bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, which would otherwise result in the loss of carbon as CO2.[2]

The glyoxylate cycle is a relatively simple and direct pathway, utilizing two key enzymes, isocitrate lyase and malate synthase, to divert isocitrate from the TCA cycle and produce succinate and malate.[2] In contrast, the ethylmalonyl-CoA pathway is a more complex, linear sequence of reactions that involves a series of unique CoA-ester intermediates.[3][4] This pathway is notably found in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes.[3][4]

Quantitative Performance and Stoichiometry

A direct quantitative comparison of the overall efficiency of the two pathways is complex and depends on the specific organism and growth conditions. However, we can compare their overall stoichiometry to understand their relative carbon and energy yields.

FeatureEthylmalonyl-CoA PathwayGlyoxylate Cycle
Net Reaction 2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + 2 H₂O → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pᵢ + 2 NADP⁺ + 2 CoA2 Acetyl-CoA + NAD⁺ + 2 H₂O → Succinate + 2 CoA + NADH + H⁺
Key Enzymes Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenaseIsocitrate lyase, Malate synthase
Carbon Input 2 Acetyl-CoA, 2 CO₂2 Acetyl-CoA
Carbon Output 1 Glyoxylate, 1 Succinyl-CoA1 Succinate
ATP Consumption 2 ATP0 ATP
Reductant Consumption 2 NADPH0
Reductant Production 01 NADH

Note: The net reaction for the ethylmalonyl-CoA pathway can vary slightly depending on the specific enzymes and reactions considered in different organisms. The presented stoichiometry reflects the conversion of two acetyl-CoA molecules to glyoxylate and succinyl-CoA.

Key Enzyme Activities

The specific activities of the key enzymes in each pathway provide insight into their catalytic efficiency. The following table summarizes representative specific activity data from the literature. It is important to note that these values can vary significantly based on the organism, growth substrate, and assay conditions.

PathwayEnzymeOrganismGrowth SubstrateSpecific Activity (nmol·min⁻¹·mg⁻¹ protein)
Ethylmalonyl-CoA Pathway Crotonyl-CoA carboxylase/reductaseMethylobacterium extorquens AM1Methanol~150
Acetate~100
Succinate~20
Ethylmalonyl-CoA mutaseMethylobacterium extorquens AM1Methanol~50
Acetate~40
Succinate~10
Methylsuccinyl-CoA dehydrogenaseMethylobacterium extorquens AM1Methanol~80
Acetate~60
Succinate~15
Glyoxylate Cycle Isocitrate lyaseEscherichia coliAcetate133
Malate synthaseEscherichia coliAcetate200

Signaling Pathway Diagrams

To visualize the flow of metabolites through each pathway, the following diagrams have been generated using the DOT language.

Ethylmalonyl_CoA_Pathway acetyl_coa1 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO₂ + NADPH methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa + CO₂ + ATP

Figure 1. The Ethylmalonyl-CoA Pathway.

Glyoxylate_Cycle cluster_tca TCA Cycle enzymes cluster_glyoxylate Glyoxylate Cycle key enzymes acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate glyoxylate Glyoxylate isocitrate->glyoxylate succinate Succinate isocitrate->succinate malate Malate glyoxylate->malate malate->oxaloacetate acetyl_coa2 Acetyl-CoA acetyl_coa2->malate citrate_synthase Citrate Synthase aconitase Aconitase malate_dehydrogenase Malate Dehydrogenase isocitrate_lyase Isocitrate Lyase malate_synthase Malate Synthase MFA_Workflow start Start: Culture cells with ¹³C-labeled substrate (e.g., ¹³C-acetate) quench Quench metabolism (e.g., cold methanol) start->quench extract Extract intracellular metabolites quench->extract hydrolyze Hydrolyze biomass (for proteinogenic amino acids) extract->hydrolyze derivatize Derivatize metabolites (for GC-MS analysis) extract->derivatize hydrolyze->derivatize analyze Analyze isotopic labeling patterns by GC-MS or LC-MS/MS derivatize->analyze model Computational modeling and flux estimation analyze->model end End: Quantified metabolic flux map model->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (3R)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle (3R)-Citramalyl-CoA with the appropriate safety measures. As a derivative of Coenzyme A, it should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its associated waste:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Handling: All manipulations of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out systematically to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.[1]

    • This waste stream must be segregated from other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible wastes must not be stored in the same container.[2]

  • Containerization:

    • Select a waste container made of a material compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • Ensure the container has a tightly fitting cap and is kept closed except when adding waste.

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound".

    • If the waste is in a solution, list all components and their approximate concentrations or percentages.

    • Include the name and contact information of the generating laboratory.

  • Waste Accumulation:

    • For solids or neat compound: Carefully transfer the solid waste into the designated hazardous waste container. To minimize dust, sweep the solid onto a piece of paper or into a weigh boat before transferring.

    • For liquid solutions: Carefully pour the liquid waste into the designated container, avoiding splashes. If the compound is dissolved in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste. Do not fill liquid waste containers beyond 75-80% of their capacity to allow for vapor expansion.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash. The final disposal method will likely be incineration by a licensed facility.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble) before being disposed of as non-hazardous waste. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface or remove the original label.

Summary of Disposal and Safety Recommendations

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste
Required PPE Nitrile gloves, safety glasses/goggles, laboratory coat
Handling Area Well-ventilated area, preferably a chemical fume hood
Waste Container Compatible material (e.g., HDPE, glass) with a secure lid
Waste Segregation Separate from incompatible waste streams (e.g., biological, radioactive)
Prohibited Disposal Do not dispose down the drain or in regular trash
Final Disposal Method Collection by a licensed contractor for incineration
Empty Container Care Triple-rinse with a suitable solvent; collect rinsate as hazardous waste

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research endeavors, its use is noted in the study of metabolic pathways, such as the 3-hydroxypropionate (B73278) cycle in Chloroflexus aurantiacus. In such experiments, this compound may be synthesized enzymatically and used as a substrate to study enzyme kinetics or metabolic flux. The disposal of waste from these experimental procedures, including enzymatic reaction mixtures and purification columns, must follow the hazardous waste guidelines outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound and associated waste materials.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Containerization & Labeling cluster_disposal Final Disposal start Start: Handling this compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, Contaminated Items) fume_hood->waste_generated classify_waste Classify as Hazardous Chemical Waste waste_generated->classify_waste segregate Segregate from other waste streams classify_waste->segregate containerize Place in a compatible, sealed container (HDPE, Glass) segregate->containerize label_container Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Lab Contact Information containerize->label_container store Store in designated area label_container->store contact_ehs Contact EHS for pickup by licensed contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (3R)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Personal Protective Equipment (PPE)

Based on the potential for mild skin, eye, and respiratory irritation, the following personal protective equipment is recommended when handling (3R)-Citramalyl-CoA.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or safety goggles.[1]To protect against splashes or dust particles.
Hand Protection Nitrile or latex gloves.[1][2]To prevent skin contact and potential irritation.
Body Protection Laboratory coat.[1]To protect clothing and skin from accidental spills.
Respiratory Protection Generally not required under normal use with good ventilation. A dust mask may be used for handling fine powders.To prevent inhalation of dust if the compound is in solid form.

Experimental Protocols: Operational and Disposal Plans

Adherence to standardized operating procedures is crucial for safety and experimental integrity.

Operational Plan: Step-by-Step Handling

  • Preparation :

    • Ensure the work area, typically a clean laboratory bench or a fume hood, is sanitized and free of clutter.

    • Verify that all necessary equipment, such as pipettes, sterile tubes, and balances, are calibrated and readily accessible.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • If working with a solid form, handle it in a manner that minimizes dust generation.

    • For weighing, use a chemical-resistant spatula and an analytical balance within a draft-shielded enclosure if possible.

    • When preparing solutions, add the solvent to the solid to minimize dust.

    • If the compound is in solution, use calibrated micropipettes for accurate and safe transfer.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent pad or material.

    • Clean the spill area with an appropriate laboratory disinfectant or detergent.

    • For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should be in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Unused Compound :

    • Dispose of the original compound as non-hazardous solid chemical waste, following your institution's guidelines.

  • Contaminated Materials :

    • Gloves, absorbent pads, and other disposable materials contaminated with this compound should be placed in a designated chemical waste container.

  • Aqueous Solutions :

    • Small quantities of dilute aqueous solutions can often be disposed of down the drain with copious amounts of water, provided this is permitted by local and institutional regulations. Always check your institution's specific policies on aqueous waste disposal.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh_solid Weigh Solid don_ppe->weigh_solid Proceed to Handling prepare_solution Prepare Solution weigh_solid->prepare_solution transfer_solution Transfer Solution prepare_solution->transfer_solution dispose_waste Dispose of Waste transfer_solution->dispose_waste Proceed to Cleanup clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.